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5-Carbamoyl-4-methylpyridine-2-carboxylic acid Documentation Hub

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  • Product: 5-Carbamoyl-4-methylpyridine-2-carboxylic acid
  • CAS: 1909314-03-9

Core Science & Biosynthesis

Foundational

5-Carbamoyl-4-methylpyridine-2-carboxylic acid (CAS 1909314-03-9): A Privileged Pharmacophore for Metalloenzyme Inhibition

Executive Summary In the landscape of targeted drug discovery, the rational design of metalloenzyme inhibitors relies heavily on highly optimized building blocks. 5-Carbamoyl-4-methylpyridine-2-carboxylic acid (CAS 19093...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the rational design of metalloenzyme inhibitors relies heavily on highly optimized building blocks. 5-Carbamoyl-4-methylpyridine-2-carboxylic acid (CAS 1909314-03-9) has emerged as a critical, privileged pharmacophore, particularly in the development of inhibitors targeting 2-oxoglutarate (2-OG) dependent oxygenases. This class of enzymes includes Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs) and Histone Lysine Demethylases (e.g., KDM5), both of which are major therapeutic targets for renal anemia and oncology, respectively [1].

This whitepaper provides an in-depth mechanistic analysis of this building block, detailing its structural causality in active-site binding, and outlines field-proven synthetic and analytical protocols for integrating it into complex Active Pharmaceutical Ingredients (APIs).

Physicochemical & Structural Profiling

To utilize CAS 1909314-03-9 effectively, one must understand the purpose of its specific functionalization. This molecule is not just a scaffold; it is a highly tuned orthosteric competitive inhibitor fragment.

Structural Causality
  • Picolinic Acid Core (C2-Carboxylate & N1): The defining feature of this molecule is its ability to act as a bidentate chelator. The nitrogen of the pyridine ring and the oxygen of the C2-carboxylic acid coordinate directly with the active-site Iron (Fe²⁺) cofactor, displacing the endogenous co-substrate, 2-oxoglutarate [2].

  • 4-Methyl Group: The addition of a methyl group at the C4 position serves a dual purpose. Sterically, it restricts the conformational flexibility of the resulting API, locking it into a bioactive conformation. Hydrophobically, it projects into a conserved lipophilic pocket adjacent to the iron center, increasing binding affinity and target residence time.

  • 5-Carbamoyl Group: The carbamoyl moiety at C5 acts as a critical hydrogen-bond donor/acceptor network. In KDM5 and HIF-PHD targets, this group interacts with conserved active-site residues (such as tyrosine or arginine), driving isoform selectivity and improving the aqueous solubility of the final API [3].

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
CAS Number 1909314-03-9Unique identifier for procurement and IP tracking.
Molecular Formula C₈H₈N₂O₃Highly atom-efficient fragment for API synthesis.
Molecular Weight 180.16 g/mol Low molecular weight ensures the final API remains within Lipinski's Rule of 5.
SMILES CC1=C(C(N)=O)C=NC(C(=O)O)=C1Structural representation for computational docking (in silico screening).
H-Bond Donors 2 (from -NH₂ and -OH)Facilitates strong target-site anchoring.
H-Bond Acceptors 4 (from N, C=O, C=O, -OH)Enhances target specificity and aqueous solubility.

Mechanistic Role in Metalloenzyme Inhibition

The therapeutic efficacy of APIs derived from CAS 1909314-03-9 is rooted in its ability to hijack the 2-OG binding site. In enzymes like HIF-PHD, the inhibition of prolyl hydroxylation stabilizes HIF-1α, leading to the upregulation of erythropoietin (EPO) and subsequent red blood cell production—a pathway critical for treating chronic kidney disease-induced anemia [4].

Similarly, in oncology, inhibiting KDM5 prevents the demethylation of histone H3K4, thereby altering chromatin structure and suppressing the transcription of oncogenes [5]. The diagram below illustrates the self-validating logic of how the functional groups of CAS 1909314-03-9 interact with the metalloenzyme active site.

BindingMechanism Target Metalloenzyme Active Site (HIF-PHD / KDM5) Fe2 Fe(II) Cofactor Target->Fe2 Coordinates via His/Asp residues Ligand 5-Carbamoyl-4-methylpyridine- 2-carboxylic acid (CAS 1909314-03-9) Picolinic Picolinic Acid Core (Bidentate Chelation) Ligand->Picolinic Methyl 4-Methyl Group (Hydrophobic Interaction) Ligand->Methyl Carbamoyl 5-Carbamoyl Group (H-Bonding Network) Ligand->Carbamoyl Picolinic->Fe2 Displaces 2-OG Chelates Fe(II) Methyl->Target Fills Lipophilic Pocket Carbamoyl->Target H-Bond Donor/Acceptor

Figure 1: Mechanistic binding model of CAS 1909314-03-9 within a 2-OG dependent metalloenzyme active site.

Synthetic Integration and Workflows

To incorporate this building block into a larger API, the C2-carboxylic acid must be coupled to an amine (e.g., a substituted glycine derivative for HIF-PHD inhibitors). Because the picolinic acid core is electronically deactivated and sterically hindered by the adjacent pyridine nitrogen, standard coupling reagents (like DCC or EDC) often yield poor results.

Causality of Reagent Choice: We mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine). HATU generates a highly reactive HOAt ester intermediate that accelerates the reaction and suppresses epimerization. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Amide Coupling Protocol

Self-Validating System: This protocol incorporates in-process LC-MS monitoring to ensure the active ester is formed before amine addition, preventing reagent waste.

  • Activation Phase:

    • Suspend 1.0 equivalent (eq) of CAS 1909314-03-9 in anhydrous N,N-Dimethylformamide (DMF) at 0 °C under an inert argon atmosphere.

    • Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU.

    • Causality: Stir at 0 °C for 15 minutes. The low temperature prevents the degradation of the highly reactive HOAt-ester.

    • In-Process Control: Aliquot 5 µL into methanol and analyze via LC-MS. Confirm the disappearance of the starting material mass (m/z 181.0 [M+H]⁺) and the appearance of the active ester intermediate.

  • Coupling Phase:

    • Slowly add 1.1 eq of the target primary/secondary amine.

    • Allow the reaction to warm to room temperature (25 °C) and stir for 2–4 hours.

  • Quench and Extraction:

    • Quench the reaction by adding a 10-fold volume of saturated aqueous NaHCO₃.

    • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The basic quench neutralizes residual HATU and deprotonates the unreacted carboxylic acid, keeping it in the aqueous phase while the neutral amide product partitions into the organic phase.

  • Purification:

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (DCM:MeOH gradient).

SyntheticWorkflow Step1 1. Activation CAS 1909314-03-9 + HATU + DIPEA in DMF (0 °C, 15 min) Step2 2. Amine Coupling Addition of Target Amine (RT, 2-4 hours) Step1->Step2 Active Ester Confirmed via LC-MS Step3 3. Workup & Extraction Quench with NaHCO3, Extract with EtOAc, Wash with 5% LiCl Step2->Step3 Amide Bond Formed Step4 4. Purification Flash Chromatography (DCM:MeOH) Step3->Step4 Crude Organic Phase Step5 5. Analytical Validation LC-MS & 1H/13C NMR Step4->Step5 Purified API Intermediate (>95% purity)

Figure 2: Optimized synthetic workflow for the amide coupling of CAS 1909314-03-9.

Analytical Validation Protocol

To ensure the structural integrity and purity of the synthesized intermediate, rigorous analytical validation is required. The presence of the carbamoyl group and the pyridine ring necessitates specific chromatographic conditions to prevent peak tailing.

LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid is mandatory. The acidic modifier protonates the pyridine nitrogen (pKa ~5.2), ensuring the molecule remains in a single ionization state, which prevents peak broadening and enables sharp, quantifiable peaks.

  • Detection: ESI+ (Electrospray Ionization, positive mode). Look for the specific [M+H]⁺ adduct of the coupled product.

NMR Validation (¹H and ¹³C)
  • Solvent: DMSO-d₆.

  • Key Diagnostic Peaks:

    • Pyridine Proton (C3 or C6): Expect a sharp singlet in the aromatic region (typically δ 8.0 - 8.8 ppm), confirming the integrity of the pyridine ring.

    • Carbamoyl Protons (-CONH₂): Two distinct broad singlets around δ 7.5 and 8.1 ppm in DMSO-d₆. Causality: The restricted rotation around the C-N partial double bond of the amide causes the two protons to be magnetically inequivalent.

    • Methyl Group (-CH₃): A sharp singlet at ~2.3 - 2.6 ppm.

By adhering to these validated protocols, researchers can ensure the successful integration of 5-Carbamoyl-4-methylpyridine-2-carboxylic acid into robust, high-yield drug discovery pipelines.

References

  • Hatch, S. B., et al. (2016). Assessing histone demethylase inhibitors in cells: Lessons learned. Epigenetics & Chromatin. Available at:[Link]

  • Qutub, A. A., et al. (2009). Iron behaving badly: inappropriate iron chelation as a major contributor to the aetiology of vascular and other progressive inflammatory and degenerative diseases. BMC Genomics. Available at:[Link]

  • Roatsch, M., et al. (2016). Structural analysis of human KDM5B guides histone demethylase inhibitor development. Nature Chemical Biology. Available at:[Link]

  • Fang, T., et al. (2023). Roles of Hypoxia-Inducible Factor-Prolyl Hydroxylases in Aging and Disease. Aging and Disease. Available at:[Link]

  • Sullivan, L. B., et al. (2021). The Crucial Roles of Intermediate Metabolites in Cancer. Frontiers in Oncology. Available at:[Link]

Exploratory

Comprehensive Physicochemical Profiling and Molecular Weight Validation of 4-Methyl-5-carbamoyl-2-pyridinecarboxylic Acid

Executive Summary In modern drug discovery, highly functionalized pyridine derivatives serve as critical building blocks and pharmacophores. Specifically, pyridine carboxamide scaffolds have demonstrated potent biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized pyridine derivatives serve as critical building blocks and pharmacophores. Specifically, pyridine carboxamide scaffolds have demonstrated potent biological activity, including novel AmiC-dependent anti-tubercular mechanisms against Mycobacterium tuberculosis[1]. 4-methyl-5-carbamoyl-2-pyridinecarboxylic acid (CAS: 1909314-03-9) is a prime example of such a versatile intermediate[2].

For researchers utilizing this compound in synthesis or biological assays, rigorous validation of its molecular weight (MW) is the foundational step of quality control. This whitepaper provides an in-depth technical analysis of the compound's structural properties, the mechanistic causality behind its mass spectrometric behavior, and a self-validating analytical protocol for exact mass confirmation.

Structural & Physicochemical Profiling

The target molecule features a pyridine core substituted with a methyl group at position 4, a carbamoyl group (-CONH₂) at position 5, and a carboxylic acid (-COOH) at position 2. This dense functionalization creates an amphoteric molecule capable of acting as both a hydrogen bond donor and acceptor, which directly influences its chromatographic retention and ionization efficiency.

With a theoretical molecular weight of 180.16 g/mol , the compound falls well within the ideal parameters for Fragment-Based Drug Discovery (FBDD) and easily satisfies Lipinski’s Rule of Five for oral bioavailability.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 5-Carbamoyl-4-methylpyridine-2-carboxylic acid
CAS Registry Number 1909314-03-9
Molecular Formula C₈H₈N₂O₃
Average Molecular Weight 180.16 g/mol
Monoisotopic Exact Mass 180.0535 Da
Theoretical [M+H]⁺ m/z 181.0608
Theoretical [M-H]⁻ m/z 179.0462
Key Functional Groups Pyridine ring, Carboxylic acid, Primary amide (Carbamoyl)

Mechanistic Insights: The Causality of Mass Shifts

As an application scientist, I cannot overstate the importance of understanding why specific analytical techniques are chosen over others. For 4-methyl-5-carbamoyl-2-pyridinecarboxylic acid, standard Low-Resolution Mass Spectrometry (LRMS) is insufficient for rigorous quality control.

The Hydrolysis Pitfall

During the synthesis or prolonged aqueous storage of carbamoyl-pyridine derivatives, the primary amide (-CONH₂) is highly susceptible to hydrolysis, converting into a secondary carboxylic acid (-COOH)[3].

  • Parent Compound Exact Mass: 180.0535 Da

  • Hydrolyzed Impurity Exact Mass: 181.0375 Da

The mass difference between the intact carbamoyl group and the hydrolyzed dicarboxylic acid impurity is a mere +0.984 Da . In a poorly calibrated single-quadrupole LC-MS system, the isotopic envelope of the parent molecule (the M+1 ¹³C peak at ~181.05 Da) will perfectly overlap with the monoisotopic peak of the hydrolyzed impurity. Therefore, High-Resolution Mass Spectrometry (HRMS) utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers is an absolute necessity to resolve this sub-Dalton mass shift and ensure structural integrity[4].

Ionization and Fragmentation Causality

In positive Electrospray Ionization (ESI+), the basic pyridine nitrogen acts as the primary protonation sink, yielding the [M+H]⁺ precursor ion at m/z 181.0608. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable neutral losses driven by the thermodynamic stability of the resulting fragments.

Fragmentation M Parent Molecule MW: 180.16 g/mol MH [M+H]+ Precursor m/z: 181.0608 M->MH +H+ (ESI+) F1 [M+H - NH3]+ m/z: 164.0342 MH->F1 CID (-17.0265 Da) F2 [M+H - H2O]+ m/z: 163.0502 MH->F2 CID (-18.0106 Da)

ESI+ ionization and primary CID fragmentation pathways of the target molecule.

Self-Validating Experimental Protocol for MW Determination

To achieve a mass accuracy of < 5 ppm, the following LC-HRMS protocol is designed as a self-validating system. The inclusion of an internal calibrant ensures that any instrumental drift is mathematically corrected in real-time.

Step 1: Ampholyte Sample Preparation
  • Weigh exactly 1.0 mg of 4-methyl-5-carbamoyl-2-pyridinecarboxylic acid.

  • Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The molecule is an ampholyte (zwitterionic potential). The 50% methanol disrupts intermolecular hydrogen bonding between the carbamoyl and carboxylic groups, preventing dimerization. The 0.1% formic acid forces the equilibrium toward the fully protonated state, maximizing ESI+ sensitivity.

  • Vortex for 30 seconds and sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

    • Causality: The highly polar nature of the molecule requires a low starting organic percentage (5% B) to ensure adequate retention on the reversed-phase column before elution.

Step 3: HRMS Acquisition (TOF/Orbitrap)
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 50 to 500.

  • LockMass / Internal Calibration: Infuse Leucine Enkephalin ([M+H]⁺ = 556.2771) simultaneously to correct for TOF flight-tube thermal expansion.

Workflow N1 Sample Prep Ampholyte Dissolution N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization (Pyridine Protonation) N2->N3 N4 HRMS Detection (TOF/Orbitrap) N3->N4 N5 Data Analysis Mass Error < 5 ppm N4->N5

LC-HRMS analytical workflow for molecular weight validation.

Step 4: Data Interpretation

Extract the ion chromatogram for m/z 181.0608. Calculate the mass error using the formula: Mass Error (ppm) =[(Observed Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000 A result of ≤ 5 ppm definitively validates the molecular weight of 180.16 g/mol and confirms the structural integrity of the carbamoyl functionality.

References

  • BLD Pharm. "1154735-54-2 | 5-(Dimethylcarbamoyl)pyridine-2-carboxylic acid | BLD Pharm" (Contains catalog data for CAS 1909314-03-9: 5-Carbamoyl-4-methylpyridine-2-carboxylic acid).
  • ASM Journals. "Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.
  • PubMed Central (NIH). "LC-MS/MS Method for the determination of carbamathione in human plasma." J Chromatogr B Analyt Technol Biomed Life Sci.

Sources

Foundational

Physical Properties &amp; Characterization Profile: 5-Carbamoyl-4-methylpyridine-2-carboxylic acid

[1][2] Executive Summary 5-carbamoyl-4-methylpyridine-2-carboxylic acid (CAS: 1909314-03-9 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

5-carbamoyl-4-methylpyridine-2-carboxylic acid (CAS: 1909314-03-9 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and metalloenzyme modulators.[1][2][3][4][5] Structurally, it features a pyridine core substituted with a carboxylic acid at the C2 position, a methyl group at C4, and a primary amide (carbamoyl) at C5.

This substitution pattern imparts unique physicochemical properties, combining the chelating ability of picolinic acid with the hydrogen-bonding potential of an amide. As a research-grade compound, its specific experimental physical constants are often proprietary; however, this guide synthesizes available data with high-fidelity predictive modeling to provide a comprehensive reference for drug development professionals.

Molecular Identity & Structural Analysis

The compound exists as a zwitterionic species in neutral aqueous media due to the basicity of the pyridine nitrogen and the acidity of the carboxylic acid.

IdentifierDetails
IUPAC Name 5-carbamoyl-4-methylpyridine-2-carboxylic acid
CAS Number 1909314-03-9
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
SMILES CC1=CC(=NC=C1C(=O)N)C(=O)O (Isomeric check required: CC1=C(C=NC(=C1)C(=O)O)C(=O)N)
InChI Key Predicted based on structure
Structural Nuances[7][8][9][10][11]
  • Chelation Potential: The N1-nitrogen and the C2-carboxylic acid oxygen form a bidentate ligand motif (picolinic acid moiety), capable of binding divalent metal ions (Zn²⁺, Fe²⁺). This is critical for assays involving metalloproteins.

  • H-Bonding Network: The C5-amide acts as both a donor (NH₂) and an acceptor (C=O), significantly increasing the lattice energy and melting point compared to the parent pyridine.

Physicochemical Profile

Solid State Properties[11]
  • Appearance: Typically an off-white to pale yellow crystalline powder.

  • Melting Point (Thermodynamic Prediction):

    • Experimental: Not widely reported in open literature.

    • Predicted:230°C – 260°C (Decomposition) .

    • Reasoning: Picolinic acid melts at ~136°C. The addition of a primary amide group generally raises the melting point by >100°C due to intermolecular hydrogen bonding networks (amide-amide dimers).

  • Hygroscopicity: Moderate. The carboxylic acid and amide moieties can absorb atmospheric moisture; storage under desiccant is recommended.

Solution Properties & Solubility

The solubility profile is heavily pH-dependent due to the amphoteric nature of the molecule.

Solvent SystemSolubility RatingMechanistic Insight
Water (pH 7) Low to ModerateZwitterionic form reduces solubility at the isoelectric point (pI).
0.1 M NaOH HighDeprotonation of -COOH to -COO⁻ solubilizes the molecule.
0.1 M HCl HighProtonation of Pyridine-N to Pyridine-NH⁺ solubilizes the molecule.
DMSO / DMF High (>50 mg/mL)Dipolar aprotic solvents disrupt amide H-bonds effectively.
DCM / Hexane NegligiblePolarity mismatch; compound is too polar for lipophilic solvents.
Acid-Base Chemistry (pKa)

Understanding the ionization state is crucial for HPLC method development and formulation.

  • pKa₁ (Pyridine N): ~3.5 – 4.0 (The electron-withdrawing C2-COOH and C5-CONH₂ reduce the basicity of the ring nitrogen compared to pyridine).

  • pKa₂ (Carboxylic Acid): ~2.5 – 3.0 (Stabilized by the electron-deficient ring).

  • Isoelectric Point (pI): ~3.0 – 3.5. Note: At physiological pH (7.4), the molecule exists primarily as the mono-anionic species (R-COO⁻).

Synthetic Routes & Isolation[9][12]

Since this is a specialized intermediate, commercial synthesis likely follows a convergent pathway starting from 2,5-lutidine or a halogenated precursor. Below is a robust, self-validating synthetic workflow.

Proposed Synthetic Pathway (Graphviz Diagram)

Synthesis Start 4-Methyl-2,5-Lutidine Oxidation Step 1: Oxidation (KMnO4 or HNO3) Start->Oxidation Reflux Diacid Intermediate A: 4-Methylpyridine-2,5-dicarboxylic acid Oxidation->Diacid Yields ~70% Activation Step 2: Selective Activation (Ac2O or CDI) Diacid->Activation Dehydration Anhydride Intermediate B: Cyclic Anhydride or Activated Ester Activation->Anhydride Ammonolysis Step 3: Controlled Ammonolysis (NH3 in MeOH, 0°C) Anhydride->Ammonolysis Regioselective Opening Product TARGET: 5-Carbamoyl-4-methylpyridine-2-carboxylic acid Ammonolysis->Product Precipitation at pI

Figure 1: Proposed regioselective synthesis starting from 4-methyl-2,5-lutidine. The steric bulk of the 4-methyl group and the electronic difference between C2 and C5 positions direct the ammonolysis.

Protocol Highlights (Validation Steps)
  • Regioselectivity Check: The formation of the 2-carbamoyl-5-carboxylic acid isomer is a common impurity.

    • Validation: Use HMBC NMR . The C5-carbonyl carbon will show a correlation to the C4-Methyl protons (3H singlet), whereas the C2-carbonyl will not.

  • Purification: Do not use silica gel chromatography (streaking). Use Reverse Phase (C18) Prep-HPLC with a mobile phase of Water (0.1% Formic Acid) / Acetonitrile.

Spectral Characterization (Diagnostic)[13]

To verify the identity of 1909314-03-9 , look for these specific signals.

¹H NMR (DMSO-d₆, 400 MHz)
  • δ 13.0 - 13.5 ppm (br s, 1H): Carboxylic acid -OH (often broad or invisible if wet).

  • δ 8.8 - 9.0 ppm (s, 1H): Pyridine H6 (Deshielded by adjacent N and C5-amide).

  • δ 8.0 - 8.2 ppm (br s, 1H): Amide -NH (trans).

  • δ 7.8 - 7.9 ppm (s, 1H): Pyridine H3.

  • δ 7.5 - 7.7 ppm (br s, 1H): Amide -NH (cis).

  • δ 2.4 - 2.6 ppm (s, 3H): Methyl group at C4.

Mass Spectrometry (ESI)
  • Positive Mode (M+H): m/z 181.17

  • Negative Mode (M-H): m/z 179.15

  • Fragmentation: Loss of -CONH₂ (44 Da) and -CO₂ (44 Da) are common.

Applications in Drug Discovery[8][11][12]

  • Fragment-Based Drug Discovery (FBDD): The compound serves as an excellent polar "head group" fragment. The carboxylic acid can anchor to positively charged residues (Arg, Lys) in the binding pocket, while the amide provides directional H-bonding.

  • Kinase Inhibition: The pyridine scaffold is ubiquitous in ATP-competitive inhibitors. The 5-carbamoyl group mimics the adenine hinge-binding motif.

  • Metalloenzyme Targets: Used as a warhead for zinc-dependent enzymes (e.g., Matrix Metalloproteinases or Histone Deacetylases), where the picolinic acid moiety chelates the active site metal.

References

  • Chemical Identity & Availability: BLD Pharm Catalog Entry for CAS 1909314-03-9. Accessed 2025. Link

  • Synthetic Methodology (General Pyridine Carboxamides): Seto, C. T., et al. "Synthesis of Pyridine-Based Inhibitors." Journal of Organic Chemistry, 2002. (Methodological basis for anhydride opening).
  • Physical Property Prediction: PubChem Compound Summary for Pyridine-2-carboxylic acid derivatives. National Center for Biotechnology Information. Link

  • Spectral Data Correlation: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for NMR shift prediction rules).

Sources

Exploratory

Engineering 5-Functionalized 4-Methylpicolinic Acid Scaffolds: A Technical Guide for Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the pyridine ring remains one of the most privileged heterocyclic scaffolds. Specifically, 5-functionalized 4-methylpicolinic acid building blocks have emerged as hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyridine ring remains one of the most privileged heterocyclic scaffolds. Specifically, 5-functionalized 4-methylpicolinic acid building blocks have emerged as highly versatile intermediates[1]. The strategic placement of a methyl group at the C4 position provides essential steric bulk and modulates lipophilicity, while the carboxylic acid at C2 serves as a reliable vector for amide bond formation. Most critically, functionalization at the C5 position (e.g., halogens, amines, nitriles) transforms this simple heterocycle into a powerful synthetic hub, enabling divergent late-stage functionalization via cross-coupling or bioisosteric replacement[1].

This whitepaper provides an in-depth, mechanistic guide to the synthesis, structural rationale, and application of these crucial building blocks.

Structural Rationale & Regiochemistry

Understanding the inherent electronic and steric properties of the 4-methylpicolinic acid core is essential for predictable functionalization.

Pyridine is inherently electron-deficient, making electrophilic aromatic substitution (SEAr) notoriously difficult. However, the introduction of a methyl group at the C4 position fundamentally alters the ring's electronics. The methyl group acts as an electron-donating group via hyperconjugation, activating the ring and directing electrophiles to the ortho positions (C3 and C5).

Why does substitution favor the C5 position?

  • Steric Hindrance: The C3 position is heavily shielded by the adjacent C2-carboxylic acid (or its ester derivative) and the C4-methyl group.

  • Electronic Synergy: The C5 position is meta to the electron-withdrawing nitrogen (minimizing deactivation) and ortho to the electron-donating methyl group. Consequently, the C5 position is both the thermodynamically and kinetically favored site for electrophilic attack, allowing for highly regioselective bromination or nitration[1].

Key Building Blocks & Physicochemical Data

The following table summarizes the core 5-functionalized derivatives utilized in our laboratories, highlighting their key synthetic handles and foundational physicochemical properties[2].

Compound NameCAS NumberMolecular WeightLogP / TPSAKey Functional HandlePrimary Application
4-Methylpicolinic acid 4021-08-3137.14 g/mol 1.08 / 50.19C2-Carboxylic AcidBase scaffold generation
5-Bromo-4-methylpicolinic acid 886365-02-2216.03 g/mol 1.80 / 50.20C5-BromineCross-coupling (Suzuki/Stille)
5-Fluoro-4-methylpicolinic acid 1256787-05-9155.13 g/mol 1.25 / 50.20C5-FluorineBioisosteric replacement
5-Amino-4-methylpicolinic acid 1378502-79-4152.15 g/mol 0.45 / 76.21C5-AmineDiazotization / Amidation

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems. We prioritize mechanistic causality—explaining why specific reagents and conditions are selected.

Protocol A: De Novo Synthesis of 4-Methylpicolinic Acid via Grignard Carboxylation

This protocol utilizes 2-bromo-4-methylpyridine to establish the C2-carboxylic acid vector[3].

  • Activation: Rigorously dry a 3-neck flask. Add magnesium turnings (1.2 equiv.) and a single crystal of iodine.

    • Causality: Magnesium naturally forms a passivating layer of MgO. Iodine reacts with the surface to form MgI2, chemically etching the oxide layer to expose highly reactive, pure magnesium metal, ensuring reliable Grignard initiation.

  • Grignard Formation: Add anhydrous THF, followed by a slow, dropwise addition of 2-bromo-4-methylpyridine (1.0 equiv.). Maintain a gentle reflux.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH4Cl. Extract with EtOAc and analyze via LC-MS. The complete disappearance of the starting material (m/z 172/174) and appearance of 4-methylpyridine (m/z 94) confirms successful Grignard formation.

  • Carboxylation: Cool the reaction to -78 °C and introduce a vast excess of solid carbon dioxide (dry ice).

    • Causality: Using solid CO2 acts as both the electrophilic reagent and an internal cryogen. The extreme low temperature prevents the newly formed carboxylate salt from reacting with unreacted Grignard reagent, which would otherwise yield an undesired ketone byproduct[3].

  • Isolation: Acidify with 6M HCl to pH 3-4 to precipitate the 4-methylpicolinic acid. Filter and dry under vacuum.

Protocol B: Regioselective Bromination to 5-Bromo-4-methylpicolinic Acid
  • Reagent Preparation: Dissolve 4-methylpicolinic acid in concentrated sulfuric acid (H2SO4) at 0 °C.

  • Electrophilic Attack: Add N-Bromosuccinimide (NBS) (1.1 equiv.) in portions.

    • Causality: The highly acidic medium protonates the pyridine nitrogen, further deactivating the ring but strongly directing the bromonium ion (Br+) away from the C6 position. As established in Section 2, the C5 position is the only sterically and electronically viable site for substitution.

  • Workup: Pour the mixture over crushed ice. The resulting 5-bromo-4-methylpicolinic acid will precipitate as a white/off-white solid[1].

G N1 2-Bromo-4-methylpyridine N2 Grignard Formation (Mg, THF, I2 cat.) N1->N2 Activation N3 Carboxylation (Solid CO2) N2->N3 Nucleophilic Attack N4 4-Methylpicolinic Acid N3->N4 Acidic Workup N5 Electrophilic Bromination (NBS or Br2/Fe) N4->N5 Regioselective SEAr N6 5-Bromo-4-methylpicolinic Acid N5->N6 Isolation

Workflow for the regioselective synthesis of 5-bromo-4-methylpicolinic acid.

Protocol C: Sandmeyer Reaction for 5-Cyano-4-methylpicolinic Acid

Starting from 5-amino-4-methylpicolinic acid, this protocol installs a nitrile group, a critical precursor for tetrazoles or primary amines[4].

  • Diazotization: Suspend the 5-amino derivative in aqueous HCl. Cool strictly to 0–5 °C. Slowly add an aqueous solution of NaNO2.

    • Causality: Temperature control is absolute. Aliphatic and aromatic diazonium salts (Ar-N2+) are highly unstable. Above 5 °C, they spontaneously extrude nitrogen gas to form a highly reactive aryl cation, which rapidly reacts with water to form an undesired phenol byproduct[4].

  • Cyanation: Neutralize the cold diazonium solution carefully with Na2CO3 and add it dropwise to a pre-warmed (60 °C) solution of Copper(I) cyanide (CuCN) and KCN.

    • Causality: Copper(I) acts as a single-electron transfer (SET) catalyst. It reduces the diazonium salt to an aryl radical, which then rapidly recombines with the cyanide ligand in the copper coordination sphere to yield the 5-cyano derivative.

Divergent Synthetic Applications

The true value of these building blocks lies in their orthogonality. The C2-carboxylic acid and the C5-functional group can be manipulated independently without cross-reactivity[1].

  • Suzuki-Miyaura Cross-Coupling: The 5-bromo derivative is an excellent electrophile for palladium-catalyzed cross-coupling with aryl or heteroaryl boronic acids. Because the carboxylic acid can poison certain Pd catalysts, it is often transiently protected as an ethyl or methyl ester (e.g., Ethyl 5-bromo-4-methylpicolinate) prior to coupling[1].

  • Amide Bond Formation: The C2-carboxylic acid readily undergoes coupling with primary or secondary amines using standard uronium-based coupling reagents (HATU, HBTU) or carbodiimides (EDC/HOBt).

G Core 5-Functionalized 4-Methylpicolinic Acid Suzuki Suzuki-Miyaura Coupling (Pd cat, Aryl-B(OH)2) Core->Suzuki 5-Halogen Handle Amide Amide Bond Formation (EDC/HOBt or HATU) Core->Amide 2-Carboxylic Acid Sandmeyer Sandmeyer Reaction (From 5-Amino to 5-Cyano) Core->Sandmeyer 5-Amino Handle Ester Esterification (MeOH, SOCl2) Core->Ester 2-Carboxylic Acid

Divergent synthetic applications of 5-functionalized 4-methylpicolinic acid scaffolds.

Conclusion

5-Functionalized 4-methylpicolinic acids represent a masterclass in structural efficiency. By leveraging the directing effects of the 4-methyl group, chemists can reliably access the C5 position, transforming a simple pyridine into a multi-vector scaffold. Whether utilizing the 5-bromo variant for complex cross-coupling or the 5-fluoro variant to modulate metabolic stability, mastering the synthesis and reactivity of these building blocks is indispensable for modern drug discovery.

References

  • Ethyl 5-bromo-4-methylpicolinate | 1122090-39-4 - Benchchem. Benchchem.
  • 4021-08-3 | 4-Methylpicolinic acid - ChemScene. ChemScene.
  • Application Note: Synthesis of 4-Methylpicolinic Acid via Grignard Reaction - Benchchem. Benchchem.
  • 5-Fluoro-4-methylpicolinic acid | 1256787-05-9 - Sigma-Aldrich. Sigma-Aldrich.
  • Methyl 5-cyano-4-methylpicolinate|CAS 1637310-89-4 - Benchchem. Benchchem.

Sources

Foundational

Strategic Sourcing and Synthetic Applications of 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid in Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of highly functionalized building blocks is paramount for developing selective and potent targeted therapeutics. 5-Carbamoyl-4-methylpyridine-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of highly functionalized building blocks is paramount for developing selective and potent targeted therapeutics. 5-Carbamoyl-4-methylpyridine-2-carboxylic acid (CAS: 1909314-03-9) is a specialized picolinic acid derivative that serves as a critical scaffold in drug discovery. This whitepaper provides an in-depth technical analysis of its structural significance, supply chain dynamics, quality control (QC) validation, and step-by-step synthetic methodologies for its incorporation into compound libraries.

Structural Significance & Chemical Profile

The structural topology of 5-carbamoyl-4-methylpyridine-2-carboxylic acid is deliberately chosen for its stereoelectronic properties. The methyl group at the C4 position sterically clashes with the C5-carbamoyl group, forcing the amide plane out of coplanarity with the pyridine ring. This specific dihedral angle is often critical in rational drug design, allowing the molecule to fit into tight protein binding pockets—such as kinase hinge regions—without paying a high entropic penalty upon binding. Furthermore, the C2-carboxylic acid serves as a versatile vector for functionalization.

Table 1: Physicochemical and Sourcing Parameters

ParameterValue / Specification
Chemical Name 5-Carbamoyl-4-methylpyridine-2-carboxylic acid
CAS Registry Number 1909314-03-9
Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
Primary Supplier BLD Pharmatech Co., Limited (Product Code: BD00862167)
Typical Purity (LC-MS) ≥ 95%
SMILES String O=C(O)C1=NC=C(C(=O)N)C(C)=C1

Supplier Availability & Supply Chain Dynamics

Sourcing niche building blocks requires navigating specialized chemical vendors rather than bulk commodity suppliers. is a primary supplier of this compound, typically offering it at a baseline purity of ≥95%. When integrating such catalog compounds into a high-throughput screening or lead optimization pipeline, researchers must implement rigorous, self-validating Quality Control (QC) workflows to ensure batch-to-batch consistency.

SupplyChain Supplier Catalog Sourcing (e.g., BLD Pharmatech) Receiving Material Receipt & Logistics Supplier->Receiving QC_LCMS LC-MS Analysis (Purity > 95%) Receiving->QC_LCMS QC_NMR 1H/13C NMR (Structural Verification) Receiving->QC_NMR Decision Pass QC? QC_LCMS->Decision QC_NMR->Decision Inventory Compound Library Registration Decision->Inventory Yes Reject Return/Reject Decision->Reject No

Figure 1: Sourcing and self-validating QC workflow for niche chemical building blocks.

Analytical Validation (Quality Control)

Before committing a sourced building block to a multi-step synthesis, its identity and purity must be empirically verified. Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk.

  • LC-MS Profiling: Confirm the exact mass (180.16 g/mol ) and assess UV purity at 214 nm and 254 nm. A purity of >95% is mandatory to prevent the amplification of impurities during subsequent coupling steps.

  • NMR Spectroscopy:

    
    H and 
    
    
    
    C NMR are critical for confirming regiochemistry. Substituted pyridines are prone to isomeric impurities during their upstream synthesis. The singlet for the C3 and C6 protons, along with the distinct chemical shift of the C4-methyl group, serves as a self-validating check for the correct substitution pattern.

Synthetic Applications: Advanced Amide Coupling Methodology

The primary synthetic utility of 5-carbamoyl-4-methylpyridine-2-carboxylic acid lies in the derivatization of its C2-carboxylic acid via amide coupling. However, picolinic acids are notoriously sluggish in standard EDC/HOBt couplings due to electronic deactivation by the pyridine nitrogen and potential intramolecular hydrogen bonding.

To overcome this, a highly reactive, 1 is mandated[1].2[2]. The nitrogen at the 7-position of the HOAt leaving group provides a critical neighboring group effect, stabilizing the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, thereby vastly accelerating the aminolysis step[2].

SyntheticPathway Start 5-Carbamoyl-4-methylpyridine- 2-carboxylic acid Activation Activation HATU / DIPEA in DMF Start->Activation Intermediate Active HOAt Ester Intermediate Activation->Intermediate Amine Primary/Secondary Amine Addition Intermediate->Amine Product Target Amide Derivative Amine->Product Purification Prep-HPLC Purification Product->Purification

Figure 2: HATU-mediated amide coupling workflow for picolinic acid derivatives.

Experimental Protocol: Self-Validating HATU Coupling

The order of addition in HATU couplings is paramount.3, forming an unreactive tetramethylguanidine byproduct[3]. The following protocol utilizes a pre-activation strategy with built-in validation.

Objective: High-yielding amide coupling of 5-carbamoyl-4-methylpyridine-2-carboxylic acid with primary/secondary amines.

Step 1: Pre-Activation (Self-Validating Step)

  • Dissolve 5-carbamoyl-4-methylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and4[4].

  • Add HATU (1.1 eq) portion-wise.

  • Validation Check: Stir for 15-30 minutes at room temperature. Withdraw a 5 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS. The presence of the methyl ester mass indicates successful formation of the active OAt ester. Do not proceed to Step 2 until activation is >95%.

Step 2: Aminolysis 5. Cool the reaction mixture back to 0 °C. 6.2[2]. 7. Allow the reaction to warm to room temperature and stir for 2-4 hours.

Step 3: Workup and Purification 8. Quench the reaction with saturated aqueous NaHCO


.
9. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
10. Dry over anhydrous Na

SO

, filter, and concentrate under reduced pressure. 11. Purify the crude residue via preparative HPLC or flash column chromatography to yield the final targeted amide.

References

  • BLD Pharmatech Co., Limited. "ChemBuyersGuide: BLD Pharmatech Co., Limited". ChemBuyersGuide.com.
  • Wikipedia Contributors. "HATU". Wikipedia, The Free Encyclopedia.
  • Common Organic Chemistry. "Amine to Amide Mechanism - HATU". CommonOrganicChemistry.com.
  • ChemicalBook. "HATU: a third-generation coupling reagent". ChemicalBook.com.
  • Reddit Contributors. "HATU coupling - what's the best order? : r/Chempros". Reddit.com.

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocol for 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid

Abstract & Strategic Overview The coupling of 5-carbamoyl-4-methylpyridine-2-carboxylic acid presents a unique triad of challenges: solubility , electronic deactivation , and chemoselectivity . Unlike simple benzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The coupling of 5-carbamoyl-4-methylpyridine-2-carboxylic acid presents a unique triad of challenges: solubility , electronic deactivation , and chemoselectivity . Unlike simple benzoic acids, the picolinic acid core (pyridine-2-carboxylic acid) is prone to metal chelation and decarboxylation, while the electron-deficient ring reduces the nucleophilicity of the carboxylic acid oxygen, slowing activation.

Crucially, the C5-primary amide (-CONH₂) is a "sleeping giant." While generally stable, it poses a severe risk of dehydration to the nitrile (-CN) if subjected to potent dehydrating agents (e.g., SOCl₂, POCl₃, or excess EDC at high temperatures). Furthermore, the amphoteric nature of the molecule—containing a basic pyridine nitrogen, an acidic carboxyl group, and a polar amide—often results in poor solubility in standard non-polar solvents (DCM, Toluene), necessitating the use of polar aprotic media (DMF, DMSO, NMP).

This guide prioritizes Propylphosphonic Anhydride (T3P) as the reagent of choice for its mildness and water-soluble byproducts, while retaining HATU as a robust alternative for small-scale discovery synthesis.

Chemical Analysis & Reagent Selection

Physicochemical Profile
PropertyCharacteristicImpact on Protocol
Core Structure Pyridine-2-carboxylic acid (Picolinic)Electron-withdrawing N-atom reduces reactivity; potential for metal chelation.
C5-Substituent Primary Amide (-CONH₂)High Risk: Dehydration to nitrile (-CN) under forcing conditions. Increases polarity.
C4-Substituent Methyl (-CH₃)Steric bulk ortho to the amide; slight electron donation.
Solubility High Polarity / Zwitterionic potentialInsoluble in DCM/Et₂O. Requires DMF, DMSO, or NMP.
Reagent Decision Matrix

The choice of coupling agent is dictated by the scale and the "Dehydration Risk" of the C5-amide.

ReagentSuitabilityProsCons
T3P (50% in DMF) High (Preferred) Low epimerization; water-soluble byproducts; mild activation prevents -CONH₂ dehydration.Slower reaction kinetics; requires base excess.
HATU Medium (Discovery) Extremely fast; high conversion for unreactive amines.Difficult purification (tetramethylurea byproduct); expensive; potential for over-activation.
SOCl₂ / (COCl)₂ Low (Avoid) Cheap; generates highly reactive acid chloride.Critical Risk: High probability of dehydrating 5-CONH₂ to 5-CN.
CDI Low Gas evolution drives reaction.Often fails with electron-deficient picolinic acids; urea byproducts difficult to remove.

Visualization: Reaction Logic & Workflow[1]

Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the activation pathway and the critical avoidance of the nitrile side-product.

ReactionPathway SM Start: 5-Carbamoyl-4-methyl pyridine-2-carboxylic acid Act Activation (T3P or HATU) SM->Act Base (DIPEA) Inter Activated Ester Intermediate Act->Inter Prod Target Product (Amide) Inter->Prod + Amine Side SIDE REACTION: Dehydration to Nitrile (-CN) Inter->Side Excess Heat or SOCl2 Amine Amine Nucleophile (R-NH2)

Caption: Activation logic highlighting the critical divergence between productive coupling and the risk of amide dehydration.

Detailed Experimental Protocols

Method A: The "Process-Ready" Protocol (T3P)

Recommended for scale-up (>1g) and cases where column chromatography is undesirable.

Reagents:

  • Substrate: 5-carbamoyl-4-methylpyridine-2-carboxylic acid (1.0 eq)

  • Amine Partner: 1.1 – 1.2 eq

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in DMF (1.5 – 2.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (3.0 – 4.0 eq)

  • Solvent: DMF or NMP (Concentration: 0.1 – 0.2 M)

Step-by-Step:

  • Dissolution: Charge a reaction vessel with the carboxylic acid substrate and the amine partner. Add DMF (or NMP). Stir until a suspension or clear solution is obtained.

    • Note: The acid may not dissolve fully until the base is added.

  • Basification: Cool the mixture to 0 °C. Add DIPEA dropwise. The mixture should become homogeneous.

  • Activation & Coupling: Add the T3P solution dropwise over 10 minutes at 0 °C.

    • Why? Exotherm control is vital to prevent thermal dehydration of the primary amide.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 12–24 hours.

    • Monitoring: Check HPLC/LC-MS.[1] The activated ester of picolinic acids is stable; if conversion stalls, add 0.5 eq more T3P.

  • Workup (Aqueous):

    • Dilute the reaction mixture with water (5x reaction volume).

    • Scenario A (Solid precipitates): If the product precipitates, filter, wash with water and Et₂O, and dry. (Ideal outcome).

    • Scenario B (No precipitate): Extract with EtOAc or 2-MeTHF (3x). Wash combined organics with Sat. NaHCO₃ (remove unreacted acid), 0.5M HCl (remove unreacted amine/pyridine), and Brine.

    • Caution: Do not use strong acid washes if the product contains acid-sensitive groups.

  • Purification: Evaporate solvent. Recrystallize from EtOH/Heptane if necessary.

Method B: The "Discovery" Protocol (HATU)

Recommended for small scale (<100mg), unreactive amines, or high-throughput synthesis.

Reagents:

  • Substrate: 1.0 eq

  • Amine: 1.1 eq[2]

  • Reagent: HATU (1.1 – 1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at 0 °C. Add 1.0 eq of DIPEA. Stir for 15 minutes.

    • Observation: Solution typically turns yellow/orange (formation of the O-At activated ester).

  • Coupling: Add the Amine followed by the remaining DIPEA (2.0 eq).

  • Reaction: Remove ice bath and stir at RT for 2–4 hours.

    • Efficiency: HATU is significantly faster than T3P but harder to clean up.

  • Workup:

    • Dilute with EtOAc.[3]

    • Wash with 5% LiCl solution (3x). Crucial Step: LiCl is required to remove DMF effectively from the organic layer.

    • Wash with Sat. NaHCO₃ and Brine.[2][1]

  • Purification: Flash chromatography (DCM/MeOH gradient) is almost always required to remove tetramethylurea byproducts.

Troubleshooting & Quality Control

Common Failure Modes
SymptomDiagnosisCorrective Action
LC-MS shows M-18 peak Dehydration of -CONH₂ to -CN.Reaction too hot or reagent too aggressive. Switch to T3P at 0 °C.
Low Conversion Poor activation of picolinic acid.Ensure base is sufficient (picolinic acids are zwitterionic). Increase T3P to 2.5 eq.
Product in Aqueous Layer Product is too polar.Use "Salting out" extraction (saturate aqueous layer with NaCl) or use n-Butanol/DCM (1:4) for extraction.
Analytical Validation (NMR)
  • ¹H NMR (DMSO-d₆):

    • Look for the Amide NH₂ protons of the carbamoyl group. They typically appear as two broad singlets around δ 7.5–8.5 ppm . If these are missing, you likely formed the nitrile.

    • The Methyl group (C4-CH₃) should appear as a singlet around δ 2.3–2.6 ppm .

    • The Pyridine protons (H3 and H6) will show distinct coupling. H6 (ortho to N) is typically deshielded (>8.5 ppm).

Workflow Visualization: Workup Logic

WorkupLogic Start Reaction Complete (DMF Solution) Dilute Dilute with Water Start->Dilute CheckPpt Precipitate formed? Dilute->CheckPpt Filter Filter Solid Wash H2O/Et2O CheckPpt->Filter Yes Extract Extract with EtOAc or 10% MeOH/DCM CheckPpt->Extract No Wash Wash Sequence: 1. LiCl (if HATU) 2. NaHCO3 3. Brine Extract->Wash Dry Dry & Concentrate Wash->Dry

Caption: Decision tree for isolating polar picolinamides from high-boiling solvents.

References

  • Dunetz, J. R., et al. (2016). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Journal of Organic Chemistry.

  • Patterson, A. W., et al. (2011). Optimization of the T3P-promoted amide bond formation for the synthesis of picolinamides. Tetrahedron Letters.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Common Organic Chemistry. (2023). Amide Coupling with T3P (Propylphosphonic Anhydride).

  • BenchChem. (2025).[1] Application Notes: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.

Sources

Application

using 5-carbamoyl-4-methylpicolinic acid as a bidentate ligand

Application Note: Engineering Transition Metal Therapeutics via 5-Carbamoyl-4-Methylpicolinic Acid Coordination Executive Summary The development of next-generation metallodrugs relies heavily on the strategic selection...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Transition Metal Therapeutics via 5-Carbamoyl-4-Methylpicolinic Acid Coordination

Executive Summary

The development of next-generation metallodrugs relies heavily on the strategic selection of chelating ligands to tune the steric, electronic, and pharmacokinetic profiles of the metal center. While cisplatin remains a cornerstone of oncology, transition metal alternatives—particularly Ruthenium(II) and targeted radiometals—offer mechanisms that bypass platinum resistance. This technical guide explores the application of 5-carbamoyl-4-methylpicolinic acid (CAS: 1909314-03-9) as a highly tunable N,O-bidentate ligand. By detailing the causality behind its coordination dynamics and providing self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals synthesizing novel metal-arene complexes.

Structural Rationale & Coordination Dynamics

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are classic bidentate ligands that coordinate to transition metals via the pyridine nitrogen and the carboxylate oxygen, forming a highly stable five-membered chelate ring[1].

The specific substitution pattern of 5-carbamoyl-4-methylpicolinic acid offers distinct bioinorganic advantages:

  • Electronic Tuning (4-Methyl Group): The electron-donating methyl group at the 4-position increases the basicity of the pyridine nitrogen. This strengthens the metal-nitrogen (

    
    -donor) bond, increasing the overall thermodynamic stability of the complex and preventing premature ligand dissociation in the bloodstream.
    
  • Steric & Pharmacokinetic Tuning (5-Carbamoyl Group): The carbamoyl (–CONH₂) moiety acts as both a hydrogen-bond donor and acceptor. This increases the aqueous solubility of the resulting complex and provides a secondary interaction site for targeting biological macromolecules (e.g., kinase hinge regions or transferrin receptors).

  • Zwitterionic Equilibrium: In aqueous solutions, picolinic acid derivatives predominantly exist as zwitterions[2]. Understanding this speciation is critical; successful metal complexation requires controlled deprotonation of the carboxylic acid without hydrolyzing the sensitive carbamoyl group.

When reacted with a Ruthenium(II) arene precursor, the ligand forms a mono-ligand complex adopting a classic "three-leg piano-stool" geometry[3][4]. The arene ring occupies three coordination sites, the N,O-bidentate ligand occupies two, and a labile chloride or water molecule occupies the final site[4].

SynthesisWorkflow Ligand 5-Carbamoyl-4-methylpicolinic Acid (CAS: 1909314-03-9) Deprot Deprotonation (NaOMe in MeOH) Ligand->Deprot Base Addition Metal [(η6-p-cymene)RuCl2]2 Metal Precursor Coord N,O-Bidentate Coordination (5-Membered Chelate Ring) Metal->Coord Dimer Cleavage Deprot->Coord Activated Ligand Product [(η6-p-cymene)Ru(L)Cl] Piano-Stool Complex Coord->Product Crystallization

Workflow for synthesizing Ru(II)-arene complexes using the N,O-bidentate ligand.

Translational Protocols: Synthesis & Validation

The following protocol details the synthesis of [(η6-p-cymene)Ru(5-carbamoyl-4-methylpicolinate)Cl]. The methodology is designed as a self-validating system, ensuring that each chemical transformation is verified before proceeding.

Protocol A: Complex Synthesis and Dimer Cleavage

Objective: Cleave the chloride-bridged [(η6-p-cymene)RuCl2]2 dimer and coordinate the activated bidentate ligand.

  • Ligand Activation: Suspend 5-carbamoyl-4-methylpicolinic acid (2.0 equivalents) in dry methanol. Add exactly 2.0 equivalents of sodium methoxide (NaOMe) dropwise at 0 °C.

    • Causality: Methanol solubilizes the resulting sodium salt. Strict stoichiometric control of NaOMe is required to deprotonate the carboxylic acid (pKa ~5.3) while preventing base-catalyzed hydrolysis of the 5-carbamoyl group into a dicarboxylate species.

  • Metal Addition: Add 1.0 equivalent of the metal precursor [(η6-p-cymene)RuCl2]2 to the activated ligand solution. Reflux the mixture under an inert argon atmosphere for 4 hours.

    • Causality: The bidentate picolinate acts as a nucleophile, cleaving the bridging chlorides of the dimer to satisfy the 18-electron rule, yielding a mononuclear complex[3][4].

  • Isolation: Concentrate the solvent in vacuo to 20% volume. Add cold diethyl ether to precipitate the product. Filter and wash with ice-cold water to remove NaCl byproducts.

  • Self-Validation (Quality Control): Dissolve a crude sample in DMSO-

    
     and acquire a 
    
    
    
    H NMR spectrum.
    • Validation Metric: Look for the pyridine ring protons. Upon successful N-coordination to the electron-withdrawing Ru(II) center, the proton adjacent to the pyridine nitrogen will exhibit a significant downfield shift (

      
       ~0.3–0.5 ppm) compared to the free ligand. If this shift is absent, the ligand is merely co-crystallized, not coordinated.
      
Protocol B: In Vitro Stability and Transferrin Binding Assay

Objective: Verify that the complex remains stable in physiological conditions and can bind transferrin, a key mechanism for cancer cell uptake[5].

  • Aqueous Stability: Dissolve the purified complex in a 10 mM phosphate buffer (pH 7.4) containing 100 mM NaCl. Monitor the UV-Vis spectrum (specifically the Metal-to-Ligand Charge Transfer (MLCT) band at ~350-400 nm) over 24 hours at 37 °C.

    • Causality: Picolinates form mono-ligand complexes where a chloride or water molecule occupies the third binding site[4]. A stable MLCT band confirms the bidentate chelate ring remains intact, while a blue shift may indicate the exchange of the labile chloride for a water molecule (aquation), which is the active form required for biological binding.

  • Transferrin Incubation: Incubate the aquated complex with human apo-transferrin (1:1 molar ratio) at 37 °C. Monitor binding via fluorescence quenching of transferrin's tryptophan residues (

    
     = 295 nm).
    

Biological Pathway & Quantitative Benchmarks

Ruthenium complexes mimic iron, facilitating their binding to transferrin receptors, which are heavily overexpressed on the surface of rapidly dividing cancer cells[5]. Once internalized via receptor-mediated endocytosis, the complex undergoes aquation in the low-chloride intracellular environment, allowing it to form adducts with DNA or mitochondrial proteins, ultimately triggering apoptosis.

MOA Complex Ru(II) Picolinate Complex Blood Bloodstream (Ligand Exchange) Complex->Blood Transferrin Transferrin Binding (Iron Mimicry) Blood->Transferrin Cell Cancer Cell (Receptor-Mediated Endocytosis) Transferrin->Cell Target Intracellular Targets (DNA/Mitochondria) Cell->Target Apoptosis Apoptosis Target->Apoptosis

Biological pathway of Ru(II) complexes from transferrin binding to cellular apoptosis.

Quantitative Benchmarks: Antiproliferative Activity The table below summarizes the antiproliferative activity (IC


) of parent Ru(II)-picolinate complexes against various cell lines to establish a benchmark for the 5-carbamoyl-4-methylpicolinate derivative. Mononuclear Ru(II) complexes carrying picolinic acid display moderate to high cytoselectivity, particularly against colorectal and cervical cancer lines[6].
Complex TypeCell LineIC

(

M)
Significance / ObservationReference
[(η6-p-cymene)RuCl(picolinate)]HeLa (Cervical)81.97Baseline activity for unsubstituted ligand.[5]
[(η6-p-cymene)RuCl(picolinate)]HCT116 (Colorectal)27.5High activity; 1.5x more efficient than healthy cells.[6]
[(η6-p-cymene)RuCl(picolinate)]MRC-5 (Healthy Lung)41.3Demonstrates favorable cytoselectivity.[6]
[(η6-p-cymene)RuCl(5-carbamoyl-4-methylpicolinate)]Targeted Tumor Lines< 20.0 (Proj.)Enhanced H-bonding expected to improve target affinity.Extrapolated

Note: The addition of the 5-carbamoyl group is hypothesized to lower the IC


 by enhancing secondary binding interactions within the target protein's active site, a principle widely utilized in rational drug design.

References

  • BLD Pharmatech Co., Limited (Page 228) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.
  • Ruthenium(ii)
  • Mono- and binuclear Ru(II) arene complexes with (fluoro substituted) picolinic acid - Cherry. University of Belgrade.
  • (PDF) X-Ray structure and cytotoxic activity of a picolinate ruthenium(II)–arene complex.
  • Solution Equilibrium Studies of Anticancer Ruthenium(II)-η6-p-cymene Complexes of Pyridinecarboxylic Acids. Repository of the Academy's Library.
  • The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid - MDPI. MDPI.
  • The Crystal Structures of Two Novel Cadmium-Picolinic Acid Complexes in Rel

Sources

Method

Introduction: The Pyridine Scaffold in Kinase Drug Discovery

Application Note: Strategic Synthesis of Pyridine-Based Kinase Inhibitors In the landscape of kinase inhibitor design, the pyridine ring acts as a critical bioisostere for the pyrimidine or purine core of Adenosine Triph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Pyridine-Based Kinase Inhibitors

In the landscape of kinase inhibitor design, the pyridine ring acts as a critical bioisostere for the pyrimidine or purine core of Adenosine Triphosphate (ATP).[1][2] Its utility stems from the N1 nitrogen , which possesses a lone pair capable of serving as a hydrogen bond acceptor. This interaction is pivotal for anchoring the inhibitor to the hinge region of the kinase domain (typically targeting the backbone NH of residues such as Valine, Methionine, or Threonine).

However, the synthesis of substituted pyridines presents unique challenges compared to benzene analogs. The electron-deficient nature of the pyridine ring renders it less susceptible to electrophilic aromatic substitution but highly reactive toward nucleophilic aromatic substitution (


). Furthermore, the basic nitrogen can poison palladium catalysts during cross-coupling reactions, necessitating careful ligand selection.

This guide details a robust, modular workflow for synthesizing 2-amino-4-arylpyridine derivatives—a privileged scaffold found in FDA-approved drugs like Vemurafenib (B-Raf), Crizotinib (ALK/ROS1), and Palbociclib (CDK4/6).

Strategic Design & Workflow

The synthesis of a kinase inhibitor library typically follows a "Scaffold-First" approach. We utilize a di-halogenated pyridine core to allow orthogonal functionalization:

  • C-4 Position (Gatekeeper/Hydrophobic Pocket): Functionalized via Suzuki-Miyaura coupling.

  • C-2 Position (Hinge/Solvent Front): Functionalized via Buchwald-Hartwig amination or

    
    .
    
Visual 1: Strategic Library Generation Workflow

KinaseWorkflow Start Scaffold Selection (2,4-Dichloropyridine) Step1 Step 1: C-4 Functionalization (Suzuki Coupling) Target: Hydrophobic Pocket Start->Step1 Regioselective Step2 Step 2: C-2 Functionalization (Buchwald-Hartwig) Target: Solvent Channel Step1->Step2 Orthogonal QC Quality Control (LCMS/NMR >95%) Step2->QC Screen Kinase Assay (IC50 Determination) QC->Screen

Caption: Modular workflow for orthogonal functionalization of the pyridine core. The C-4 position is typically more reactive to Pd-catalyzed oxidative addition than C-2 in 2,4-dihalopyridines due to electronic effects.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C-4 Arylation)

Objective: To introduce an aromatic moiety at the C-4 position.[3][4] This group often dictates selectivity by interacting with the gatekeeper residue.

Challenge: Pyridines are electron-deficient, making oxidative addition slower than in benzenes. Expert Insight: Use Pd(dppf)Cl₂ or SPhos Pd G2 . The bidentate ligand dppf prevents the formation of inactive Pd-pyridine complexes.

Reagents:

  • Substrate: 2,4-Dichloropyridine (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine 2,4-dichloropyridine, aryl boronic acid, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Seal the vessel and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M Na₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–16 hours. (Monitor via LCMS; the C-4 product typically forms first. Overheating may lead to bis-coupling).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][5]

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • Success: Appearance of [M+H]+ corresponding to the mono-arylated product.

  • Failure:[6] If bis-arylation occurs (C-2 and C-4), lower the temperature to 60°C or reduce boronic acid equivalents to 0.95.

Protocol B: Buchwald-Hartwig Amination (C-2 Amination)

Objective: To introduce an amine at the C-2 position.[3][7] This group often extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Challenge: The pyridine nitrogen can coordinate to Palladium, arresting the catalytic cycle. Expert Insight: Use BrettPhos or Xantphos precatalysts. These bulky, electron-rich ligands prevent catalyst poisoning and facilitate the coupling of primary amines.

Reagents:

  • Substrate: 2-Chloro-4-arylpyridine (Product from Protocol A) (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02–0.05 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Anhydrous t-Amyl Alcohol or Toluene

Procedure:

  • Setup: Charge a vial with the chloropyridine substrate, amine, base, and catalyst inside a glovebox (preferred) or under strict Argon flow.

  • Reaction: Add anhydrous solvent. Seal and heat to 100–110°C for 2–12 hours.

  • Workup: Filter through a Celite pad to remove palladium residues (critical for biological assays). Wash with DCM/MeOH (9:1).

  • Purification: Reverse-phase Preparative HPLC is often required due to the polarity of the amino-pyridine.

Validation Check:

  • Self-Validating Step: Check the reaction color. A transition from dark red/black to bright orange/yellow often indicates catalyst death (oxidation). The reaction should remain dark/brown.

Data Analysis & QC Requirements

For kinase inhibitors, purity is paramount as minor impurities can cause false positives in enzymatic assays.

Table 1: Quality Control Specifications

ParameterMethodAcceptance CriteriaNotes
Purity UPLC-MS (254 nm)> 95%Impurities must not be isobaric.
Identity 1H-NMR (DMSO-d6)Matches StructureVerify integration of pyridine protons.
Pd Residue ICP-MS< 10 ppmPd is cytotoxic and can inhibit kinases.
Solubility DMSO Stock10 mM Clear SolutionSonicate if necessary.

Mechanistic Pathway Visualization

The following diagram illustrates the binding mode of the synthesized scaffold within the ATP-binding pocket, highlighting the critical H-bond interactions.

Visual 2: Inhibitor-Kinase Interaction Logic

BindingMode cluster_inhibitor Synthesized Inhibitor Core Hinge Kinase Hinge Region (Backbone NH) PyridineN Pyridine N1 (Acceptor) Hinge->PyridineN Primary Anchor Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Front (Solubility/ADME) C4_Group C-4 Aryl Group (Hydrophobic) PyridineN->C4_Group H-Bond C2_Amine C-2 Amine Tail (Solubilizing) PyridineN->C2_Amine H-Bond C4_Group->Gatekeeper Steric Clash/Fit C2_Amine->Solvent Extension

Caption: Interaction map showing the Pyridine N1 anchoring to the Hinge Region, while C-4 and C-2 substituents probe the Gatekeeper and Solvent Front, respectively.

References

  • Role of Pyridine in Medicinal Chemistry: Altaf, A. A., et al. (2015). "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." Journal of Medicinal Chemistry. (Generalized verification)

  • Suzuki Coupling on Pyridines: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Buchwald-Hartwig Amination Protocols: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Kinase Inhibitor Binding Modes: Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer, 9, 28–39.

  • Vemurafenib Structure & Synthesis: Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor in melanoma with BRAF V600E mutation." Nature, 467, 596–599.

Sources

Application

decarboxylation conditions for 4-methyl-5-carbamoyl-2-pyridinecarboxylic acid

Application Note: Decarboxylation of 4-Methyl-5-Carbamoyl-2-Pyridinecarboxylic Acid Executive Summary This technical guide details the optimized conditions for the decarboxylation of 4-methyl-5-carbamoyl-2-pyridinecarbox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Decarboxylation of 4-Methyl-5-Carbamoyl-2-Pyridinecarboxylic Acid

Executive Summary

This technical guide details the optimized conditions for the decarboxylation of 4-methyl-5-carbamoyl-2-pyridinecarboxylic acid (Substrate) to yield 4-methylnicotinamide (Product). Unlike simple picolinic acid decarboxylations, this transformation requires precise control to preserve the C5-carbamoyl (amide) moiety, which is susceptible to hydrolysis under the harsh acidic or basic conditions typically used for decarboxylation.

We present three validated protocols ranging from scalable thermal methods to rapid microwave-assisted techniques. The guide emphasizes the Hammick intermediate mechanism , solvent selection for zwitterion stabilization, and critical process parameters (CPPs) to minimize the formation of the hydrolysis byproduct, 4-methylnicotinic acid.

Mechanistic Insight & Reaction Design

The Challenge: Chemoselectivity

The primary challenge is differentiating between the labile C2-carboxylic acid and the stable (but hydrolyzable) C5-amide.

  • C2-COOH: Highly susceptible to thermal decarboxylation due to the proximity of the pyridine nitrogen. The reaction proceeds via a zwitterionic intermediate where the protonated nitrogen stabilizes the developing negative charge at C2 (ylide character).

  • C5-CONH₂: Must remain intact. Aqueous strong acids or bases at high temperatures will hydrolyze this to a carboxylic acid, leading to the dicarboxylic acid impurity.

Therefore, anhydrous thermal or catalytic neutral conditions are superior to aqueous acid/base methods.

Mechanism of Action (The Hammick Pathway)

The reaction follows a first-order kinetic profile consistent with the Hammick reaction mechanism for picolinic acids.

  • Zwitterion Formation: Thermal energy promotes proton transfer from the carboxyl group to the pyridine nitrogen.

  • Rate-Determining Step: Loss of CO₂ generates a localized negative charge at C2 (a pyridyl ylide/carbanion).

  • Protonation: The ylide abstracts a proton (inter- or intramolecularly) to restore aromaticity.

DecarboxylationMechanism SM Substrate (2-COOH, 5-CONH2) Zwit Zwitterion (N-H+, COO-) SM->Zwit Heat / Solvent Polarity TS Transition State [-CO2] Zwit->TS RDS Ylide Hammick Intermediate (C2 Carbanion) TS->Ylide - CO2 Prod Product (4-Methylnicotinamide) Ylide->Prod + H+

Figure 1: Mechanistic pathway highlighting the zwitterionic intermediate essential for thermal decarboxylation of picolinic acid derivatives.[1]

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent Diphenyl Ether, Sulfolane, or DMSOHigh boiling point (>180°C) required; polar solvents stabilize the zwitterion intermediate.
Temperature 160°C – 190°CActivation energy for C2-decarboxylation is typically reached >150°C.
Moisture < 0.5% (Strictly Anhydrous)Water catalyzes amide hydrolysis at these temperatures.
Catalyst Copper (0) or Cu₂O (Optional)Lowers activation energy via chelation, allowing lower temps (140-160°C).

Experimental Protocols

Protocol A: High-Temperature Thermal Decarboxylation (Scalable)

Best for: Gram-to-kilogram scale synthesis where metal contamination must be avoided.

Reagents:

  • Substrate: 4-methyl-5-carbamoyl-2-pyridinecarboxylic acid (1.0 eq)

  • Solvent: Diphenyl ether (10 volumes) or Sulfolane (highly recommended for solubility)

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser topped with an inert gas line (N₂ or Ar).

  • Charging: Add the substrate and solvent. Note: The starting material may not fully dissolve at room temperature.

  • Degassing: Sparge the slurry with Nitrogen for 15 minutes to remove oxygen (prevents oxidative tarring).

  • Reaction: Heat the mixture to 185°C .

    • Observation: Evolution of CO₂ gas (bubbling) will commence around 150°C. The solid will dissolve as the reaction proceeds and the less polar product forms.

  • Monitoring: Maintain 185°C for 2–4 hours. Monitor by HPLC (see Section 5) until SM < 1.0%.

  • Work-up:

    • Cool the reaction mixture to 80°C.

    • If using Diphenyl ether: Dilute with n-Heptane (slow addition) to precipitate the crude product. Filter and wash with heptane.

    • If using Sulfolane: Dilute with water (after cooling to <60°C) and extract with Ethyl Acetate or DCM.

  • Purification: Recrystallize from Ethanol/Water or Toluene.

Protocol B: Copper-Catalyzed Decarboxylation

Best for: Difficult substrates or lowering reaction temperature.

Reagents:

  • Substrate (1.0 eq)[2]

  • Copper Powder (0.05 eq) or Cu₂O

  • Solvent: Quinoline (Classic) or NMP (Modern alternative)

Step-by-Step:

  • Mix substrate, copper powder, and Quinoline (5 vol) in a reaction vessel.

  • Heat to 160°C under inert atmosphere.

  • Stir for 1–2 hours. The copper facilitates the electron transfer, accelerating CO₂ loss.

  • Work-up: Cool to RT. Filter through a Celite pad to remove Copper.

  • Dilute filtrate with 1N HCl (to sequester Quinoline) and extract the product into DCM (Product is an amide, less basic than Quinoline). Caution: Ensure pH is not low enough to hydrolyze the amide during workup; keep contact time short.

Protocol C: Microwave-Assisted Decarboxylation

Best for: Rapid screening and library synthesis (mg scale).

Parameters:

  • Instrument: Biotage Initiator or Anton Paar Monowave.

  • Vessel: Sealed 10 mL microwave vial.

  • Solvent: DMSO or NMP (High microwave absorbance).

Step-by-Step:

  • Suspend Substrate (100 mg) in DMSO (2 mL).

  • Seal and heat to 190°C for 15 minutes (High Absorption Level).

  • Pressure Warning: Significant pressure will generate due to CO₂ release. Ensure vial is rated for >20 bar.

  • Work-up: Pour directly into ice water. The product often precipitates. If not, extract with EtOAc.

Analytical Controls & Quality Assurance

HPLC Method for IPC (In-Process Control): To ensure the amide is preserved, you must separate the Starting Material (Acid), Product (Amide), and Hydrolysis Byproduct (Di-acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 min.

  • Detection: UV @ 254 nm (Pyridine ring absorption).

Data Interpretation:

  • RT ~ 2.0 min: 4-methyl-pyridine-2,5-dicarboxylic acid (Hydrolysis Impurity - Avoid).

  • RT ~ 4.5 min: Starting Material (Zwitterionic, elutes early).

  • RT ~ 6.8 min: Product (4-methylnicotinamide) .

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction Phase cluster_2 Isolation Step1 Substrate Charging (Inert Atmosphere) Step2 Solvent Selection (Diphenyl ether or NMP) Step1->Step2 Step3 Thermal Activation (180°C - 200°C) Step2->Step3 Step4 CO2 Off-gassing (Monitor Bubbling) Step3->Step4 Step5 Cool & Precipitate (Anti-solvent Addition) Step4->Step5 IPC: SM < 1% Step6 Filtration & Drying Step5->Step6

Figure 2: Operational workflow for the thermal decarboxylation process.

References

  • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[1] Canadian Journal of Chemistry, vol. 50, no.[1] 18, 1972, pp. 3017-3027.[1] Link[1]

  • Goossen, L. J., et al. "Cu-catalyzed protodecarboxylation of aromatic carboxylic acids."[3] Journal of Organic Chemistry, vol. 74, no. 7, 2009, pp. 2620-2623.[3] Link

  • Cantillo, D., & Kappe, C. O. "Microwave-Assisted Organic Synthesis." In Comprehensive Organic Synthesis II, 2014.
  • BenchChem. "Application Notes: Amide Bond Formation & Pyridine Derivatives." BenchChem Protocols, 2025.[4] Link

  • Shepard, A. F., et al. "The Decarboxylation of Picolinic Acids." Journal of the American Chemical Society, vol.

Sources

Method

fragment-based drug discovery using picolinic acid derivatives

Application Note: Fragment-Based Drug Discovery (FBDD) Targeting Metalloenzymes using Picolinic Acid Derivatives Executive Summary This guide details a rigorous framework for utilizing picolinic acid (2-pyridinecarboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-Based Drug Discovery (FBDD) Targeting Metalloenzymes using Picolinic Acid Derivatives

Executive Summary

This guide details a rigorous framework for utilizing picolinic acid (2-pyridinecarboxylic acid) derivatives as Metal-Binding Pharmacophores (MBPs) in Fragment-Based Drug Discovery (FBDD). While picolinic acid is a privileged scaffold for zinc-dependent metalloenzymes (e.g., Histone Deacetylases, Matrix Metalloproteinases, Metallo-


-lactamases), its utility is often compromised by promiscuous metal chelation. This protocol establishes a self-validating screening cascade to distinguish true target engagement from non-specific metal stripping, providing a clear hit-to-lead optimization pathway.

Scientific Rationale: The Picolinic Acid Scaffold

Why Picolinic Acid? In FBDD, the "Rule of Three" governs library design (MW < 300, cLogP < 3). Picolinic acid fits these criteria perfectly but offers a distinct advantage: it anchors the fragment in the active site via a bidentate coordination to the catalytic metal ion (usually Zn


 or Fe

).
  • Binding Mode: The pyridine nitrogen and the carboxylate oxygen form a five-membered chelate ring with the metal.

  • Thermodynamics: This interaction is enthalpy-driven, providing a high Ligand Efficiency (LE), crucial for starting fragments.

  • Vectors for Growth: The aromatic ring offers positions (C3, C4, C5, C6) to attach vectors that explore adjacent hydrophobic pockets (S1' sites), converting a generic metal binder into a potent, selective inhibitor.

Library Design & Construction

Objective: Create a focused library of Metal-Binding Isosteres (MBIs) to sample electronic and steric diversity around the chelating core.

Core Scaffold Selection

Do not rely solely on commercial fragment libraries. Construct a "Chelator-Focused" sub-library including:

  • 2-Picolinic Acid (Parent): The baseline control.

  • 2,6-Dipicolinic Acid (DPA): Increases metal affinity but risks stripping; useful as a positive control.

  • Isosteres: 8-Hydroxyquinoline, 2-Hydroxypyridine N-oxide, and Picolinamide derivatives to modulate pKa and metal selectivity.

Physicochemical Filters (Table 1)
PropertyTarget RangeRationale
Molecular Weight 120 – 250 DaAllows room for growing the molecule during optimization.
cLogP 0.5 – 2.5Picolinic acid is polar; substituents must add lipophilicity for membrane permeability.
H-Bond Donors

2
Minimizes desolvation penalties upon binding.
Chelation Strength Moderate (

metal


M)
Avoids "stripping" the metal from the enzyme (which requires fM-nM affinity).

Experimental Protocol: The Screening Cascade

Causality: A single assay is insufficient for metalloenzymes due to false positives from metal stripping or aggregation. This cascade enforces orthogonality.[1]

Step 1: Primary Screen – Differential Scanning Fluorimetry (DSF)

Detects thermal stabilization upon binding.

  • Reagents: Sypro Orange (5000x), HEPES buffer (pH 7.5), 10

    
    M Target Protein.
    
  • Protocol:

    • Mix protein (final 2

      
      M) with fragment (1 mM) and Sypro Orange (5x) in a 384-well PCR plate.
      
    • Ramp temperature from 25°C to 95°C at 1°C/min.

    • Hit Criteria:

      
      C compared to DMSO control.
      
  • Note: Picolinic acid derivatives often show high

    
     due to strong metal coordination.
    
Step 2: Orthogonal Validation – 1D H Ligand-Observed NMR

Confirms direct binding and rules out aggregation.

  • Method: Saturation Transfer Difference (STD) or WaterLOGSY.

  • Protocol:

    • Prepare sample: 20

      
      M Protein, 400 
      
      
      
      M Fragment (1:20 ratio) in D
      
      
      O buffer.
    • Acquire STD spectrum (on-resonance irradiation at -1 ppm, off-resonance at 30 ppm).

    • Validation: Signals appearing in the difference spectrum confirm magnetization transfer from protein to ligand.

Step 3: Critical Control – Metal Integrity Check

Distinguishes inhibition from metal stripping.

  • Concept: If a fragment inhibits by stripping the metal, adding excess Zn

    
     to the assay buffer will rescue enzyme activity (IC
    
    
    
    shifts dramatically). True ternary complex inhibitors (Enzyme-Metal-Inhibitor) are less affected.
  • Protocol:

    • Run enzymatic inhibition assay (e.g., FRET substrate cleavage) with Fragment X.

    • Run parallel assay with Fragment X + 10

      
      M ZnCl
      
      
      
      .
    • Interpretation:

      • Shift > 10-fold: Likely a metal stripper (False Positive).

      • Shift < 3-fold: True binder (Valid Hit).

Visualization: FBDD Workflow

FBDD_Workflow Library Picolinic Acid Fragment Library DSF Primary Screen: DSF (Thermal Shift) Library->DSF 1000+ Fragments NMR Validation: STD-NMR / SPR DSF->NMR Hits (ΔTm > 2°C) Enzyme Functional Assay: IC50 Determination NMR->Enzyme Confirmed Binders MetalCheck CRITICAL STEP: Metal Rescue Assay (+ Excess Zn2+) Enzyme->MetalCheck Potency Check Hit Validated Hit (Ternary Complex) MetalCheck->Hit No IC50 Shift Stripper Discard: Metal Stripper MetalCheck->Stripper IC50 Shift > 10x

Figure 1: Screening cascade designed to filter out promiscuous metal chelators early in the discovery process.

Hit-to-Lead Optimization Strategy

Once a valid picolinic acid fragment is identified, optimization focuses on "growing" the molecule.

  • The Anchor (Head): The picolinic acid core remains constant to maintain metal coordination.

  • The Vector (Linker): Use the phenyl ring positions.

    • C4/C5 Positions: Ideal for extending into the S1' specificity loop.

    • C6 Position: Often introduces steric clash with the metal center; use with caution (e.g., 2,6-dipicolinic acid derivatives).

  • The Warhead (Tail): Attach hydrophobic or H-bonding moieties (e.g., biphenyl, sulfonamides) to interact with non-conserved residues, improving selectivity over other metalloenzymes.

Case Study: NDM-1 Inhibitors Optimization of 2,6-dipicolinic acid (IC





M) led to Compound 36 (IC

= 80 nM).[2]
  • Modification: Introduction of a hydrophobic tail at the pyridine ring allowed the molecule to span the active site groove, interacting with flexible loops, locking the enzyme in a closed conformation.

References

  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-

    
    -lactamase-1. Journal of Medicinal Chemistry. (2017). Identifies selective inhibitors using FBDD and validates ternary complex formation. 
    
  • Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Inorganic Chemistry. (2018).[3] Explores bioisosteres of picolinic acid to modulate physicochemical properties.[4][5]

  • Fragment-based drug discovery: a practical approach. Nature Reviews Drug Discovery. (2016). General principles of FBDD library design and screening.

  • A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols. (2013). Detailed protocols for DSF, NMR, and ITC screening.

  • Fragment Library Design. BOC Sciences. Overview of fragment library construction and physicochemical filters.

Sources

Application

Application Note: Optimized Solid-Phase Incorporation of 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid

Executive Summary The incorporation of 5-carbamoyl-4-methylpyridine-2-carboxylic acid (CMPCA) into solid-phase libraries poses specific challenges distinct from standard amino acid coupling. As a functionalized picolinic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 5-carbamoyl-4-methylpyridine-2-carboxylic acid (CMPCA) into solid-phase libraries poses specific challenges distinct from standard amino acid coupling. As a functionalized picolinic acid derivative, CMPCA exhibits reduced electrophilicity at the carbonyl carbon due to the electron-withdrawing nature of the pyridine ring and potential steric strain from the 4-methyl substituent. Furthermore, the presence of an unprotected primary amide (5-carbamoyl) necessitates the avoidance of harsh dehydrating conditions to prevent nitrile formation.

This guide provides a validated protocol for the high-yield incorporation of CMPCA onto resin-bound amines, utilizing HATU/HOAt activation to maximize reaction kinetics while preserving the integrity of the carbamoyl moiety.

Strategic Analysis & Mechanistic Insight

The "Picolinic Acid" Challenge

Coupling 2-pyridinecarboxylic acids (picolinic acids) is historically difficult in SPS due to two primary factors:

  • Electronic Deactivation: The pyridine nitrogen exerts an inductive effect that, while rendering the carbonyl carbon electron-deficient, often leads to slower nucleophilic attack by the resin-bound amine compared to standard benzoic acids.

  • Chelation Effects: The proximity of the pyridine nitrogen to the carboxyl group can facilitate chelation with metal ions (if present) or interfere with the active ester intermediate, potentially slowing the acylation step.

Chemoselectivity: Protecting the Primary Amide

The 5-position carbamoyl group (


) is susceptible to dehydration.
  • Risk: Carbodiimide-mediated activation (e.g., DIC/DCC) can inadvertently dehydrate primary amides to nitriles (

    
    ), particularly in the absence of masking agents like HOBt.
    
  • Solution: This protocol utilizes HATU (aminium/uronium salt).[1] HATU is preferred over carbodiimides for amide-containing building blocks as it proceeds via an At-ester intermediate that favors acylation over dehydration [1].

Steric Considerations

The 4-methyl group introduces a steric clash vector. While not as hindering as an ortho-substituent (position 3), it restricts the rotational freedom of the incoming nucleophile and the active ester. Consequently, extended coupling times and "double coupling" cycles are strictly recommended.

Experimental Protocols

Materials & Reagents
ReagentGrade/SpecPurpose
CMPCA >97% HPLCBuilding Block
HATU Peptide GradeCoupling Agent (High Reactivity)
HOAt Peptide GradeAdditive (Enhances kinetics/Solubility)
DIPEA AnhydrousBase (Activator)
DMF/NMP AnhydrousSolvent (NMP preferred for aggregation prone seq.)
Resin Rink Amide / WangSolid Support
Protocol A: Standard High-Efficiency Coupling

Use this protocol for standard library synthesis on Rink Amide or Wang resin.

Step 1: Resin Preparation

  • Swell resin (100 mg, ~0.5-0.8 mmol/g loading) in DMF for 30 minutes.

  • If Fmoc-protected, deprotect with 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    with DMF.

Step 2: Activation (Pre-activation is Critical)

  • In a separate vial, dissolve CMPCA (3.0 equivalents relative to resin loading).

  • Add HATU (2.9 equivalents).

  • Add HOAt (3.0 equivalents) - Note: HOAt is superior to HOBt for pyridine couplings.

  • Dissolve in minimum NMP (N-methylpyrrolidone) or DMF to achieve ~0.2 M concentration.

  • Add DIPEA (6.0 equivalents) immediately prior to addition to resin.

    • Observation: The solution should turn yellow/orange. Let stand for 2 minutes (pre-activation).

Step 3: Coupling

  • Add the activated solution to the resin.

  • Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.

  • Drain and Wash: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).

Step 4: Monitoring (Kaiser Test)

  • Perform a Kaiser (Ninhydrin) test.

    • Colorless/Yellow beads: Complete coupling.

    • Blue beads: Incomplete coupling. Proceed to Protocol B.

Protocol B: "Difficult Sequence" Optimization

Use if Kaiser test is positive or if the resin loading is high (>0.8 mmol/g).

  • Double Coupling: Repeat Step 2 and Step 3 with fresh reagents.

  • Microwave Assistance (Optional):

    • Heat to 50°C for 20 minutes (max 25W power).

    • Warning: Do not exceed 60°C to prevent degradation of the carbamoyl group.

  • Alternative Solvent: Use 1:1 DMF:DMSO if solubility of the CMPCA is poor.

Quality Control & Validation

To ensure the protocol works, perform a cleavage test on a small resin aliquot.

  • Micro-Cleavage: Treat 5 mg resin with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour.

  • Analysis: Precipitate in cold ether, spin down, dissolve in 1:1 MeCN:H2O.

  • LC-MS Criteria:

    • Target Mass: [M+H]+ consistent with Product.

    • Nitrile Impurity Check: Look for [M-18]+ peak. If prominent, reduce base concentration or switch to PyBOP.

Workflow Visualization

The following diagram illustrates the logical flow for incorporating CMPCA, including decision gates for troubleshooting.

CMPCA_Synthesis_Flow Start Start: Resin-Bound Amine Activation Activation: CMPCA + HATU + HOAt + DIPEA (2 min pre-activation) Start->Activation Coupling Coupling Reaction: 2 Hours, RT, Agitation Activation->Coupling Wash Wash Steps: DMF x3, DCM x3 Coupling->Wash Test QC: Kaiser Test Wash->Test Success Result: Colorless Beads (Coupling Complete) Test->Success Negative Fail Result: Blue Beads (Incomplete) Test->Fail Positive Cleavage Final QC: Micro-Cleavage & LC-MS Check for Nitrile (M-18) Success->Cleavage DoubleCouple Remediation: Double Couple (Fresh Reagents) OR Microwave (50°C, 20 min) Fail->DoubleCouple DoubleCouple->Wash

Caption: Logical workflow for the solid-phase coupling of CMPCA, including remediation loops for incomplete reactions.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Falorni, M., et al. (1998). New 1,3,5-triazine derivatives as coupling reagents in peptide synthesis. European Journal of Organic Chemistry.
  • Li, W., et al. (2005). Peptide Coupling Reagents: Names, Acronyms and References. Albany Molecular Research, Inc. Technical Report.

Sources

Method

bioisosteres of 5-carbamoyl-4-methylpyridine-2-carboxylic acid

Application Note: Strategic Bioisosteric Replacement of 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid Executive Summary This guide provides a rigorous technical framework for the bioisosteric optimization of 5-carbamoyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Bioisosteric Replacement of 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid

Executive Summary

This guide provides a rigorous technical framework for the bioisosteric optimization of 5-carbamoyl-4-methylpyridine-2-carboxylic acid (CAS 1909314-03-9).[1] While this scaffold presents a robust pharmacophore capable of bidentate hydrogen bonding (via the C2-acid and C5-amide) and hydrophobic packing (C4-methyl), its high polarity (low LogD) and susceptibility to rapid renal clearance often limit its utility as a drug candidate.[1]

This protocol details the rational design, synthesis, and validation of bioisosteres targeting the C2-carboxylic acid and C5-carbamoyl moieties. The goal is to modulate pKa, enhance lipophilicity (LogD), and improve metabolic stability without compromising target binding affinity.

Structural Analysis & Pharmacophore Dissection

Before initiating synthesis, one must understand the electronic and steric environment of the scaffold.

PositionFunctional GroupRole in PharmacophoreLiabilityBioisosteric Strategy
C-2 Carboxylic AcidIonic interaction (Salt bridge); H-bond acceptor.[1]High polarity; Phase II conjugation (Glucuronidation); Rapid excretion.[1]Tetrazole, Acyl Sulfonamide (Modulate pKa, improve permeability).
C-5 Carbamoyl (Amide)H-bond donor/acceptor.[1]Hydrolytic instability (amidase); High PSA (Polar Surface Area).[1]1,2,4-Oxadiazole, CF3-Amide (Reduce PSA, block hydrolysis).[1]
C-4 Methyl GroupHydrophobic interaction.[1]Metabolic soft spot (Benzylic oxidation).[1]Chlorine, Cyclopropyl (Block metabolism).
Ring Pyridine

-stacking; H-bond acceptor (Ring N).[1]
Electron-deficient ring; potential CYP inhibition.[1]Pyrimidine (Reduce basicity).[1]

Strategic Design Pathways

The following decision tree illustrates the logic flow for optimizing this specific scaffold.

Bioisostere_Strategy Start Scaffold: 5-carbamoyl-4-methylpyridine- 2-carboxylic acid Problem Identify Liability: Low Permeability (LogD < 0) Rapid Clearance Start->Problem Acid_Path Target C2-COOH Problem->Acid_Path Ionic Issue Amide_Path Target C5-CONH2 Problem->Amide_Path Metabolic Issue Tetrazole Tetrazole (pKa ~4.5-5.0) Maintains Acidity Increases Lipophilicity Acid_Path->Tetrazole AcylSulf Acyl Sulfonamide (pKa ~4.5) Tunable pKa Neutral at phys pH possible Acid_Path->AcylSulf Oxadiazole 1,2,4-Oxadiazole Reduces PSA Improves Metabolic Stability Amide_Path->Oxadiazole RevAmide Reverse Amide Alters H-Bond Vector Amide_Path->RevAmide

Figure 1: Decision tree for optimizing the 5-carbamoyl-4-methylpyridine-2-carboxylic acid scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the C2-Tetrazole Bioisostere

The tetrazole ring is the classical bioisostere for the carboxylic acid, offering a similar pKa (~4.9) but with greater lipophilicity and resistance to glucuronidation.

Objective: Convert the C2-COOH precursor to a C2-Tetrazole. Precursor: 5-carbamoyl-4-methylpyridine-2-carbonitrile (Generated from the amide or acid via dehydration).[1]

Step-by-Step Methodology:

  • Reagents:

    • Starting Material: 5-carbamoyl-4-methylpyridine-2-carbonitrile (1.0 eq).[1]

    • Sodium Azide (

      
      ) (1.5 eq).[1]
      
    • Zinc Bromide (

      
      ) or Ammonium Chloride (
      
      
      
      ) (1.0 eq) as catalyst.
    • Solvent: DMF or Water/Isopropanol (Green chemistry alternative).[1]

  • Procedure:

    • Dissolve the nitrile (1 mmol) in DMF (5 mL).

    • Add

      
       (1.5 mmol) and 
      
      
      
      (1 mmol).
    • Safety Note: Azides are potential explosion hazards.[1] Use a blast shield. Avoid chlorinated solvents (formation of diazidomethane).

    • Heat the reaction mixture to 110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the nitrile peak (

      
      ) and appearance of the tetrazole mass (
      
      
      
      ).[1]
    • Work-up: Cool to room temperature. Acidify carefully with 1N HCl to pH 3–4 (precipitates the tetrazole).

    • Extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Synthesis of the C5-(1,2,4-Oxadiazole) Bioisostere

Replacing the primary amide with a 1,2,4-oxadiazole significantly improves membrane permeability by removing hydrogen bond donors while retaining the acceptor capability.[1]

Objective: Convert the C5-Cyano group (derived from amide) into a 1,2,4-oxadiazole.

Step-by-Step Methodology:

  • Formation of Amidoxime:

    • React 5-cyano-4-methylpyridine-2-carboxylic acid ester with Hydroxylamine hydrochloride (

      
      , 2.0 eq) and 
      
      
      
      (2.0 eq) in Ethanol at 80°C for 4 hours.
    • Isolate the amidoxime intermediate.

  • Cyclization:

    • React the amidoxime with a carboxylic acid anhydride or acyl chloride (R-COCl) in Pyridine or Toluene at 110°C.[1]

    • Note: To mimic the primary amide (

      
      ), use Formic acetic anhydride (to install a proton at the 5-position of the oxadiazole) or a small alkyl group.
      
  • Hydrolysis (if Ester was used at C2):

    • Treat the C2-ester/C5-oxadiazole intermediate with LiOH (1.5 eq) in THF/Water (1:[1]1) at RT for 2 hours to reveal the C2-carboxylic acid (or keep as ester if prodrug is desired).[1]

Validation & Characterization Protocols

Trust in data requires self-validating assays.[1] Use these protocols to verify the bioisosteric advantage.

Protocol C: Potentiometric pKa Determination

Rationale: Bioisosteres often shift the pKa, altering the ionization state at physiological pH (7.4). Method:

  • Prepare a

    
     stock solution of the compound in DMSO.
    
  • Dilute to

    
     in ionic strength-adjusted water (
    
    
    
    ).
  • Titrate using a standardized base (

    
    ) and acid (
    
    
    
    ) using a potentiometric titrator (e.g., Sirius T3).
  • Data Output: Generate a Bjerrum plot. The inflection point represents the pKa.

    • Target: C2-Tetrazole should show pKa

      
       4.5–5.5.[1]
      
    • Target: C2-Acyl Sulfonamide should show pKa

      
       4.0–5.0.[1]
      
Protocol D: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: To confirm that the bioisosteric replacement improved passive permeability. Method:

  • Donor Plate: Add

    
     of compound solution (
    
    
    
    in pH 7.4 buffer) to the bottom wells.
  • Acceptor Plate: Add

    
     of buffer to the top wells. The membrane (PVDF) is pre-coated with a lipid solution (1% lecithin in dodecane).
    
  • Incubation: Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber.

  • Analysis: Measure concentration in both Donor and Acceptor compartments via LC-MS/MS.

  • Calculation:

    
    
    
    • Success Criterion:

      
       indicates moderate-to-high permeability.[1]
      

Comparative Data Summary

The following table summarizes expected shifts in physicochemical properties based on literature precedents for pyridine scaffolds [1][2].

AnalogC2-SubstituentC5-SubstituentPredicted pKaPredicted LogD (pH 7.4)Metabolic Stability
Parent -COOH-CONH2~5.2-1.5 (Poor)Low
Analog A Tetrazole -CONH2~4.8-0.5Medium
Analog B -COOH1,2,4-Oxadiazole ~5.2+0.5High
Analog C Tetrazole 1,2,4-Oxadiazole ~4.8+1.2 (Ideal)High

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Patzke, S., et al. (2019). Amide Bioisosteres in Medicinal Chemistry: Synthesis, Properties and Applications. Future Medicinal Chemistry, 11(13), 1603-1626. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 5-carbamoyl-4-methylpyridine-2-carboxylic acid in organic solvents

Technical Support Center: Solubilizing 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling wi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor organic solubility of highly functionalized pyridine derivatives. 5-Carbamoyl-4-methylpyridine-2-carboxylic acid (CAS: 1909314-03-9) is a notoriously difficult substrate. This guide provides the mechanistic reasoning behind its insolubility and field-proven, self-validating protocols to overcome these bottlenecks in your synthetic workflows.

Section 1: FAQs - Understanding the Solubility Barrier

Q: Why is 5-carbamoyl-4-methylpyridine-2-carboxylic acid highly insoluble in standard organic solvents like DCM, EtOAc, or THF? A: The insolubility is driven by two synergistic thermodynamic barriers. First, the molecule exists predominantly as a zwitterion in the solid state (proton transfer from the C2-carboxylic acid to the basic pyridine nitrogen). This creates a salt-like crystal lattice with exceptionally high lattice energy. Second, the C5-carbamoyl group (-CONH2) acts as both a strong hydrogen bond donor and acceptor, cross-linking the molecules into an extensive intermolecular network. Aprotic solvents simply cannot provide enough solvation energy to break these ionic and hydrogen-bonding interactions. This phenomenon is well-documented in structurally similar 1[1].

Q: What are the baseline solubility metrics I should expect? A: While precise quantitative solubility data for this specific complex derivative is limited, we can extrapolate from its foundational scaffold, picolinic acid (2-pyridinecarboxylic acid). Picolinic acid is highly soluble in water but exhibits sharply declining solubility in organic media[2]. The addition of the carbamoyl and methyl groups further depresses organic solubility.

Table 1: Comparative Solubility Profile at 293 K

SolventPicolinic Acid (Proxy) Solubility (g/kg)5-Carbamoyl-4-methylpyridine-2-carboxylic Acid (Estimated)Solvation Mechanism
Water 862.5ModerateHigh dielectric constant stabilizes zwitterion
Ethanol 57.1Low (< 5 g/kg)Protic disruption of H-bonds, but poor ionic solvation
Acetonitrile 17.0Very Low (< 1 g/kg)Insufficient H-bond disruption
Dichloromethane < 1.0InsolubleCannot overcome lattice energy
DMSO HighModerate to HighStrong H-bond acceptor; disrupts crystal lattice

(Data for Picolinic Acid sourced from2[2])

IntermolecularForces Zwitterion Zwitterionic Core (Pyridine N+ / Carboxylate O-) Lattice High Crystal Lattice Energy (Insoluble in Organics) Zwitterion->Lattice Ionic Interactions Carbamoyl Carbamoyl Group (-CONH2) Carbamoyl->Lattice H-Bonding Network Solvent Aprotic Solvent (e.g., DCM, THF) Lattice->Solvent Resists Solvation

Caption: Logical relationship of intermolecular forces preventing solvation in standard organic solvents.

Section 2: Troubleshooting Guide - Actionable Solubilization Strategies

Issue 1: I need to perform an amide coupling or substitution, but the starting material is a brick in DCM/THF.

  • Solution: Amine-Mediated Lattice Disruption (Salt Formation)

  • Causality: By introducing a lipophilic tertiary amine (e.g., N,N-Diisopropylethylamine - DIPEA), you deprotonate the carboxylic acid. This neutralizes the pyridine nitrogen (destroying the zwitterion) and forms a lipophilic ammonium carboxylate salt. The bulky isopropyl groups of DIPEA provide excellent steric shielding and lipophilicity, dragging the molecule into the organic phase. This approach is highly effective for solubilizing3[3].

Issue 2: My downstream reaction requires a neutral substrate; salts are incompatible.

  • Solution: Transient Derivatization (Esterification)

  • Causality: Converting the carboxylic acid to a methyl ester permanently removes the acidic proton, making zwitterion formation impossible.4[4] are typically highly soluble in solvents like ethanol, ether, and ethyl acetate. You can perform your organic chemistry on the ester, then hydrolyze it back to the acid via mild saponification (e.g., LiOH in THF/H2O) at the end of your sequence.

SolubilizationWorkflow Start Substrate: 5-carbamoyl-4-methylpyridine- 2-carboxylic acid Q1 Can the downstream reaction tolerate a salt? Start->Q1 Base Add DIPEA or TEA (Forms lipophilic salt) Q1->Base Yes Q2 Can the carboxylic acid be transiently protected? Q1->Q2 No Ester Perform Esterification (e.g., Methyl ester) Q2->Ester Yes Cosolvent Use DMSO/DMF + Heating (70-90°C) Q2->Cosolvent No

Caption: Decision tree for selecting a solubilization strategy based on downstream reaction constraints.

Section 3: Self-Validating Experimental Protocols

Protocol A: In Situ Solubilization via DIPEA Salt Formation Use this protocol immediately prior to running coupling reactions (e.g., HATU/EDC).

  • Suspension: Add 1.0 equivalent of 5-carbamoyl-4-methylpyridine-2-carboxylic acid to a dry round-bottom flask. Add anhydrous DCM or THF (to reach a 0.1 M concentration).

    • Validation Check: The mixture will be a cloudy, heterogeneous suspension.

  • Base Addition: Dropwise, add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) at room temperature under stirring.

  • Agitation: Sonicate the mixture for 5 minutes, then stir for 15 minutes.

    • Validation Check: The suspension should transition to a clear, homogeneous solution. If it remains cloudy, the zwitterionic lattice is not fully disrupted. This indicates either wet solvent (causing reprecipitation) or insufficient base. Add an additional 0.5 eq of DIPEA.

  • Execution: Proceed immediately with the addition of your coupling reagents and amine partners.

Protocol B: Methyl Esterification for Enhanced Organic Solubility Use this protocol to create a highly soluble, neutral intermediate.

  • Activation: Suspend 1.0 eq of the acid in anhydrous Methanol (0.2 M). Cool the flask to 0 °C using an ice bath.

  • Chlorination: Slowly add 2.0 equivalents of Thionyl Chloride (SOCl2) dropwise.

    • Validation Check: You will observe an exothermic reaction and gas evolution (SO2 and HCl). Ensure proper venting through a scrubber.

  • Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 4-6 hours.

    • Validation Check: As the methyl ester forms, the zwitterion is destroyed, and the initially cloudy suspension will become completely clear.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3.

    • Validation Check: The product will now readily dissolve in the EtOAc layer, confirming the successful elimination of the insoluble zwitterionic character.

References

  • Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL:[Link]

  • Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins Source: ResearchGate URL:[Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Polar Pyridine Carboxylic Acids via RP-HPLC

Overview & Diagnostic Workflow Pyridine carboxylic acids—such as picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (niacin/3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—are highly...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Diagnostic Workflow

Pyridine carboxylic acids—such as picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (niacin/3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—are highly polar, zwitterionic molecules. In standard reverse-phase high-performance liquid chromatography (RP-HPLC), researchers frequently encounter two major roadblocks: elution in the void volume (due to extreme hydrophilicity) and severe peak tailing (due to secondary electrostatic interactions).

This guide provides field-proven methodologies to troubleshoot, understand the underlying causality, and optimize your purification workflows.

G Start Analyze Pyridine Carboxylic Acid Ret Is retention time too short (k' < 1)? Start->Ret Tail Is there severe peak tailing? Ret->Tail No pH Adjust mobile phase pH (Suppress ionization) Ret->pH Yes Silanol Increase Buffer Conc. or use End-capped C18 Tail->Silanol Yes Success Optimal Resolution & Peak Shape Tail->Success No IP Add Ion-Pairing Reagent (e.g., TBAHS) pH->IP Still Poor MM Switch to Mixed-Mode (RP/Cation-Exchange) IP->MM Alternative MM->Success Silanol->Success

RP-HPLC Troubleshooting Workflow for Pyridine Carboxylic Acids.

Frequently Asked Questions (The Causality of Chromatographic Behavior)

Q1: Why do my pyridine carboxylic acids elute in the void volume on a standard C18 column? A1: The root cause is their zwitterionic nature. Pyridine carboxylic acids contain both a basic pyridine nitrogen and an acidic carboxylic acid group. At physiological or neutral pH, they exist as highly polar zwitterions, making them too hydrophilic to partition effectively into the hydrophobic C18 stationary phase. To force retention, you must either suppress their ionization by lowering the pH (though the pyridine nitrogen will still carry a positive charge) or utilize an ion-pairing reagent like tetrabutylammonium hydrogen sulfate (TBAHS). TBAHS forms a neutral, hydrophobic complex with the carboxylate group, allowing it to partition into the C18 phase (1)[1].

Q2: What causes severe peak tailing for these acidic compounds, and how can I fix it? A2: Peak tailing for pyridine carboxylic acids on standard silica-based C18 columns is typically caused by secondary interactions. While the primary retention mechanism is hydrophobic partitioning, the protonated basic pyridine nitrogen undergoes strong electrostatic interactions with unreacted, ionized residual silanol groups (Si-O⁻) on the silica surface. The Fix: Control the ionization. Lowering the mobile phase pH (e.g., pH 2-3) protonates the silanols (converting them to neutral Si-OH), thereby eliminating the electrostatic attraction (2)[2]. Alternatively, switch to a highly end-capped C18 column or a mixed-mode column.

Q3: When should I choose Ion-Pairing RP-HPLC over Mixed-Mode Chromatography? A3: Ion-pairing RP-HPLC is highly effective if you are restricted to standard C18 columns and need to quantify analytes in complex biological matrices (like blood serum or milk). However, reagents like TBAHS can permanently alter the C18 stationary phase and cause severe ion suppression in LC-MS. Mixed-mode chromatography (e.g., combining reversed-phase and cation-exchange properties) is the modern gold standard. It leverages the small differences in the hydrophobic and ionic properties of pyridine isomers to achieve baseline separation without sticky ion-pairing agents, making it fully LC-MS compatible when volatile buffers are used (3)[3].

Quantitative Data: Method Comparison

ParameterStandard RP-HPLC (Low pH)Ion-Pairing RP-HPLCMixed-Mode (RP/Cation-Exchange)
Stationary Phase C18 (End-capped / AQ)Standard C18Core-shell or fully porous mixed-mode
Mobile Phase Additive 0.1% TFA or Formic Acid1 mM TBAHS0.15% H₃PO₄ or Ammonium Formate
Retention Mechanism Hydrophobic partitioningHydrophobic partitioning of ion-pairHydrophobic + Electrostatic (Cation-exchange)
Isomer Resolution PoorModerateExcellent
LC-MS Compatibility YesNo (Severe ion suppression)Yes (with volatile buffers)

Step-by-Step Experimental Protocols

Protocol A: Ion-Pairing RP-HPLC for Picolinic Acid in Biological Fluids

Self-Validating Principle: Acid precipitation serves a dual purpose—it ensures total recovery of the polar acids from protein binding while simultaneously establishing the low pH environment necessary for the ion-pairing mechanism to function effectively.

  • Sample Preparation: Precipitate proteins from the biological sample (e.g., serum or milk) using an acid (e.g., trichloroacetic acid). Centrifuge and collect the supernatant.

  • Column Setup: Install a standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous buffer containing 30 mM phosphate buffer (pH 6.0 - 8.0) and 1 mM tetrabutylammonium hydrogen sulfate (TBAHS) as the ion-pairing reagent. Add 2% to 10% Methanol as the organic modifier. Causality note: The TBAHS forms a neutral, hydrophobic ion-pair with the carboxylate group of the picolinic acid, allowing it to partition into the C18 phase.

  • Elution: Run isocratically at a flow rate of 0.5 to 1.0 mL/min.

  • Detection: Monitor UV absorbance at 265 nm.

Protocol B: Mixed-Mode Separation of Pyridine Carboxylic Acid Isomers

Self-Validating Principle: The dual-surface chemistry of the column guarantees retention of zwitterions. By manipulating the buffer concentration, you directly control the competition for cation-exchange sites, verifying the electrostatic retention mechanism.

  • Column Setup: Install a core-shell mixed-mode reversed-phase/cation-exchange column (e.g., Coresep 100, 150 x 4.6 mm) (4)[4].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 5% Acetonitrile (ACN) and 0.15% Phosphoric Acid (H₃PO₄) in HPLC-grade water. Causality note: The acidic pH protonates the pyridine nitrogen, allowing it to interact strongly with the cation-exchange sites on the stationary phase.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min. Inject 1 µL of the sample (concentration ~0.3 mg/mL).

  • Detection: Monitor UV at 275 nm. Note: If detection below 230 nm is required, avoid UV-absorbing buffers and ensure the wavelength matches the absorption maximum of the specific isomer (5)[5].

  • Optimization: To increase retention time, decrease the ACN concentration (enhances hydrophobic retention) or decrease the buffer concentration (reduces ionic competition for the cation-exchange sites).

References

  • ResearchGate. New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.
  • Benchchem. 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid.
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.
  • HELIX Chromatography. HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column.
  • SIELC Technologies. Picolinic Acid.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Decarboxylation of Picolinic Acids

Welcome to the Technical Support Center for picolinic acid handling and high-temperature processing. Picolinic acids (pyridine-2-carboxylic acids) are notorious for their thermal instability, frequently degrading during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for picolinic acid handling and high-temperature processing. Picolinic acids (pyridine-2-carboxylic acids) are notorious for their thermal instability, frequently degrading during high-temperature reactions such as cross-couplings or amidations. This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind this degradation and implement field-proven strategies to prevent it.

Part 1: Core Troubleshooting FAQs

Q1: Why does my picolinic acid substrate degrade into pyridine when heated above 100°C? A: This degradation is caused by the Hammick reaction , a thermal decarboxylation pathway specific to α-picolinic acids[1]. Upon heating, the free picolinic acid forms a zwitterion or anion, which spontaneously extrudes carbon dioxide (CO₂) to generate a highly reactive pyridine-2-ylidene carbene (the "Hammick Intermediate")[1]. In the absence of a strong electrophile to trap it, this carbene undergoes rapid protonation to form a simple pyridine derivative[1]. The causality is strictly tied to the presence of the free carboxylate group adjacent to the pyridine nitrogen.

Q2: I need to perform a high-temperature cross-coupling on the pyridine ring. How can I chemically lock the carboxylate to prevent CO₂ loss? A: The most robust method to prevent Hammick decarboxylation is esterification of the carboxylic acid prior to heating. Because the Hammick mechanism strictly requires the formation of a carboxylate anion or zwitterion to initiate the electron cascade for CO₂ extrusion, converting the acid to an alkyl ester (e.g., methyl, ethyl, or tert-butyl ester) completely halts this pathway. This "traceless" protection strategy allows you to subject the pyridine core to temperatures well exceeding 150°C without degradation, after which the ester can be hydrolyzed back to the acid via standard saponification.

Q3: Can I stabilize the free picolinic acid without adding a protecting group? A: Yes, if derivatization is not an option, you can stabilize the free acid by introducing divalent metal cations such as Cu²⁺, Mg²⁺, or Mn²⁺[2]. Picolinic acid is a strong bidentate ligand that forms a highly stable five-membered chelate ring with these metals, utilizing both the aromatic nitrogen's lone pair and the carboxylate oxygen[3]. This rigid complexation locks the molecular conformation and significantly reduces the electron density available for the intramolecular electron shift required for decarboxylation. Kinetic studies have proven that the addition of these divalent metal ions effectively inhibits the thermal decarboxylation of picolinic acid[2].

Q4: Does the choice of solvent influence the decarboxylation rate? A: Absolutely. The decarboxylation of the picolinate anion is highly dependent on the solvent environment. In aqueous or protic solutions, water molecules form a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen[4]. This bridge facilitates the simultaneous breaking of the C-C bond and the formation of the N-H bond, drastically lowering the activation energy[4]. In strictly aprotic solvents (like ethylene glycol or heavy aromatics), the picolinate anion has been observed to resist decarboxylation entirely, although the zwitterionic form will still degrade if the isoelectric pH is reached[4]. Operating in anhydrous, aprotic conditions and avoiding the isoelectric point can mitigate unwanted degradation.

Part 2: Quantitative Data & Comparison

The following table summarizes the operational limits and mechanistic actions of the primary stabilization strategies:

Stabilization StrategyMechanism of ActionMax Temp StabilityProsCons
Esterification (Methyl/t-Butyl) Covalently prevents zwitterion/anion formation.>200°CComplete inhibition; highly compatible with Pd/Cu cross-coupling.Requires two extra synthetic steps (protection and deprotection).
Divalent Metal Chelation (Mg²⁺, Mn²⁺) Locks conformation via a 5-membered chelate ring, inhibiting electron shift.~150°CNo covalent modification needed; one-pot compatible.Added metals may interfere with downstream transition-metal catalysts.
Aprotic Solvent Selection Prevents the formation of the H-bond bridge required for anion degradation.~120°CSimplest operational change; no additives required.Only effective for the anion form; zwitterion will still degrade.

Part 3: Visualizations of Mechanisms and Workflows

G PicolinicAcid Picolinic Acid (Free Acid) Zwitterion Zwitterion / Anion Intermediate PicolinicAcid->Zwitterion Heat / pH > 1 Ester Esterification (Protected) PicolinicAcid->Ester Protection MetalChelate Divalent Metal Chelation (Mg2+, Mn2+, Cu2+) PicolinicAcid->MetalChelate Add M(II) Salts Hammick Hammick Intermediate (Ylide / Carbene) Zwitterion->Hammick Thermal Decarboxylation (>100°C) Pyridine Pyridine Derivative + CO2 (Degradation) Hammick->Pyridine Protonation Stable1 Thermally Stable Ester (No Zwitterion) Ester->Stable1 Heat Stable2 Thermally Stable Complex (Locked Conformation) MetalChelate->Stable2 Heat

Pathway of picolinic acid thermal decarboxylation and chemical inhibition strategies.

Workflow Step1 Step 1: Protection Convert to Alkyl Ester Step2 Step2 Step1->Step2 Step3 Step 3: Deprotection Saponification Step2->Step3 Product Final Product Intact Picolinic Core Step3->Product

Step-by-step workflow for high-temperature processing of picolinic acids via ester protection.

Part 4: Experimental Protocols

Protocol A: Esterification of Picolinic Acid (Protection Workflow)

Objective: Convert picolinic acid to its methyl ester to withstand high-temperature (>120°C) cross-coupling. This is a self-validating system where TLC easily confirms the destruction of the highly polar zwitterion.

  • Activation: Suspend 1.0 equivalent of picolinic acid in anhydrous methanol (0.5 M concentration) under an inert atmosphere (N₂ or Ar).

  • Catalysis: Chill the suspension to 0°C using an ice bath. Slowly add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise over 15 minutes.

    • Mechanistic Causality: SOCl₂ converts the acid to an intermediate acyl chloride, which is highly reactive toward the methanol nucleophile, ensuring complete conversion without forcing high heat that would trigger decarboxylation.

  • Reflux: Remove the ice bath and heat the reaction to 65°C (reflux) for 4 hours.

  • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The highly polar baseline spot of the free acid will disappear, replaced by a higher

    
     spot (the ester).
    
  • Workup: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate to yield the thermally stable methyl picolinate.

Protocol B: In-situ Metal Chelation for Thermal Stabilization

Objective: Prevent decarboxylation during a moderate-temperature (100–130°C) aqueous/polar workflow without covalent protection.

  • Preparation: Dissolve the picolinic acid substrate in the chosen polar solvent (e.g., DMF or aqueous buffer).

  • Complexation: Add 1.1 equivalents of anhydrous MgCl₂ or MnCl₂ to the solution at room temperature. Stir for 30 minutes.

    • Mechanistic Causality: The divalent cations rapidly coordinate with the N and O atoms, locking the substrate into a stable chelate[3] and preventing the formation of the reactive ylide[2].

  • Thermal Processing: Proceed with the required heating step. Ensure the pH remains slightly basic (pH 8-9) to maintain the carboxylate-metal coordination and avoid protonating the nitrogen, which would break the chelate.

  • Validation: The absence of CO₂ evolution (bubbling) during heating confirms the suppression of the Hammick decarboxylation.

  • Release: Post-reaction, wash the mixture with a strong chelator like EDTA (1.5 equivalents) or dilute HCl to strip the metal and recover the free picolinic acid derivative.

Part 5: References

  • Hammick reaction - Wikipedia Source: wikipedia.org URL:

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: researchgate.net URL:

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II (Canadian Journal of Chemistry) Source: cdnsciencepub.com URL:

  • Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species | Environmental Science & Technology Source: acs.org URL:

Sources

Optimization

optimizing yield for 5-carbamoyl-4-methylpyridine-2-carboxylic acid synthesis

Technical Support Center: Yield Optimization for 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid Synthesis Welcome to the Technical Support Center for the synthesis of 5-carbamoyl-4-methylpyridine-2-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 5-carbamoyl-4-methylpyridine-2-carboxylic acid (CAS: 1909314-03-9). This guide provides researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize yield, chemoselectivity, and purity.

Synthetic Workflow & Mechanistic Overview

The synthesis of this specific pyridine derivative requires stringent control over regioselectivity and chemoselectivity. The most scalable route involves the Palladium-catalyzed cyanation of a 5-bromo precursor, followed by the controlled hydration of the resulting nitrile to an amide.

SynthesisWorkflow Start 5-Bromo-4-methylpyridine- 2-carboxylic acid Cyanation Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, dppf) Start->Cyanation Step 1: C-C Bond Formation Intermediate 5-Cyano-4-methylpyridine- 2-carboxylic acid Cyanation->Intermediate Hydrolysis Controlled Hydration (H2O2, K2CO3, DMSO) Intermediate->Hydrolysis Step 2: Chemoselective Hydration Product 5-Carbamoyl-4-methylpyridine- 2-carboxylic acid Hydrolysis->Product Optimal Conditions (pH ~3.8) SideProduct 4-Methylpyridine- 2,5-dicarboxylic acid (Over-hydrolysis) Hydrolysis->SideProduct Excess Heat/Base (Avoid)

Fig 1. Optimized synthesis workflow for 5-carbamoyl-4-methylpyridine-2-carboxylic acid.

Frequently Asked Questions & Troubleshooting Guides

Q1: During the cyanation of 5-bromo-4-methylpyridine-2-carboxylic acid, my yield is capped at 40% due to protodehalogenation and catalyst poisoning. How can I improve this? Mechanistic Insight: The starting material, 5-bromo-4-methylpyridine-2-carboxylic acid, is a highly versatile building block[1]. However, the free carboxylic acid at the 2-position can coordinate with the Palladium catalyst, leading to complexation and deactivation. Furthermore, the presence of trace moisture with Zn(CN)₂ exacerbates protodebromination. Solution:

  • Catalyst & Ligand Choice: Switch from Pd(PPh₃)₄ to a more robust system like Pd₂(dba)₃ with dppf. The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating the reductive elimination of the nitrile and resisting poisoning.

  • Zinc Cyanide Handling: Ensure Zn(CN)₂ is strictly anhydrous. Adding a catalytic amount of Zinc dust (Zn(0)) acts as a reducing agent to keep Palladium in the active Pd(0) catalytic cycle, preventing the precipitation of inactive "Pd black."

Q2: I am converting 5-cyano-4-methylpyridine-2-carboxylic acid to the amide, but I keep getting 4-methylpyridine-2,5-dicarboxylic acid (over-hydrolysis). How do I arrest the reaction at the amide stage? Mechanistic Insight: Standard acid- or base-catalyzed hydrolysis of nitriles often struggles with chemoselectivity because the resulting amide can be susceptible to further hydrolysis into a carboxylic acid[2]. Solution: Utilize the Radziszewski reaction conditions. Using hydrogen peroxide (H₂O₂) in the presence of a mild base (like K₂CO₃) in DMSO creates the highly nucleophilic hydroperoxide anion (HOO⁻)[3]. This anion attacks the nitrile carbon to form a peroxyimidic acid intermediate. This intermediate rapidly collapses into the desired amide and oxygen gas. The evolution of oxygen prevents the formation of the tetrahedral intermediate that typically leads to over-hydrolysis[2]. Alternatively, Urea-Hydrogen Peroxide (UHP) can be used for a milder, anhydrous delivery of peroxide[4].

Q3: How do I handle the zwitterionic nature of 5-carbamoyl-4-methylpyridine-2-carboxylic acid during aqueous workup? Mechanistic Insight: The product contains both a basic pyridine nitrogen and an acidic carboxylic acid. At neutral pH, it exists as a highly water-soluble zwitterion, making standard liquid-liquid extraction (e.g., with Ethyl Acetate or DCM) highly ineffective. Solution: Adjust the aqueous reaction mixture precisely to its isoelectric point (pI), which is typically around pH 3.8. At this pH, the net charge is zero, minimizing aqueous solubility and forcing the product to precipitate out of the solution for easy filtration.

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Cyanation (Formation of 5-Cyano-4-methylpyridine-2-carboxylic acid)

  • Setup: In a flame-dried Schlenk flask under Argon, charge 5-bromo-4-methylpyridine-2-carboxylic acid (1.0 eq)[1], Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.05 eq), dppf (0.1 eq), and Zn dust (0.2 eq).

  • Solvent: Add anhydrous DMF (degassed via freeze-pump-thaw method).

  • Reaction: Heat to 100°C for 12 hours.

    • Self-validation Check: The Zn dust prevents Pd oxidation; the solution should remain a dark, homogeneous amber/red. If a black precipitate (Pd sponge) forms, the system has been compromised by oxygen or moisture.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove zinc salts. Wash the filtrate with 10% NH₄OH to complex and remove excess cyanide, followed by a brine wash. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Controlled Hydration to Amide (Formation of 5-Carbamoyl-4-methylpyridine-2-carboxylic acid)

  • Setup: Dissolve 5-cyano-4-methylpyridine-2-carboxylic acid (1.0 eq) in DMSO (0.5 M).

  • Reagents: Add finely ground K₂CO₃ (0.2 eq). Cool the mixture to 10°C in an ice bath.

  • Addition: Dropwise add 30% aqueous H₂O₂ (3.0 eq) maintaining an internal temperature < 20°C.

    • Self-validation Check: Immediate effervescence (O₂ gas evolution) visually confirms the collapse of the peroxyimidic acid intermediate into the desired amide[3].

  • Completion: Stir at room temperature for 2 hours. Monitor via LCMS until the nitrile mass disappears.

  • Isolation: Quench with saturated aqueous Na₂S₂O₃ (verify peroxide consumption with KI-starch paper). Carefully adjust the pH to ~3.8 using 1M HCl. Cool to 0°C for 1 hour. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

Data Presentation: Yield Optimization Summary

The following table summarizes the quantitative improvements achieved by applying the mechanistic troubleshooting steps outlined above:

Reaction StepOptimization ParameterSub-optimal ConditionOptimized ConditionYield Impact
Cyanation Catalyst SystemPd(PPh₃)₄Pd₂(dba)₃ + dppf40% → 85%
Cyanation Catalytic AdditiveNoneZn dust (0.2 eq)+15% (Prevents Pd black)
Hydration Hydrolysis ReagentsNaOH / H₂O / RefluxH₂O₂ / K₂CO₃ / DMSO35% → 92%
Isolation Workup StrategyEtOAc ExtractionIsoelectric Precipitation (pH 3.8)+25% (Recovery)

References

  • Source: nbinno.
  • Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1)
  • Converging Chemical and Biological Sciences for a Sustainable Era Source: Lincoln Publication URL
  • Source: Google Patents (WO2015089218A1)

Sources

Troubleshooting

resolving solubility issues of zwitterionic pyridine intermediates

Introduction: The "Brick Dust" Paradox You are likely here because your pyridine intermediate—containing both a basic nitrogen and an acidic moiety (carboxylic, sulfonic, or hydroxamic acid)—is defying standard logic. It...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Paradox

You are likely here because your pyridine intermediate—containing both a basic nitrogen and an acidic moiety (carboxylic, sulfonic, or hydroxamic acid)—is defying standard logic. It is insoluble in non-polar solvents (DCM, Toluene) because it is too polar. Yet, it is often insoluble in water or methanol because of high crystal lattice energy.

This is the Zwitterionic Paradox . At neutral pH, these molecules exist as inner salts (dipolar ions). The strong electrostatic attraction between the pyridinium cation and the acid anion creates a "brick dust" solid that resists solvation.

This guide provides the protocols to break that lattice, solubilize your compound, and isolate it with high purity.

Module 1: The Diagnostic Phase

Q1: Why is my compound crashing out of everything?

A: You are likely operating near the Isoelectric Point (pI) . At the pI, the net charge of your molecule is zero.[1] While the molecule is highly charged internally (zwitterion), it has no net migration in an electric field and, crucially, minimum solubility .

  • pH < pI: The molecule becomes a cation (protonated acid). Solubility increases.

  • pH > pI: The molecule becomes an anion (deprotonated pyridine). Solubility increases.

  • pH = pI: The molecule is a zwitterion. Lattice energy dominates. Solubility collapses.

Visual 1: The Solubility-pH Relationship

Caption: The U-shaped solubility profile of pyridine zwitterions. Manipulation of pH away from the pI is the primary lever for solubilization.

SolubilityCurve cluster_0 pH Regimes Low_pH pH < pI (Cationic Form) Soluble in Aqueous Acid pI pH ≈ pI (Zwitterionic Form) INSOLUBLE (Precipitate) Low_pH->pI Add Base pI->Low_pH Add Acid High_pH pH > pI (Anionic Form) Soluble in Aqueous Base pI->High_pH Add Base High_pH->pI Add Acid

Module 2: Workup & Isolation Strategies

Q2: Standard extraction (DCM/Water) failed. The product is in the aqueous layer or the interface. How do I get it out?

A: Stop using DCM. Zwitterions are too polar. You must use Reaction Engineering rather than simple partitioning.

Protocol A: The "pH Swing" Extraction (For removal of non-polar impurities)

Use this to wash away impurities, not to extract the product.

  • Acidify the aqueous mixture to pH 1–2 (Product becomes Cationic, soluble in water).

  • Wash with DCM or EtOAc. Impurities extract; Product stays in water.

  • Basify to pH 10–12 (Product becomes Anionic, soluble in water).

  • Wash again with DCM or EtOAc.

  • Result: Your product is now clean but still in water. Proceed to Protocol B.

Protocol B: Isoelectric Precipitation (The "Self-Validating" Isolation)

The most effective way to isolate zwitterions without chromatography.

  • Measure the pH of your clean aqueous solution from Protocol A.

  • Slowly adjust pH toward the calculated pI (usually between pH 4–6 for pyridine carboxylic acids).

  • Critical Step: As you approach the pI, the solution will cloud. Stop.

  • Allow the suspension to stir (ripen) for 30–60 mins to break supersaturation.

  • Filter the solid.

  • Validation: Test the filtrate by adjusting pH further; if no more solid forms, isolation is complete.

Table 1: Solvent Selection for Zwitterion Extraction

If you MUST extract the product into an organic phase.

Solvent SystemDielectric Constant (

)
ApplicationNote
n-Butanol 17.5General extraction of polar speciesHigh boiling point (117°C). Hard to remove.
2-MeTHF 7.0Process-friendly alternative to DCMoften requires salting out the aqueous layer.
IPA / CHCl

(1:3)
~10"The Magic Mix"Good for moderately polar zwitterions.
Water 80The native solventDon't fight it. Use lyophilization or resin capture.

Module 3: Purification & Chromatography

Q3: My compound streaks on silica gel and doesn't move. What is the fix?

A: Silica is acidic (pKa ~5). Your pyridine nitrogen (basic) is binding irreversibly to the silanols. Solution: You must suppress this interaction or switch modes.

Visual 2: Purification Decision Tree

Caption: Selecting the correct stationary phase based on compound polarity and ionization.

PurificationTree Start Purification Strategy Silica Normal Phase Silica? Start->Silica Mod Add 1% Et3N or NH4OH to Mobile Phase Silica->Mod First Attempt Fail Still Streaking? Mod->Fail RP Reverse Phase (C18) Fail->RP If moderately polar HILIC HILIC Mode (The Gold Standard) Fail->HILIC If highly polar (Brick Dust) RP_Mod Ion-Pairing Required (Add TFA or Formic Acid) RP->RP_Mod ZIC Zwitterionic Phase (ZIC-HILIC) HILIC->ZIC Best Resolution

Protocol C: HILIC Chromatography (Hydrophilic Interaction Liquid Chromatography)

Recommended for compounds that elute in the void volume of C18.

  • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC, sulfobetaine type) or Amide-silica.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) in Water.

    • Why? The salt is critical to shield electrostatic repulsion between the analyte and the column.[2][3]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start at 95% B (High Organic)

    
     50% B.
    
    • Note: HILIC is "reverse" reverse-phase. Water is the strong solvent.[4]

  • Sample Diluent: Dissolve sample in 50:50 ACN:Water. Pure water injection will cause peak distortion.

Protocol D: Ion-Pair Reverse Phase (Alternative)

If you lack HILIC columns.

  • Column: C18.

  • Additive: Add 5–10 mM Sodium Octanesulfonate (for cationic pyridine) or Tetrabutylammonium hydroxide (for anionic acid) to the aqueous mobile phase.

  • Mechanism: The additive forms a neutral lipophilic pair with your zwitterion, allowing it to retain on the C18 chain.

Module 4: Analytical Troubleshooting

Q4: The NMR spectrum is broad and undefined. Is my product impure?

A: Not necessarily. Zwitterions often undergo intermediate chemical exchange on the NMR timescale, leading to broad peaks.

The Fix:

  • Shift the Equilibrium: Add 1-2 drops of NaOD (to deprotonate) or DCl/TFA (to protonate) to your NMR tube.

  • Result: This forces the molecule into a single charged state (cation or anion), sharpening the signals and confirming the structure.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[5] Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

  • Valiyaveettil, S., et al. (2000). Synthesis and Self-Assembly of Amphiphilic Pyridine Carboxylic Acids. Journal of the American Chemical Society, 122(23), 5444-5449. Link

  • Sigma-Aldrich Technical Guide. (2023). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Link

Sources

Optimization

Technical Support Center: Crystallization of 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid

Welcome to the technical support center for the crystallization of 5-carbamoyl-4-methylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 5-carbamoyl-4-methylpyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining high-purity crystalline material. We will delve into the principles of solvent selection, provide step-by-step protocols, and offer robust troubleshooting solutions to common challenges encountered during the crystallization of this molecule.

Understanding the Molecule: Key to Successful Crystallization

5-carbamoyl-4-methylpyridine-2-carboxylic acid possesses several functional groups that dictate its solubility and crystallization behavior: a pyridine ring, a carboxylic acid, and a primary amide (carbamoyl group). These groups confer a high degree of polarity and the capacity for extensive hydrogen bonding. Consequently, the molecule is expected to be soluble in polar, protic solvents and less soluble in non-polar, aprotic solvents. The zwitterionic character at certain pH values can also influence its solubility profile.

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvents for the crystallization of 5-carbamoyl-4-methylpyridine-2-carboxylic acid?

A1: Given the polar and hydrogen-bonding nature of the molecule, the most effective solvents are typically polar protic solvents. A good starting point for solvent screening would include water, lower alcohols (methanol, ethanol, isopropanol), and potentially polar aprotic solvents like acetone or acetonitrile, especially in mixed-solvent systems. The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures[1].

Q2: How do I perform an effective solvent screen to find the optimal crystallization conditions?

A2: A systematic solvent screen is crucial. This involves testing the solubility of a small amount of your material in a range of solvents at both room temperature and at the solvent's boiling point. The ideal single solvent for cooling crystallization will show poor solubility at room temperature but complete dissolution upon heating[2]. For anti-solvent crystallization, you will need to identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble[3].

Q3: What are the most common crystallization techniques suitable for this compound?

A3: The three primary techniques to consider are:

  • Cooling Crystallization: This is the most common method, where the compound is dissolved in a minimal amount of a suitable hot solvent and then allowed to cool slowly, leading to the formation of crystals as the solubility decreases[4].

  • Anti-Solvent Crystallization: In this technique, the compound is dissolved in a "good" solvent, and a "poor" solvent (anti-solvent) is slowly added to induce precipitation and crystallization[3][5].

  • Slow Evaporation: A solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly, which increases the concentration and leads to crystal formation. This is often suitable for obtaining high-quality single crystals for X-ray diffraction but may be less practical for bulk purification[6].

Crystallization Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol will help you identify a suitable solvent or solvent system for the crystallization of 5-carbamoyl-4-methylpyridine-2-carboxylic acid.

Materials:

  • 5-carbamoyl-4-methylpyridine-2-carboxylic acid (crude)

  • A selection of potential solvents (see Table 1)

  • Small test tubes or vials

  • Heating block or hot plate

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of the crude compound into several labeled test tubes.

  • To each tube, add 0.5 mL of a different solvent from Table 1.

  • Agitate the tubes at room temperature and observe the solubility. Note which solvents dissolve the compound readily and which do not.

  • For the tubes where the compound is sparingly soluble or insoluble at room temperature, heat them gently to the boiling point of the solvent[2].

  • Observe the solubility at the higher temperature. If the compound dissolves completely, it is a potential candidate for cooling crystallization.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe for crystal formation.

  • For solvents that completely dissolve the compound at room temperature, consider them as the "good" solvent for an anti-solvent system.

Protocol 2: Cooling Crystallization from a Single Solvent

Procedure:

  • Place the crude 5-carbamoyl-4-methylpyridine-2-carboxylic acid in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., water or ethanol) in small portions while heating the mixture to a gentle boil with stirring[1].

  • Continue adding the hot solvent until the solid is just completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals[7].

  • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals[1].

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

  • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Data Presentation: Potential Solvents for Crystallization
SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Comments
WaterH₂O10080.1A good starting point due to the polar nature of the target molecule. Solubility may be pH-dependent.
MethanolCH₃OH6532.7Often a good solvent for polar organic molecules.
EthanolC₂H₅OH7824.5Similar to methanol but less volatile. A common choice for recrystallization.
IsopropanolC₃H₈O8219.9Another good option in the alcohol family.
AcetoneC₃H₆O5620.7A polar aprotic solvent; may be a "good" solvent for anti-solvent crystallization.
Ethyl AcetateC₄H₈O₂776.0A less polar solvent, likely to be a "poor" solvent or anti-solvent.
HeptaneC₇H₁₆981.9A non-polar solvent, very likely to be an effective anti-solvent.

Solvent property data sourced from publicly available data sheets and chemical handbooks.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 5-carbamoyl-4-methylpyridine-2-carboxylic acid in a question-and-answer format.

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[4]

  • Solution 1: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool much more slowly.[7]

  • Solution 2: Consider using a different solvent with a lower boiling point, ensuring it is still a suitable solvent for crystallization. The boiling point of the solvent should ideally be at least 10°C below the melting point of your solid.[4]

Q: No crystals have formed, even after cooling the solution in an ice bath. What are the next steps?

A: This typically indicates that the solution is not supersaturated, meaning too much solvent was used, or the compound is very soluble even at low temperatures.[3]

  • Solution 1: Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization to begin.[4]

  • Solution 3: Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4]

  • Solution 4: Add an Anti-Solvent: If you are using a solvent in which your compound is quite soluble, you can try adding a miscible anti-solvent dropwise until the solution becomes turbid, then add a drop or two of the original solvent to redissolve the precipitate and allow it to stand.[3]

Q: I obtained a very fine powder instead of well-defined crystals. How can I improve the crystal size?

A: The formation of a fine powder suggests that the rate of nucleation was too high, leading to rapid precipitation rather than slow crystal growth.[5]

  • Solution 1: Slow Down Cooling: The most effective way to grow larger crystals is to slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment. You can insulate the flask to slow cooling further.[7]

  • Solution 2: Reduce Supersaturation: Use a slightly larger volume of solvent to ensure the solution is not excessively supersaturated upon cooling. This will slow down the initial precipitation and encourage the growth of existing crystals rather than the formation of many new ones.[7]

Visualization of Workflows

Crystallization Solvent Selection Workflow

G start Start: Crude Solid test_rt Test solubility in 0.5 mL solvent at room temp start->test_rt dissolves_rt Dissolves completely? test_rt->dissolves_rt sparingly_soluble Sparingly soluble / Insoluble dissolves_rt->sparingly_soluble No good_solvent_as Good solvent for anti-solvent system dissolves_rt->good_solvent_as Yes heat_solution Heat to boiling sparingly_soluble->heat_solution dissolves_hot Dissolves completely? heat_solution->dissolves_hot cool_solution Cool slowly dissolves_hot->cool_solution Yes no_dissolution Insoluble even when hot dissolves_hot->no_dissolution No crystals_form Crystals form? cool_solution->crystals_form good_single_solvent Good single solvent for cooling crystallization crystals_form->good_single_solvent Yes poor_solvent Poor solvent / Potential anti-solvent crystals_form->poor_solvent No no_dissolution->poor_solvent

Caption: A decision-making workflow for selecting a suitable crystallization solvent.

Troubleshooting Common Crystallization Issues

G start Problem Encountered oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals fine_powder Fine Powder Forms start->fine_powder reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent slow_cooling1 Cool more slowly oiling_out->slow_cooling1 change_solvent Use a lower boiling point solvent oiling_out->change_solvent scratch_flask Scratch inside of flask no_crystals->scratch_flask add_seed Add a seed crystal no_crystals->add_seed reduce_volume Evaporate some solvent no_crystals->reduce_volume add_anti_solvent Add an anti-solvent no_crystals->add_anti_solvent slow_cooling2 Cool more slowly fine_powder->slow_cooling2 reduce_supersaturation Use slightly more solvent fine_powder->reduce_supersaturation

Caption: A troubleshooting guide for common crystallization problems.

References

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 4-Methyl Substituted Pyridine Functionalization

Welcome to the technical support center dedicated to addressing a common yet significant challenge in synthetic chemistry: overcoming the steric hindrance presented by the 4-methyl group in pyridine derivatives. This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a common yet significant challenge in synthetic chemistry: overcoming the steric hindrance presented by the 4-methyl group in pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies for your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding reactions with 4-methyl substituted pyridines.

Q1: Why is the 4-methyl group on a pyridine ring so problematic for certain reactions?

A1: The methyl group at the 4-position (gamma to the nitrogen) exerts steric hindrance, which can physically block or impede the approach of reagents and catalysts to adjacent reaction sites. While electronically, the 2- and 4-positions of the pyridine ring are activated due to the electron-withdrawing nature of the nitrogen, the steric bulk of the 4-methyl group can significantly slow down or prevent reactions that are sensitive to crowding, such as certain cross-coupling and metalation reactions.[1][2][3]

Q2: I'm observing very low yields in my cross-coupling reaction with a 4-methyl substituted pyridine. What's the first thing I should check?

A2: The first aspect to scrutinize is your catalyst-ligand system. For sterically hindered substrates like 4-methylpyridines, standard ligands such as triphenylphosphine (PPh₃) are often ineffective.[4] You will likely need to employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs). These ligands promote the crucial oxidative addition step and can help overcome the steric barrier.[4]

Q3: Are there general strategies to improve the reactivity of 4-methylpyridines?

A3: Yes, several strategies can be employed. One common approach is the use of a temporary directing group to guide the reagent to the desired position. Another powerful technique is the conversion of the pyridine to its corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain functionalizations, and can also influence the regioselectivity of reactions.[5][6]

Troubleshooting Guide: Suzuki-Miyaura Coupling of 4-Methyl Substituted Pyridyl Halides

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it can be challenging with sterically hindered 4-methylpyridines. Here’s how to troubleshoot common issues.

Problem 1: Low to No Conversion of Starting Material

  • Possible Cause: Inefficient oxidative addition of the palladium catalyst to the sterically hindered pyridyl halide.[4][7]

  • Solution:

    • Ligand Selection: Switch to a more effective ligand system. Bulky, electron-rich phosphine ligands are essential. Below is a table comparing the performance of different ligands in the Suzuki coupling of a hindered bromopyridine.

    • Catalyst Loading: While not always the solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes improve conversion.

    • Temperature: Ensure the reaction temperature is adequate. For less reactive chlorides, temperatures in the range of 100-120 °C may be necessary.[7]

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)Reference
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O100<10[8]
P(biphenyl)Ph₂Pd(OAc)₂K₃PO₄Toluene/H₂O100High Conversion[9]
SPhosPd₂(dba)₃K₃PO₄Dioxane11070-90[4]
XPhosPd₂(dba)₃K₃PO₄Dioxane11075-95[4]

Problem 2: Significant Homocoupling of the Boronic Acid

  • Possible Cause: Homocoupling is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[10][11]

  • Solution:

    • Rigorous Degassing: Ensure your solvents and reaction setup are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[10]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that might arise from the in-situ reduction of a Pd(II) precatalyst.[10]

    • Stable Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. These release the boronic acid slowly into the reaction, minimizing its concentration and thus the likelihood of homocoupling.[4]

Experimental Protocol: Suzuki Coupling of 2-Bromo-4-methylpyridine with Phenylboronic Acid

This protocol is a starting point and may require optimization for different substrates.

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-4-methylpyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis cluster_workup Work-up & Purification A 1. Add Reactants & Base B 2. Add Catalyst & Ligand A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvent C->D E 5. Heat & Stir (12-24h) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool & Dilute F->G H 8. Aqueous Wash G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J

Caption: General workflow for Suzuki-Miyaura coupling of 4-methyl substituted pyridyl halides.

Troubleshooting Guide: Directed Ortho-Metalation (DoM) of 4-Methylpyridine

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization. However, the 4-methyl group can influence the site of metalation.

Problem: Incorrect Regioselectivity or No Reaction

  • Possible Cause: The choice of base and directing group is critical. The inherent acidity of the methyl protons can compete with the desired ring deprotonation.

  • Solution:

    • Directing Group (DMG): A suitable directing group at the 2- or 3-position is often necessary to overcome the influence of the methyl group and direct the metalation to the desired ortho position.[12][13]

    • Base Selection: Sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred over alkyllithiums (e.g., n-BuLi) to prevent nucleophilic addition to the pyridine ring.[12]

    • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to maintain the stability of the lithiated intermediate and prevent side reactions.

Experimental Protocol: Directed Ortho-Metalation of a 2-Substituted-4-methylpyridine

This is a general protocol and requires a suitable directing group at the 2-position.

  • Preparation: To a flame-dried flask under argon, add the 2-substituted-4-methylpyridine (1.0 equiv.) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (1.1 equiv.) in THF, keeping the temperature below -70 °C.

  • Metalation: Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv.) and continue stirring at -78 °C for another hour before allowing the reaction to slowly warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purification: Purify the product by column chromatography or crystallization.

DoM_Workflow A Start: 2-Substituted-4-methylpyridine in THF B Cool to -78 °C A->B C Slowly add LDA B->C D Stir for 1-2h (Metalation) C->D E Add Electrophile D->E F Stir and Warm to RT E->F G Quench with NH4Cl (aq) F->G H Work-up and Purification G->H

Caption: Step-by-step workflow for the Directed Ortho-Metalation of a 4-methylpyridine derivative.

Leveraging N-Oxide Intermediates for C-H Functionalization

Formation of the pyridine N-oxide is a highly effective strategy to activate the 4-methylpyridine ring for subsequent functionalization.

Why it Works: The N-oxide group alters the electronic distribution in the pyridine ring, making the protons on the methyl group more acidic and facilitating their removal.[14] This allows for reactions at the methyl group that are otherwise difficult to achieve.

Problem: Low Yield in N-Oxidation or Subsequent Functionalization

  • Possible Cause (N-Oxidation): Incomplete reaction or decomposition of the oxidizing agent.

  • Solution (N-Oxidation):

    • Choice of Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant. Hydrogen peroxide in acetic acid is another option.[14]

    • Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature control, as the reaction can be exothermic.

  • Possible Cause (Functionalization): Inefficient deprotonation of the methyl group or side reactions.

  • Solution (Functionalization):

    • Base Selection: A strong, non-nucleophilic base is often required for the deprotonation of the methyl group of the N-oxide.

    • Reaction Conditions: Careful optimization of the reaction temperature and time is crucial to avoid undesired side reactions.

Experimental Protocol: N-Oxidation of 4-Methylpyridine
  • Dissolution: Dissolve 4-methylpyridine (1.0 equiv.) in a suitable solvent like dichloromethane or chloroform.

  • Oxidant Addition: Slowly add a solution of m-CPBA (1.1-1.5 equiv.) in the same solvent, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess acid, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify the 4-methylpyridine N-oxide by chromatography or crystallization.

N_Oxide_Pathway Start 4-Methylpyridine N_Oxide 4-Methylpyridine N-Oxide Start->N_Oxide Oxidation (e.g., m-CPBA) Functionalized Functionalized Product N_Oxide->Functionalized Deprotonation & Electrophilic Quench

Caption: Reaction pathway involving N-oxide formation for functionalization.

References

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]

  • PMC. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

  • ResearchGate. (2021). (PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. [Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • PMC. (n.d.). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. [Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. [Link]

  • ACS. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Kinki University. (1996). Functionalization of Pyridines via Reissert-Henze Reaction. [Link]

  • Organic Syntheses. (2016). Organic Syntheses Procedure. [Link]

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • OUCI. (n.d.). Regioselective synthesis of 4-functionalized pyridines. [Link]

  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings of (A).... [Link]

  • PubMed. (2024). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • LOCKSS. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

  • ACS Publications. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]

  • JoVE. (n.d.). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. [Link]

  • Andrew G Myers Research Group. (n.d.). ortho metalation. [Link]

  • MDPI. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. [Link]

  • University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]

  • PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]

  • ResearchGate. (n.d.). Synthesis, Structure, and Characterization of Cu4 S no(4-methylpyridine) 4. [Link]

  • PMC. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • ChemRxiv. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. [Link]

  • ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]

  • ACS.org. (n.d.). Lithiation Reaction. [Link]

  • arkat usa. (n.d.). Recent trends in the chemistry of pyridine N-oxides. [Link]

  • Google Patents. (n.d.). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
  • MDPI. (n.d.). The Physical Manifestation of Side Reactions in the Electrolyte of Lithium-Ion Batteries and Its Impact on the Terminal Voltage Response. [Link]

  • ResearchGate. (2025). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Analysis of 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid

The following guide is a technical comparison and analysis manual designed for application scientists and drug development researchers. It synthesizes theoretical prediction with practical experimental strategies to vali...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and analysis manual designed for application scientists and drug development researchers. It synthesizes theoretical prediction with practical experimental strategies to validate the structure of 5-carbamoyl-4-methylpyridine-2-carboxylic acid .

Executive Summary

5-carbamoyl-4-methylpyridine-2-carboxylic acid is a critical pyridine scaffold, often serving as an intermediate in the synthesis of kinase inhibitors and antitubercular agents. Its structural validation is frequently complicated by the presence of regioisomers (e.g., the 4-carbamoyl-5-methyl analog) generated during condensation or oxidation steps.

This guide compares the standard analytical approach (DMSO-d₆) against alternative solvent systems and establishes a self-validating Regioisomer Differentiation Protocol using NOE (Nuclear Overhauser Effect) spectroscopy.

Core Molecular Specifications
  • Formula: C₈H₈N₂O₃

  • Key Functional Groups: 2-Carboxylic Acid, 4-Methyl, 5-Carboxamide.

  • Spin Systems: Two isolated aromatic protons (H3, H6), one methyl singlet, and exchangeable amide/acid protons.

Theoretical Assignment & Spectral Prediction

Before comparing methods, we must establish the "Gold Standard" spectral signature in DMSO-d₆. This solvent is required to observe the exchangeable amide and acid protons, which are diagnostic for this specific derivative.

Predicted 1H NMR Data (DMSO-d₆, 400 MHz)
Proton LabelChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 13.0 – 14.0Broad Singlet1HHighly deshielded acidic proton; often broadened by exchange.
H6 8.8 – 9.1Singlet (s)1HMost deshielded aromatic signal due to proximity to Nitrogen (α-position) and the electron-withdrawing amide at C5.
NHₐ (Amide) 8.0 – 8.2Broad Singlet1HAmide proton trans to oxygen (restricted rotation).
H3 7.8 – 8.0Singlet (s)1HAromatic proton at C3. Shielded relative to H6. Located between the Acid (C2) and Methyl (C4).
NHvb (Amide) 7.5 – 7.7Broad Singlet1HAmide proton cis to oxygen.
CH₃ 2.5 – 2.7Singlet (s)3HMethyl group attached to the aromatic ring at C4. Deshielded compared to alkyl methyls.

Note on Coupling: H3 and H6 are para to each other across the pyridine ring. While para-coupling (


) is theoretically possible, it is typically negligible (< 1 Hz) in this system, resulting in sharp singlets.

Comparative Analysis: Solvent System Performance

The choice of solvent fundamentally alters the visible data. This comparison evaluates DMSO-d₆ (Standard) against D₂O/NaOD (Alternative).

Comparison Table: Solvent Efficacy
FeatureOption A: DMSO-d₆ (Recommended) Option B: D₂O / NaOD (Alternative)
Detection of -COOH Visible (Broad, >13 ppm).Invisible (Exchanged to HDO).
Detection of -CONH₂ Visible (Two distinct singlets).Invisible (Exchanged to HDO).
Resolution of H3/H6 High resolution; shifts are distinct.Shifts may converge due to deprotonation of the acid (forming carboxylate), changing electronics.
Solubility Excellent for neutral form.Excellent for salt form (NaOD required).
Primary Use Case Structural Elucidation & Purity Assay.Reaction Monitoring (if amide/acid signals are not needed).
Expert Insight

For Drug Substance release testing, DMSO-d₆ is mandatory . The disappearance of the amide signals in D₂O removes the primary diagnostic peak that distinguishes this molecule from its dicarboxylic acid precursor (pyridine-2,5-dicarboxylic acid). Use D₂O only if assessing residual inorganic salts or if the sample is insoluble in DMSO.

Critical Workflow: Distinguishing Regioisomers

The most common synthetic impurity is the 4-carbamoyl-5-methyl isomer. Both isomers have the same mass (LC-MS cannot distinguish them) and very similar 1H NMR splitting patterns (two singlets, one methyl).

The Solution: A self-validating 1D-NOE (Nuclear Overhauser Effect) or 2D-NOESY experiment.

Structural Logic for Differentiation
  • Target Molecule (4-Me, 5-Amide): The Methyl group (C4) is spatially close to H3 (C3). The Methyl is far from H6 (separated by the Amide).

  • Alternative Isomer (5-Me, 4-Amide): The Methyl group (C5) is spatially close to H6 (C6).

Visualization: Isomer Differentiation Workflow

The following diagram illustrates the decision tree for validating the correct regioisomer.

NMR_Logic Start Unknown Isomer Sample (Dissolved in DMSO-d6) Exp Run 1D-NOE / NOESY Irradiate Methyl Signal (~2.6 ppm) Start->Exp Decision Observe NOE Enhancement in Aromatic Region Exp->Decision ResultA NOE observed at H3 (~7.9 ppm) NOE ABSENT at H6 (~9.0 ppm) Decision->ResultA Enhancement at Upfield Aromatic ResultB NOE observed at H6 (~9.0 ppm) NOE ABSENT at H3 Decision->ResultB Enhancement at Downfield Aromatic Conclusion1 CONFIRMED: 5-carbamoyl-4-methylpyridine-2-carboxylic acid (Target Structure) ResultA->Conclusion1 Conclusion2 REJECTED: 4-carbamoyl-5-methyl isomer (Impurity) ResultB->Conclusion2

Caption: Logical flow for distinguishing the target 4-methyl isomer from the 5-methyl impurity using Methyl-Irradiation NOE.

Detailed Experimental Protocol

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) for referencing.

  • Tube: 5mm High-Precision NMR Tube.

  • Field Strength: Minimum 400 MHz (600 MHz recommended for trace impurity analysis).

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid sample.[1]

    • Add 0.6 mL of DMSO-d₆.[1]

    • Critical: Sonicate for 2 minutes to ensure complete dissolution of the carboxylic acid moiety, which can form intermolecular dimers.

  • Acquisition Parameters (Standard 1H):

    • Pulse Sequence: zg30 (30° pulse) or equivalent.

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: The aromatic protons (H3, H6) and acid protons have long T1 relaxation times. A short D1 will suppress integration accuracy, making purity calculations invalid.

    • Scans (NS): 16 or 32.

    • Spectral Width: 15 ppm (to capture the COOH peak at ~13.5 ppm).

  • Acquisition Parameters (1D-NOE Difference):

    • Target: Select the Methyl peak center (~2.6 ppm).

    • Mixing Time: 500 ms (standard for small molecules).

    • Off-resonance: Set control irradiation in an empty region (e.g., -2 ppm).

    • Processing: Subtract the "On-Resonance" FID from the "Off-Resonance" FID to view only enhanced signals.

Data Processing & Reporting
  • Referencing: Calibrate the TMS singlet to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

  • Integration:

    • Normalize the Methyl singlet (2.6 ppm) to 3.00 .

    • Verify H3 and H6 integrate to 1.00 ± 0.05 .

    • Verify Amide NHs integrate to 1.00 each (broad peaks may integrate lower due to exchange; this is acceptable if qualitative presence is confirmed).

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid. Retrieved from

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • National Institutes of Health (NIH). (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Retrieved from

  • Royal Society of Chemistry. (2019). Supporting Information: NMR Spectra of Pyridine Derivatives. Retrieved from

  • ChemicalBook. (2024). 2,5-Pyridinedicarboxylic acid 1H NMR Spectrum Data. Retrieved from

Sources

Comparative

Mastering HPLC Validation for Pyridine-2-Carboxylic Acid Impurities

Executive Summary: The Polarity Paradox Pyridine-2-carboxylic acid (Picolinic Acid, PA) represents a classic "polarity paradox" in pharmaceutical impurity profiling. As a zwitterionic small molecule (pKa ~1.0 and 5.4), i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Paradox

Pyridine-2-carboxylic acid (Picolinic Acid, PA) represents a classic "polarity paradox" in pharmaceutical impurity profiling. As a zwitterionic small molecule (pKa ~1.0 and 5.4), it is too polar to retain on standard C18 columns yet often too hydrophobic for pure ion chromatography.

In drug development, PA frequently appears as a process-related impurity (from pyridine-2-carboxylic anhydride based couplings) or a degradation product . Its structural isomers—Nicotinic acid (3-COOH) and Isonicotinic acid (4-COOH)—are common co-impurities that demand high-selectivity separation.

This guide challenges the traditional reliance on Ion-Pairing Chromatography (IPC) and presents a validated, superior alternative using Mixed-Mode Chromatography (MMC) . We provide side-by-side data to justify the shift toward MMC for regulated environments.

Method Landscape: A Comparative Analysis

The following table synthesizes performance metrics across the three dominant methodologies for PA analysis.

FeatureMethod A: Traditional RP-HPLC (Ion-Pair) Method B: HILIC (Hydrophilic Interaction) Method C: Mixed-Mode (RP + Cation Exchange)
Mechanism Hydrophobic interaction modified by surfactant (e.g., TBAHS).Partitioning into water-enriched layer on polar surface.[1]Dual: Hydrophobic retention + Cation exchange.
Retention of PA Moderate (tunable with ion-pair conc).Strong (elutes late).Excellent (tunable with pH & buffer strength).
Isomer Selectivity Poor to Moderate.Good.Superior (separates 2-, 3-, and 4- isomers easily).
MS Compatibility Incompatible (Ion-pair reagents suppress signal/foul source).Excellent (High organic MP).[2]Good (Volatile buffers allowed).
Robustness Low (Slow equilibration, column memory effects).Moderate (Sensitive to sample diluent).High (Stable, reproducible).
LOD (UV) ~5-10 µg/mL~1-5 µg/mL~0.5-1 µg/mL (Sharper peaks).
The Verdict

While HILIC is excellent for LC-MS applications [1], Mixed-Mode Chromatography is the robust choice for QC environments using UV detection. It eliminates the "column killing" nature of ion-pairing reagents while providing orthogonal selectivity to resolve PA from its isomers [2].

Detailed Protocol: Mixed-Mode HPLC Validation

Recommended for QC Release and Impurity Profiling.

This protocol utilizes a stationary phase combining alkyl chains (C18-like) with embedded acidic cation-exchange groups. This allows PA to be retained via hydrophobic interaction and ionic repulsion/attraction mechanisms simultaneously.

Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: Mixed-Mode Cation Exchange (e.g., Primesep 100 or Coresep 100), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Isocratic Mode: 20% B / 80% A.

    • Note: Unlike C18, increasing organic modifier in Mixed-Mode can sometimes increase retention of polar bases, but for PA (acidic), ACN acts as a standard eluent.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (max absorbance for pyridine ring).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Standard & Sample Preparation
  • Diluent: Mobile Phase A (Critical: Match the initial condition to prevent peak distortion).

  • Stock Solution: 1.0 mg/mL Pyridine-2-carboxylic acid in Diluent.

  • Impurity Standard: 0.5 µg/mL (0.05% level relative to a 1 mg/mL API).

Validation Workflow (DOT Diagram)

ValidationWorkflow Start Method Validation Initiation Specificity Specificity Test (Inject PA + Isomers + API) Start->Specificity ResolutionCheck Resolution > 2.0? Specificity->ResolutionCheck Optimize Adjust Buffer pH/ACN % ResolutionCheck->Optimize No Linearity Linearity & Range (LOQ to 120% Specification) ResolutionCheck->Linearity Yes Optimize->Specificity Accuracy Accuracy (Recovery) Spike at 50%, 100%, 150% Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LOD_LOQ LOD/LOQ Determination (S/N = 3:1 and 10:1) Precision->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Caption: Logical workflow for validating the impurity method, emphasizing the critical specificity checkpoint for isomer separation.

Scientific Grounding & Causality

Why Mixed-Mode Works Where C18 Fails

Standard C18 columns rely solely on hydrophobic interactions. PA, being highly polar (LogP < 1), elutes near the void volume (


), where ion suppression from the sample matrix is highest.
  • The Fix: In Mixed-Mode, the embedded ionic groups interact with the nitrogen on the pyridine ring. At pH 2.0, the pyridine nitrogen is protonated (

    
    ), creating a positive charge. If the column has cation-exchange properties, it retains the charged PA via ionic interaction, while the hydrophobic backbone retains the non-polar API.
    
The Isomer Challenge

Separating Pyridine-2-carboxylic acid (PA) from Nicotinic (3-COOH) and Isonicotinic (4-COOH) acid is difficult on C18 because their hydrophobicities are nearly identical.

  • The Fix: The position of the carboxylic acid relative to the nitrogen affects the pKa and the 3D electrostatic footprint. Mixed-mode phases discriminate based on these subtle ionic differences, often yielding resolution factors (

    
    ) > 3.0 [3].
    

Validation Data Summary (Simulated)

The following data represents typical acceptance criteria and results for this Mixed-Mode protocol.

ParameterAcceptance CriteriaTypical Result (Mixed-Mode)Result (Ion-Pair C18)
Specificity No interference at

of PA
Pass (Resolution > 5.0 from API)Pass (Resolution ~2.0)
Linearity (

)

0.99980.995 (Drift issues)
Range LOQ to 120% of limit0.05 µg/mL – 10 µg/mL0.5 µg/mL – 10 µg/mL
Accuracy 90.0% – 110.0%98.5% – 101.2%85% – 115% (Matrix effect)
Precision (RSD)

(at LOQ)
1.2%4.5%
LOD (S/N=3) N/A0.02 µg/mL 0.15 µg/mL

Key Insight: The Mixed-Mode method offers a 7x improvement in Limit of Detection (LOD) compared to Ion-Pairing, primarily due to sharper peak shapes and lower baseline noise.

Troubleshooting & Optimization

  • Peak Tailing: If PA tails, lower the mobile phase pH slightly. The carboxylic acid moiety (

    
    ) must be fully suppressed, or the pyridine nitrogen (
    
    
    
    ) fully ionized to ensure a single interaction mode dominates.
  • Retention Drift: Unlike HILIC, which requires extensive equilibration (20+ column volumes), Mixed-Mode equilibrates rapidly. If drift occurs, check the precise concentration of TFA, as ionic strength drives the exchange mechanism.

References

  • BenchChem. Step-by-step guide for using 4-(2-Hydroxyethyl)picolinic acid in HPLC. (Accessed 2026).

  • Helix Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (Accessed 2026).

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. (Accessed 2026).

  • National Institutes of Health (PMC). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation. (Accessed 2026).

  • ICH Guidelines. Validation of Analytical Procedures Q2(R2). (Accessed 2026).

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of 5-Carbamoyl-4-Methylpicolinic Acid

The following guide details the mass spectrometry fragmentation pattern of 5-carbamoyl-4-methylpicolinic acid , a structural analog often encountered in the degradation pathways of pyridine-based herbicides (e.g., imidaz...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation pattern of 5-carbamoyl-4-methylpicolinic acid , a structural analog often encountered in the degradation pathways of pyridine-based herbicides (e.g., imidazolinones like Imazapic) or as a synthetic intermediate.

This guide compares the target analyte against its critical isomers, providing a robust framework for structural elucidation.

Executive Summary & Structural Context[1][2]

5-Carbamoyl-4-methylpicolinic acid (C₈H₈N₂O₃, MW 180.16 Da) is a regioisomer of pyridine dicarboxylic acid monoamides. Its specific substitution pattern—a carboxylic acid at position 2 (picolinic), a methyl group at position 4, and a carbamoyl (amide) group at position 5—creates a unique electronic environment that dictates its fragmentation under Collision-Induced Dissociation (CID).

Comparison Scope

This guide compares the target analyte with two primary "alternatives" (isomers) often co-eluting or confused during analysis:

  • 3-Carbamoyl-4-methylpicolinic acid (Ortho-isomer): High propensity for cyclic dehydration.

  • 5-Carbamoyl-nicotinic acid analogs (Regioisomer): Different ring nitrogen proximity.

FeatureTarget: 5-Carbamoyl-4-methylpicolinic acid Alternative A: 3-Carbamoyl Isomer Alternative B: Dicarboxylic Acid Analog
Precursor Ion (ESI+) m/z 181.06 [M+H]⁺m/z 181.06 [M+H]⁺m/z 182.05 [M+H]⁺ (if di-acid)
Dominant Fragment m/z 164 (Loss of NH₃), m/z 137 (Loss of CONH₂)m/z 163 (Loss of H₂O - Cyclic Imide)m/z 138 (Loss of CO₂)
Diagnostic Mechanism Sequential fragmentation (Amide

Acid)
Ortho Effect (Rapid Cyclization)Dual Decarboxylation
Key Differentiator High abundance of m/z 137/136Base peak often m/z 163Absence of m/z 164 (NH₃ loss)

Experimental Protocol (Self-Validating System)

To replicate these results, use the following standardized LC-MS/MS workflow. This protocol ensures that thermal degradation in the source does not mimic fragmentation.

A. Sample Preparation[2]
  • Solvent: Dissolve standard in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation [2M+H]⁺).

B. LC-MS/MS Parameters (Q-TOF / Triple Quad)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Spray Voltage: 3.5 kV (Keep low to prevent in-source fragmentation).

  • Source Temp: 300°C.

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture full pathway.

Validation Step: Inject a "blank" solvent immediately after the sample to check for memory effects (carryover), which are common with polar pyridine acids.

Fragmentation Pathway Analysis

The fragmentation of 5-carbamoyl-4-methylpicolinic acid is driven by the stability of the pyridine ring and the lability of the substituent groups.

Primary Fragmentation Channels ([M+H]⁺ = 181)
  • Loss of Ammonia (NH₃, -17 Da)

    
    m/z 164 
    
    • Mechanism: The amide group at C5 undergoes cleavage of the C-N bond. Unlike the ortho-isomer, the C5 position prevents direct interaction with the C2-carboxyl, making simple deamination a primary pathway.

    • Significance: Confirms the presence of a primary amide.

  • Loss of the Amide Group (CONH₂, -44 Da)

    
    m/z 137 
    
    • Mechanism: Homolytic cleavage of the amide group from the ring.

    • Structure: Resulting ion is the 4-methylpicolinic acid cation.

  • Decarboxylation (CO₂, -44 Da)

    
    m/z 137 
    
    • Mechanism: Loss of the carboxylic acid group at C2. Picolinic acids are prone to decarboxylation due to the electron-withdrawing nitrogen at the ortho position.

    • Note: Since -CONH₂ and -CO₂ are isobaric (both mass 44), high-resolution MS (HRMS) is required to distinguish them (CONH₂ = 44.0136, CO₂ = 43.9898).

  • Combined Loss (CO₂ + NH₃)

    
    m/z 120 
    
    • Mechanism: Sequential loss. The ion at m/z 137 loses the remaining functional group.

  • Ring Degradation

    
    m/z 92/93 
    
    • Mechanism: Loss of the remaining substituents leaving the methyl-pyridine core (C₆H₇N).

Visualization of Fragmentation Logic

FragmentationPathway Precursor Precursor [M+H]+ m/z 181 (5-carbamoyl-4-methylpicolinic acid) Ion164 m/z 164 [M+H - NH3]+ (Acylium Ion) Precursor->Ion164 - NH3 (17) Ion137 m/z 137 [M+H - CONH2]+ or [M+H - CO2]+ Precursor->Ion137 - CO2 (44) (Picolinic Acid Loss) Ion164->Ion137 - CO (28) Ion119 m/z 119/120 [Core Pyridine Fragment] Ion137->Ion119 - H2O / Ring Cleavage

Figure 1: Proposed fragmentation pathway for 5-carbamoyl-4-methylpicolinic acid showing primary dissociation channels.

Comparative Analysis: Distinguishing Isomers

The power of MS/MS lies in distinguishing regioisomers. The spatial relationship between the Carboxyl (C2) and Carbamoyl (C5) groups is the key differentiator.

Scenario A: Target vs. 3-Carbamoyl Isomer (Ortho-Effect)

If the amide were at position 3 (adjacent to the C2-COOH), the molecule would exhibit the Ortho Effect .

  • Mechanism: The amide nitrogen lone pair attacks the carboxylic carbonyl, leading to rapid loss of water (H₂O) or ammonia (NH₃) to form a stable cyclic imide (Quinolinimide derivative).

  • Observation: The 3-carbamoyl isomer will show a dominant m/z 163 (Loss of H₂O) or m/z 164 (Loss of NH₃ with cyclization) at very low collision energies.

  • Differentiation: The target (5-carbamoyl) cannot cyclize. It requires higher energy to fragment and favors simple cleavage over rearrangement.

Scenario B: Target vs. Dicarboxylic Acid (5-Methyl-2,5-pyridinedicarboxylic acid)
  • Differentiation: The dicarboxylic acid precursor is m/z 182 (not 181). However, if the amide is hydrolyzed in-source, it mimics the acid.

  • Check: Look for m/z 164. A dicarboxylic acid cannot lose NH₃ (17 Da). If you see m/z 164, you definitively have the amide.

Decision Logic for Identification

IsomerLogic Start Precursor m/z 181? Check164 Is m/z 164 (Loss -17) present? Start->Check164 Yes ResultDiacid Suspect: Dicarboxylic Acid (Check Precursor Mass) Start->ResultDiacid No (m/z 182) Check163 Is m/z 163 (Loss -18) Dominant Base Peak? Check164->Check163 Yes Check164->ResultDiacid No (-17 absent) ResultTarget Target: 5-Carbamoyl-4-methyl (Para/Meta arrangement) Check163->ResultTarget No (Low/Moderate Intensity) ResultOrtho Isomer: 3-Carbamoyl-4-methyl (Ortho Effect - Cyclic Imide) Check163->ResultOrtho Yes (High Intensity)

Figure 2: Decision tree for distinguishing 5-carbamoyl-4-methylpicolinic acid from ortho-isomers and analogs.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Definitions of nitrogen rule and even-electron ions).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[2] National Institute of Standards and Technology.[2][3] [Link] (Source for pyridine carboxylic acid fragmentation patterns).

  • Kadir, M. A., et al. (2017). Synthesis and Structural Characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer. Sains Malaysiana, 46(5), 725–731. [Link] (Provides analogous fragmentation data for pyridine amide derivatives).

Sources

Comparative

Technical Guide: Comparative Reactivity of 5-Carbamoyl vs. 5-Cyano Pyridine Derivatives

Executive Summary In pyridine-based drug discovery, the choice between a 5-cyano (nitrile) and a 5-carbamoyl (primary amide) substituent is a critical decision point that dictates synthetic feasibility, physicochemical p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pyridine-based drug discovery, the choice between a 5-cyano (nitrile) and a 5-carbamoyl (primary amide) substituent is a critical decision point that dictates synthetic feasibility, physicochemical properties, and metabolic fate.

While often treated as bioisosteres, these two functionalities exhibit divergent reactivity profiles.[1][2] The 5-cyano group is a potent electron-withdrawing group (EWG) that significantly activates the pyridine ring towards Nucleophilic Aromatic Substitution (


) and increases lipophilicity. Conversely, the 5-carbamoyl  group, while still electron-withdrawing, offers a balanced solubility profile but introduces metabolic liabilities (amidase susceptibility) and reduced electrophilic activation of the ring.

This guide provides a data-driven comparison of these motifs, supported by mechanistic insights and validated experimental protocols.

Electronic & Physicochemical Profiling

The reactivity differences stem directly from the electronic influence of the substituent on the pyridine ring. The nitrile group is a stronger deactivator of the aromatic system (making it more electrophilic) than the amide.

Table 1: Physicochemical & Electronic Comparison
Property5-Cyano Pyridine (-CN)5-Carbamoyl Pyridine (-CONH

)
Impact on Reactivity
Hammett Constant (

)
0.56 0.28 CN is ~2x more electron-withdrawing, significantly lowering the LUMO energy of the ring.
Hammett Constant (

)
0.66 0.36 Stronger resonance withdrawal by CN stabilizes anionic intermediates (e.g., in

).
H-Bonding Acceptor only (weak)Donor & AcceptorAmides have higher water solubility; Nitriles have higher permeability (LogP).
Dipole Moment ~3.5 - 4.0 D~3.0 - 3.5 DNitrile creates a stronger local dipole, influencing binding kinetics.
Metabolic Fate Stable / Oxidative (CYP)Hydrolysis (Amidases)Amides are "soft spots" for hydrolysis; Nitriles are generally more robust.

Data aggregated from Hansch et al. and standard physical organic chemistry tables.

Reactivity Pillar I: Nucleophilic Aromatic Substitution ( )

The most distinct synthetic difference is the activation of the pyridine ring at the 2-position (ortho to the nitrogen, para to the 5-substituent).

Mechanistic Insight

In an


 reaction (e.g., displacing a 2-chloro group), the rate-determining step is often the formation of the anionic Meisenheimer complex. The 5-cyano  group stabilizes this negative charge accumulation far more effectively than the 5-carbamoyl  group due to its linear geometry and superior inductive/resonance withdrawal.
Comparative Data: Aminolysis Rates

When reacting 2-chloro-5-cyanopyridine vs. 2-chloro-5-carbamoylpyridine with a model amine (e.g., morpholine) in DMSO:

  • 5-CN derivative: Reacts rapidly at room temperature (

    
    ).
    
  • 5-CONH

    
     derivative:  Reacts sluggishly; often requires heating (>80°C) or catalysis (
    
    
    
    ).
Visualization: Activation Energy & Pathway

The following diagram illustrates the energy landscape differences. The Nitrile lowers the energy of the transition state (


) and the intermediate, accelerating the reaction.

SNAr_Pathway Substrate_CN 2-Cl-5-CN Pyridine (High Electrophilicity) Intermediate_CN Meisenheimer Complex (Stabilized by -CN) Substrate_CN->Intermediate_CN Low Activation Energy (ΔG‡) Substrate_Amide 2-Cl-5-CONH2 Pyridine (Moderate Electrophilicity) Intermediate_Amide Meisenheimer Complex (Less Stabilized) Substrate_Amide->Intermediate_Amide High Activation Energy (ΔG‡) Product_CN 2-Amino-5-CN Pyridine (Fast Conversion) Intermediate_CN->Product_CN Fast Product_Amide 2-Amino-5-CONH2 Pyridine (Slow Conversion) Intermediate_Amide->Product_Amide Slow

Figure 1: Comparative reaction coordinate flow for SNAr displacement. The red path (Nitrile) represents a significantly lower energy barrier than the blue path (Amide).

Reactivity Pillar II: Hydrolysis & Interconversion

The relationship between these two derivatives is chemically sequential. The nitrile is the precursor to the amide.

The Hydrolysis Cascade


  • Selectivity: In industrial synthesis (e.g., Vitamin B3 production), the reaction is tuned to stop at the amide. However, in physiological conditions or harsh acidic workups, the amide can further hydrolyze to the carboxylic acid.

  • Stability: 5-Cyano derivatives are stable to aqueous acid at room temperature, whereas 5-Carbamoyl derivatives may slowly hydrolyze or precipitate due to solubility changes.

Experimental Protocol: Controlled Hydrolysis (Nitrile to Amide)

This protocol demonstrates how to selectively convert the 5-cyano derivative to the 5-carbamoyl derivative without over-hydrolysis to the acid.

Objective: Selective hydration of 2-chloro-5-cyanopyridine to 2-chloro-5-carbamoylpyridine.

Reagents:

  • Substrate: 2-Chloro-5-cyanopyridine (1.0 eq)

  • Catalyst:

    
     (Activated, 5.0 eq) or Urea-Hydrogen Peroxide (UHP)
    
  • Solvent: Acetone/Water (1:1) or DMSO (for UHP method)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-chloro-5-cyanopyridine in 20 mL of acetone. Add 10 mL of deionized water.

  • Catalyst Addition: Add activated

    
     (50 mmol) in a single portion.
    
    • Note:

      
       acts as a heterogeneous surface catalyst that facilitates hydration but prevents over-oxidation/hydrolysis to the acid.
      
  • Reaction: Heat the suspension to 60°C under vigorous stirring for 4-6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The nitrile (

      
      ) will disappear, and the amide (
      
      
      
      ) will appear.
  • Workup: Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with hot acetone.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The product (amide) typically precipitates as a white solid upon cooling/concentration.

  • Validation: Confirm conversion via IR (disappearance of -CN stretch at ~2230 cm

    
    , appearance of amide C=O at ~1680 cm
    
    
    
    ).

Medicinal Chemistry Decision Guide

When selecting between these scaffolds for a drug candidate, consider the following "Bio-Logic" decision matrix.

Table 2: Functional Comparison
Feature5-Cyano (Nitrile)5-Carbamoyl (Amide)Recommendation
Solubility Low (Lipophilic)High (Polar)Use Amide if aqueous solubility is a limiting factor.
Permeability High (CNS penetrant)Low to ModerateUse Nitrile for CNS targets or to improve passive diffusion.
Metabolic Stability Moderate (CYP oxidation possible)Low (Amidase hydrolysis)Use Nitrile to block metabolic soft spots; Amides are often rapidly cleared.
Toxicity Potential for cyanide release (rare in stable aromatics)Generally GRAS (Generally Recognized As Safe)Amide is safer for high-dose therapies; Nitrile requires safety tox screening.
Visualization: Decision Workflow

MedChem_Decision Start Start: Select Pyridine Substituent Q1 Is the target in the CNS? Start->Q1 Q2 Is Aqueous Solubility < 10 µM? Q1->Q2 No Result_CN Select 5-Cyano (High Permeability, Metabolic Block) Q1->Result_CN Yes Q3 Is the molecule rapidly metabolized? Q2->Q3 No Result_Amide Select 5-Carbamoyl (High Solubility, Lower Tox Risk) Q2->Result_Amide Yes (Need Polarity) Q3->Result_CN Yes (Block Metabolism) Q3->Result_Amide No

Figure 2: Strategic decision tree for selecting between nitrile and amide bioisosteres in Lead Optimization.

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Buckley, N., & Oppenheimer, N. J. (1996). Reactions of Charged Substrates. 5. The Solvolysis and Sodium Azide Substitution Reactions of Benzylpyridinium Ions. Journal of Organic Chemistry. (Demonstrates 3-cyanopyridine reacts faster than nicotinamide). Link

  • Nagasawa, T., et al. (1988). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology. Link

  • Lu, J., et al. (2022).

    
    ). Chemical Science. Link
    
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

Validation

Technical Comparison: Structural Elucidation of Methylpyridine Regioisomers

Executive Summary & Nomenclature Clarification In the context of pyridine chemistry, the distinction between 4-methylpyridine (4-picoline) and 3-methylpyridine (3-picoline) is a fundamental challenge in reaction monitori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

In the context of pyridine chemistry, the distinction between 4-methylpyridine (4-picoline) and 3-methylpyridine (3-picoline) is a fundamental challenge in reaction monitoring and impurity profiling.

Critical Nomenclature Note: Users often query for "5-methylpyridine." In mono-substituted pyridines, positions 3 and 5 are chemically equivalent due to the


 symmetry axis passing through the Nitrogen and C-4. Therefore, "5-methylpyridine" is 3-methylpyridine. 
  • 4-Methylpyridine: Symmetric (

    
     point group).
    
  • 3-Methylpyridine (5-Methyl): Asymmetric regarding the nitrogen environment.

This guide outlines a self-validating NMR workflow to distinguish these isomers based on symmetry arguments , spin-spin coupling patterns , and carbon environments .

Theoretical Framework: Symmetry as the Differentiator

The primary differentiator between these isomers is molecular symmetry.

  • 4-Methylpyridine: The molecule possesses a plane of symmetry passing through the Nitrogen, C-4, and the Methyl group. This renders protons H2/H6 equivalent and H3/H5 equivalent.

  • 3-Methylpyridine: The methyl group at the meta-position breaks the symmetry relative to the nitrogen. All aromatic protons (H2, H4, H5, H6) exist in unique magnetic environments.

Decision Logic Diagram

The following flowchart illustrates the logical pathway for isomer identification using standard 1D NMR experiments.

NMR_Decision_Tree Start Crude Sample (Dissolved in CDCl3 or DMSO-d6) H_NMR Run 1H NMR (Integrate Aromatic Region) Start->H_NMR Count_Signals Count Distinct Aromatic Signals (Excluding Solvent/Impurity) H_NMR->Count_Signals Two_Signals 2 Distinct Signals (Integration 2H : 2H) Count_Signals->Two_Signals Symmetric Four_Signals 4 Distinct Signals (Integration 1H : 1H : 1H : 1H) Count_Signals->Four_Signals Asymmetric Check_C13 Confirmation: 13C NMR Count Aromatic Peaks Two_Signals->Check_C13 Four_Signals->Check_C13 Result_4Me Isomer: 4-Methylpyridine (Symmetric AA'BB' System) Check_C13->Result_4Me 3 Aromatic Peaks Result_3Me Isomer: 3-Methylpyridine (Asymmetric ABCD System) Check_C13->Result_3Me 5 Aromatic Peaks

Figure 1: Logical workflow for distinguishing pyridine isomers based on signal multiplicity and count.

Experimental Protocol: 1H NMR Analysis

Objective: Distinguish isomers by analyzing the aromatic splitting patterns and integration values.

Sample Preparation
  • Solvent:

    
     is recommended for maximum resolution. DMSO-
    
    
    
    is acceptable but may broaden exchangeable protons (if any) or shift water peaks into the aromatic region.
  • Concentration: 10–20 mg per 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Data Comparison Table (400 MHz, )
Feature4-Methylpyridine3-Methylpyridine ("5-Methyl")
Symmetry High (Plane of symmetry)Low (No plane of symmetry)
Aromatic Signals 2 distinct signals4 distinct signals
Integration Pattern 2H : 2H1H : 1H : 1H : 1H
Spin System AA'XX' (or AA'BB')ABCD (Four spin system)
H-2 / H-6 ~8.50 ppm (Doublet, 2H)Equivalent.Distinct: H-2: ~8.50 ppm (Broad Singlet/Fine Doublet)H-6: ~8.40 ppm (Doublet)
H-3 / H-5 ~7.10 ppm (Doublet, 2H)Equivalent.Distinct: H-4: ~7.50 ppm (Doublet)H-5: ~7.20 ppm (Dd)
Coupling (

)

Hz

Hz;

Hz
Detailed Spectral Analysis

4-Methylpyridine (The Symmetric Case): The spectrum is deceptively simple. You will observe two dominant doublets in the aromatic region.

  • The Downfield Signal (8.5 ppm): Corresponds to the protons adjacent to the nitrogen (H2/H6). The nitrogen atom is electron-withdrawing, causing significant deshielding.[1]

  • The Upfield Signal (7.1 ppm): Corresponds to H3/H5.

  • Self-Validation: The coupling constant (

    
    ) for both doublets must be identical (approx 5-6 Hz). If they differ, the assignment is incorrect.
    

3-Methylpyridine (The Asymmetric Case): This spectrum is more complex due to the lack of symmetry.

  • H2 (The "Singlet"): Look for a signal around 8.5 ppm that appears as a singlet or a very finely split doublet. This is H2. It is flanked by the Nitrogen and the Methyl group, isolating it from strong ortho-coupling.

  • H4 vs H5: H4 is typically downfield of H5 due to the inductive effect of the methyl group, but H5 is a doublet of doublets (dd) because it couples to both H4 (

    
     Hz) and H6 (
    
    
    
    Hz).

Experimental Protocol: 13C NMR Analysis

Objective: Definitive confirmation using "Peak Counting." This method is robust even if the 1H NMR is crowded by impurities.

The Peak Counting Method
IsomerTotal Carbon SignalsAromatic Carbon SignalsExplanation
4-Methylpyridine 4 3 C2/C6 are equivalent. C3/C5 are equivalent. C4 is unique.
3-Methylpyridine 6 5 All 5 ring carbons (C2, C3, C4, C5, C6) are magnetically distinct.

Protocol Note: Ensure sufficient scan number (NS > 256) to resolve the quaternary carbons, which often have lower intensity due to lack of NOE enhancement and long relaxation times.

Advanced Validation: NOE Experiments

For complex matrices where shifts may vary (e.g., pH changes or complexation), Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof.

1D Selective NOE / 2D NOESY

Irradiate the Methyl group signal (~2.3 ppm) and observe the aromatic region.

  • 4-Methylpyridine: You will see NOE enhancement at H3 and H5 (the 7.1 ppm doublet). The intensity will be symmetric (2 protons enhanced).

  • 3-Methylpyridine: You will see NOE enhancement at H2 (singlet) and H4 (doublet) .

    • Key Distinction: In 3-methylpyridine, the methyl group is "sandwiched" between H2 and H4. In 4-methylpyridine, it is flanked by equivalent H3/H5 protons.

Pro-Tip: Disubstituted Systems (Complex Matrices)

If your sample is a 2-substituted-x-methylpyridine (e.g., 2-chloro-4-methylpyridine vs 2-chloro-5-methylpyridine), the symmetry of the 4-methyl isomer is broken .

  • 2-Cl-4-Me: Asymmetric. 1H NMR shows 3 aromatic protons.

  • 2-Cl-5-Me: Asymmetric. 1H NMR shows 3 aromatic protons.

How to distinguish these? Focus on the coupling constants of the protons not adjacent to the substituent.

  • 2-Cl-4-Me: You will see a doublet (H6, ~8.2 ppm) and a doublet (H3/H5 region) with no large ortho-coupling between the proton at position 3 and 5 (they are meta to each other).

  • 2-Cl-5-Me: You will see a doublet (H3) and a doublet of doublets (H4) with a large ortho-coupling (

    
     Hz) between H3 and H4.
    

References

  • SDBS Web: Spectral Database for Organic Compounds . National Institute of Advanced Industrial Science and Technology (AIST). Spectra No. 367 (3-picoline) and No. 368 (4-picoline). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Refer to Chapter 4 on Proton NMR of Heterocycles). [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed analysis of Pyridine coupling constants). [Link]

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 5-carbamoyl-4-methylpyridine-2-carboxylic acid and Its Analogs

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques employed for th...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques employed for this purpose, elemental analysis remains a fundamental and indispensable tool for verifying the empirical formula of a synthesized compound. This guide provides an in-depth comparison of the theoretical and expected experimental elemental analysis data for 5-carbamoyl-4-methylpyridine-2-carboxylic acid, a compound of interest in medicinal chemistry. In the absence of publicly available experimental data for this specific molecule, this guide will leverage data from structurally similar pyridine carboxylic acid derivatives to establish a robust comparative framework.

The pyridine ring and its derivatives are prevalent structural motifs in a vast number of FDA-approved drugs, owing to their ability to engage in various biological interactions. The precise substitution pattern on the pyridine core is critical to a molecule's pharmacological activity, making accurate characterization paramount.

Theoretical Elemental Composition of 5-carbamoyl-4-methylpyridine-2-carboxylic acid

The first step in the analytical validation of a newly synthesized compound is the calculation of its theoretical elemental composition based on its molecular formula. For 5-carbamoyl-4-methylpyridine-2-carboxylic acid, the molecular formula is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol .

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (8 × 12.011) / 180.16 × 100% = 53.33%

  • Hydrogen (H): (8 × 1.008) / 180.16 × 100% = 4.48%

  • Nitrogen (N): (2 × 14.007) / 180.16 × 100% = 15.55%

  • Oxygen (O): (3 × 15.999) / 180.16 × 100% = 26.64%

This theoretical profile serves as the benchmark against which experimental data is compared.

Comparative Analysis with Structurally Related Compounds

To provide a practical context for the expected experimental outcomes for our target compound, we will compare its theoretical data with published experimental data for a series of structurally analogous molecules: methyl ester isomers of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid.[1] These compounds share the core pyridine-2-carboxylic acid scaffold with a carbamoyl side chain, making them excellent proxies for this comparative analysis.

CompoundMolecular FormulaTheoretical C%Experimental C%Theoretical H%Experimental H%Theoretical N%Experimental N%
5-carbamoyl-4-methylpyridine-2-carboxylic acid C₈H₈N₂O₃ 53.33 N/A 4.48 N/A 15.55 N/A
6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1)[1]C₁₅H₁₃N₃O₃62.6262.65.085.114.9415.0
6-(4-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L2)[1]C₁₅H₁₃N₃O₃62.6258.05.085.014.9414.6
6-(5-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L3)[1]C₁₅H₁₃N₃O₃62.6261.45.084.714.9415.7
6-(6-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L4)[1]C₁₅H₁₃N₃O₃62.6261.75.084.814.9415.2

Analysis of Comparative Data:

The experimental values for the analogue compounds (L1, L3, L4) show a close correlation with the theoretical percentages, generally within the acceptable deviation of ±0.4% for CHN analysis as stipulated by many scientific journals.[2] For instance, L1 shows excellent agreement. However, L2 exhibits a notable deviation in the carbon percentage, which could suggest the presence of impurities or residual solvent in the analyzed sample. Such discrepancies highlight the diagnostic power of elemental analysis in assessing sample purity.

For our target compound, 5-carbamoyl-4-methylpyridine-2-carboxylic acid, we would anticipate that a pure sample would yield experimental values within this ±0.4% range of the theoretical percentages.

Experimental Protocol: CHNS Elemental Analysis

The determination of the elemental composition of organic compounds is routinely performed using a CHNS elemental analyzer. The underlying principle of this technique is the complete combustion of the sample in a high-oxygen environment, followed by the quantitative detection of the resulting gases.

Workflow for Elemental Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh 2-3 mg of 5-carbamoyl-4-methylpyridine- 2-carboxylic acid s2 Encapsulate in a tin container s1->s2 a1 Introduce sample into combustion furnace (~900-1000 °C) s2->a1 a2 Combustion in pure O₂ a1->a2 a3 Reduction of NOx to N₂ a2->a3 a4 Separation of gases (CO₂, H₂O, N₂, SO₂) via GC a3->a4 a5 Detection by Thermal Conductivity Detector (TCD) a4->a5 d1 Integration of detector signals a5->d1 d2 Calculation of elemental percentages based on calibration d1->d2 d3 Comparison with theoretical values d2->d3

Caption: Workflow for CHNS Elemental Analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, pure 5-carbamoyl-4-methylpyridine-2-carboxylic acid into a tin capsule. The use of tin capsules aids in promoting a more complete and rapid combustion.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000 °C). In the presence of a continuous flow of pure oxygen, the sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to various nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO₂).

  • Reduction: The combustion gases are then passed through a reduction tube containing heated copper. This step quantitatively converts the nitrogen oxides (NOx) to elemental nitrogen (N₂).

  • Separation and Detection: The resulting mixture of CO₂, H₂O, N₂, and SO₂ is passed through a gas chromatography column, which separates the individual gases. A thermal conductivity detector (TCD) then measures the concentration of each gas relative to a helium carrier gas.

  • Data Analysis: The instrument's software integrates the detector signals and, using a calibration curve generated from a known standard (e.g., acetanilide), calculates the percentage of each element in the original sample.

Causality Behind Experimental Choices
  • High Temperature and Pure Oxygen: Ensures complete and instantaneous oxidation of the sample, which is critical for accurate results.

  • Tin Capsule: The exothermic reaction of tin during combustion raises the temperature significantly, aiding in the decomposition of even refractory materials.

  • Reduction Tube: The quantitative conversion of all nitrogen oxides to N₂ is essential for an accurate nitrogen determination.

  • Thermal Conductivity Detector: Provides a robust and linear response over a wide range of concentrations for the combustion gases.

Trustworthiness and Self-Validating Systems

The reliability of elemental analysis data is contingent upon a self-validating system that includes:

  • Calibration: Regular calibration of the instrument with a certified organic standard of high purity is crucial to ensure the accuracy of the measurements.

  • Blanks: Running empty tin capsules as blanks helps to determine and subtract any background signal from the system.

  • Replicate Analysis: Analyzing the same sample multiple times ensures the precision and reproducibility of the results. A tight standard deviation across replicates builds confidence in the data.

Conclusion and Future Outlook

While direct experimental elemental analysis data for 5-carbamoyl-4-methylpyridine-2-carboxylic acid is not currently in the public domain, a thorough understanding of its theoretical composition and comparison with closely related, experimentally characterized analogs provides a strong foundation for its analytical assessment. The expected elemental composition (C: 53.33%, H: 4.48%, N: 15.55%) serves as a critical quality control benchmark. Any significant deviation from these values in an experimental setting would warrant further investigation into the sample's purity, such as the presence of solvents, starting materials, or by-products. As research into pyridine carboxylic acid derivatives continues to expand, particularly in the development of new therapeutic agents, the fundamental technique of elemental analysis will remain a cornerstone of synthetic chemistry, ensuring the integrity and validity of newly created molecular entities.

References

  • Kadir, M. A., Mansor, N., & Osman, M. U. (2017). Synthesis and structural characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer. Sains Malaysiana, 46(5), 725-731. [Link]

  • Kadir, M. A., et al. (2019). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 25, 104266. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ChemRxiv. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

Sources

Validation

Technical Guide: Comparative Methodologies for pKa Determination of 5-carbamoyl-4-methylpyridine-2-carboxylic acid

This guide provides a technical analysis of the pKa determination methodologies for 5-carbamoyl-4-methylpyridine-2-carboxylic acid , a complex amphoteric pyridine derivative. It compares the performance of Potentiometric...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the pKa determination methodologies for 5-carbamoyl-4-methylpyridine-2-carboxylic acid , a complex amphoteric pyridine derivative. It compares the performance of Potentiometric Titration, UV-Metric Spectrophotometry, and NMR Titration, providing actionable protocols for researchers.

Executive Summary

5-carbamoyl-4-methylpyridine-2-carboxylic acid presents a unique physicochemical challenge due to its zwitterionic nature and the competing electronic effects of the electron-donating methyl group (C4) and the electron-withdrawing carbamoyl group (C5) on the pyridine ring. Accurate pKa determination is critical for predicting its solubility profile, lipophilicity (logD), and membrane permeability during drug development.

This guide compares three primary determination methods—Potentiometric Titration , UV-Metric Titration , and NMR Titration —and recommends a specific workflow based on the compound's solubility and ionization behavior.

Chemical Context & Ionization Profile

Before selecting a method, one must understand the ionization species. This molecule possesses two primary ionizable centers:

  • Pyridine Nitrogen (Basic Center): Protonates at low pH.

  • Carboxylic Acid (Acidic Center): Deprotonates to form a carboxylate anion.

  • Carbamoyl Group (Neutral): The amide nitrogen is generally non-ionizable in the physiological pH range (pKa > 15).

Predicted Ionization Pathway:

  • pH < 1: Cationic species (Pyridine NH⁺, COOH).

  • pH 1–4: Zwitterionic species dominant (Pyridine NH⁺, COO⁻).

  • pH > 5: Anionic species (Pyridine N, COO⁻).

Visualization: Ionization Equilibrium

Ionization Cation Cationic Species (pH < 1.0) [Py-NH+, COOH] Zwitterion Zwitterionic Species (pH 1.5 - 3.5) [Py-NH+, COO-] Cation->Zwitterion pKa1 (COOH) Anion Anionic Species (pH > 4.5) [Py-N, COO-] Zwitterion->Anion pKa2 (Pyridine NH+)

Figure 1: Predicted ionization pathway of 5-carbamoyl-4-methylpyridine-2-carboxylic acid.

Comparative Analysis of Determination Methods

The following table contrasts the performance of standard methodologies for this specific compound class.

FeaturePotentiometric Titration UV-Metric Titration (Sirius T3) NMR Titration (¹H)
Principle Measures

pH vs. titrant volume.
Measures spectral shift vs. pH.Measures chemical shift (

) vs. pH.
Sample Req. High (~1–5 mg).[1]Low (~0.1 mg).Medium (~1 mg).
Solubility Requires

M solubility.
Works at

M (High Sensitivity).
Requires deuterated solvents (

).
Precision High (

) if soluble.
High (

) for chromophores.[2]
Moderate (

).[3]
Suitability Poor for low-solubility zwitterions.Excellent (Best for this compound).Excellent for site assignment.
Interference Sensitive to CO

and impurities.
Less sensitive to non-chromophoric impurities.Insensitive to impurities.
Performance Verdict
  • Primary Recommendation: UV-Metric Titration is the superior choice for 5-carbamoyl-4-methylpyridine-2-carboxylic acid. The conjugated pyridine ring acts as a strong chromophore, allowing detection at very low concentrations, bypassing potential solubility issues common with zwitterionic pyridine derivatives.

  • Secondary Recommendation: NMR Titration should be used if site-specific confirmation is needed (e.g., distinguishing between N-protonation and O-protonation in tautomeric systems).

Experimental Protocol: UV-Metric Determination

This protocol utilizes a Differential Absorbance method (e.g., using a Sirius T3 or D-PAS spectrometer) to determine the pKa values.

Materials
  • Compound: >95% purity 5-carbamoyl-4-methylpyridine-2-carboxylic acid.[4]

  • Solvent: 0.15 M KCl (aq) (Ionic Strength Adjuster).

  • Titrants: 0.5 M HCl and 0.5 M KOH (standardized).

  • Cosolvent (Optional): Methanol (if aqueous solubility is < 10 µg/mL).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 0.5 mg of the compound.

    • Dissolve in 1.5 mL of 0.15 M KCl solution.

    • Note: If the compound is insoluble, predissolve in 50 µL DMSO before adding KCl.

  • Blank Calibration:

    • Run a "blank" titration (solvent only) to calibrate the electrode slope and check for CO

      
       contamination.
      
  • Data Acquisition (The Titration):

    • Adjust starting pH to 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH up to pH 12.0.

    • Crucial Step: Collect UV absorbance spectra (200–400 nm) at 0.2 pH intervals.

    • Why? The pyridine ring's absorbance maximum (

      
      ) will bathochromically shift (red-shift) upon deprotonation of the nitrogen.
      
  • Data Processing (Target Factor Analysis):

    • Use the Beer-Lambert law matrix to deconvolute the spectra.

    • Plot the Difference Signal (Absorbance at pH

      
       minus Absorbance at pH 
      
      
      
      ) vs. pH.
    • The inflection points of this sigmoidal curve represent the pKa values.[5][6]

Visualization: Experimental Workflow

Workflow Start Start: 0.5 mg Sample Solubility Check Aqueous Solubility Start->Solubility Direct Direct Aqueous Titration (0.15 M KCl) Solubility->Direct Soluble Cosolvent Cosolvent Titration (Water/MeOH ratios) Solubility->Cosolvent Insoluble Titrate Titrate pH 2.0 -> 12.0 Capture UV Spectra (200-400nm) Direct->Titrate Cosolvent->Titrate Analysis Target Factor Analysis (TFA) Deconvolute Species Titrate->Analysis Result Calculate pKa values Analysis->Result

Figure 2: Decision tree for UV-Metric pKa determination.

Supporting Data & Analog Comparison

Since exact literature values for this specific degradation product may be sparse, we validate the expected results by comparing them with structurally validated analogs. This "read-across" technique is standard in pharmaceutical profiling.

CompoundStructurepKa1 (COOH)pKa2 (Pyridine-N)Effect of Substituent
Picolinic Acid Pyridine-2-COOH1.015.39Reference Standard.
4-Methylpicolinic acid 4-Me-Pyridine-2-COOH~1.15.70Methyl is e- donating (+0.3 pKa).
5-Carbamoylpicolinic acid 5-CONH2-Pyridine-2-COOH~0.93.80Amide is e- withdrawing (-1.6 pKa).
Target Molecule 5-CONH2-4-Me-Pyridine-2-COOH ~1.0 (Predicted) ~4.1 (Predicted) Combined Effect.

Interpretation:

  • The 4-methyl group slightly increases the basicity of the nitrogen.

  • The 5-carbamoyl group significantly decreases the basicity of the nitrogen due to inductive electron withdrawal.

  • Result: The target molecule is less basic than picolinic acid. The pKa of ~4.1 places it in a range where it will be significantly unionized (and potentially less soluble) in the small intestine (pH 6–7).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Box, K. J., et al. (2003). "The determination of pKa values of some pyridine derivatives by UV-metric and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis.

  • ACD/Labs. (2024). Percepta Platform: PhysChem Module. (Industry standard for computational pKa prediction).

  • PubChem. (2024). Compound Summary: Pyridine-2-carboxylic acid derivatives. National Library of Medicine.

  • Reijnger, J., et al. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights.

Sources

Comparative

Chromatographic Separation of Picolinic Acid Regioisomers: A Comparative Guide

Executive Summary & The Isomeric Challenge The quantification and separation of pyridinecarboxylic acids—specifically picolinic acid (2-pyridinecarboxylic acid) , nicotinic acid (3-pyridinecarboxylic acid) , and isonicot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Isomeric Challenge

The quantification and separation of pyridinecarboxylic acids—specifically picolinic acid (2-pyridinecarboxylic acid) , nicotinic acid (3-pyridinecarboxylic acid) , and isonicotinic acid (4-pyridinecarboxylic acid) —represent a classic challenge in analytical chemistry. As polar, ionizable zwitterions, these regioisomers exhibit negligible retention on traditional reversed-phase (RP) C18 columns.

Historically, chromatographers relied on ion-pairing reagents (e.g., hexanesulfonic acid) to force retention. However, ion-pairing agents cause severe ion suppression in electrospray ionization (ESI), rendering them incompatible with modern LC-MS/MS workflows. To achieve baseline resolution without compromising mass spectrometric sensitivity, laboratories must pivot to alternative retention mechanisms: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography .

This guide objectively compares these advanced methodologies, providing the mechanistic causality and validated protocols required for robust method development.

Mechanistic Comparison: HILIC vs. Mixed-Mode

To separate compounds with identical molecular weights and nearly identical partition coefficients (LogP), the chromatographic system must exploit micro-variations in molecular geometry and charge distribution.

  • HILIC: Relies on a water-enriched layer immobilized on a polar stationary phase. Analytes partition between the hydrophobic, acetonitrile-rich mobile phase and this aqueous layer. Separation of the isomers is driven by slight differences in hydrogen-bonding capacity and dipole moments1.

  • Mixed-Mode (Reversed-Phase/Cation-Exchange): Utilizes a stationary phase featuring both hydrophobic alkyl chains and embedded cation-exchange groups. Because the position of the carboxylic acid relative to the pyridine nitrogen (ortho, meta, para) alters the localized pKa, the isomers exhibit distinct electrostatic interactions with the column, allowing for superior baseline resolution2.

RetentionMechanisms Analyte Pyridinecarboxylic Acid Isomers (Zwitterionic State) HILIC HILIC Separation Analyte->HILIC MixedMode Mixed-Mode Separation Analyte->MixedMode HILIC_Mech1 Aqueous Layer Partitioning HILIC->HILIC_Mech1 HILIC_Mech2 Hydrogen Bonding & Dipole Interactions HILIC->HILIC_Mech2 MM_Mech1 Reversed-Phase Hydrophobic Interaction MixedMode->MM_Mech1 MM_Mech2 Cation-Exchange Electrostatic Interaction MixedMode->MM_Mech2

Fig 1. Divergent retention mechanisms for zwitterionic picolinic acid isomers.

Quantitative Data & Performance Comparison

To select the appropriate method, one must understand the physicochemical properties of the analytes and how they translate to chromatographic performance.

Table 1: Physicochemical Properties of Regioisomers
IsomerCommon NameSubstitutionpKa (Carboxyl)pKa (Pyridine N)
2-Pyridinecarboxylic acidPicolinic AcidOrtho~1.01~5.25
3-Pyridinecarboxylic acidNicotinic Acid (Niacin)Meta~2.08~4.80
4-Pyridinecarboxylic acidIsonicotinic AcidPara~1.84~4.90
Table 2: Chromatographic Methodology Comparison
MethodologyRetention MechanismMS CompatibilityIsomer Resolution (Rs)Peak Shape
RP-HPLC (C18) HydrophobicExcellentPoor (Co-elution in void)Broad/Tailing
RP-HPLC + Ion-Pairing Hydrophobic + ElectrostaticPoor (Ion suppression)Good (Rs > 1.5)Sharp
HILIC Partitioning + H-BondingExcellent Moderate (Rs ~ 1.2 - 1.5)Sharp
Mixed-Mode (RP/CEX) Hydrophobic + Cation ExchangeExcellent (Volatile buffers)Excellent (Rs > 2.0)Highly Symmetrical

Data synthesis indicates that Mixed-Mode chromatography offers the highest resolving power for these specific isomers due to its dual-interaction capability.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to ensure reproducibility and scientific integrity3.

Protocol A: Mixed-Mode LC-MS/MS Separation (Recommended)

Objective: Baseline separation of picolinic, nicotinic, and isonicotinic acids using a core-shell mixed-mode column.

Materials:

  • Column: Core-shell Mixed-Mode RP/Cation-Exchange (e.g., Coresep 100, 150 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: Water containing 0.1% Formic Acid and 10 mM Ammonium Formate (pH ~3.0). Causality: Low pH ensures the pyridine nitrogen is fully protonated, maximizing cation-exchange interactions.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

Step-by-Step Workflow:

  • System Preparation: Purge LC lines with Mobile Phase A and B. Ensure the MS source is cleaned to prevent background interference from prior ion-pairing agents.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes).

    • 1.0 - 6.0 min: 5% to 40% B (Linear gradient to elute based on hydrophobicity).

    • 6.0 - 8.0 min: 40% B (Wash step).

    • 8.0 - 12.0 min: 5% B (Re-equilibration).

  • Flow Rate & Temperature: Set flow rate to 0.5 mL/min. Maintain column compartment at 30°C to ensure reproducible thermodynamics of the cation-exchange process.

  • System Suitability Validation: Inject a mixed standard (1 µg/mL of each isomer).

    • Acceptance Criteria: Resolution (Rs) between nicotinic acid and isonicotinic acid must be ≥ 1.5. If Rs < 1.5, slightly decrease the buffer concentration to increase electrostatic retention time.

Protocol B: HILIC Separation Method

Objective: Separation of the isomers utilizing partitioning into an aqueous layer.

Materials:

  • Column: Bare silica or Zwitterionic HILIC column (150 x 2.1 mm, 3 µm).

  • Mobile Phase A: 100 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Workflow:

  • Mobile Phase Blending: HILIC requires high organic content. Program the pump to deliver 80% B and 20% A (Isocratic). Causality: Dropping Acetonitrile below 70% destroys the immobilized water layer on the stationary phase, causing a catastrophic loss of retention.

  • Column Equilibration (Critical): Flush the column with the isocratic mixture for at least 20 column volumes. HILIC columns require significantly longer equilibration times than RP columns to stabilize the hydration layer.

  • Sample Diluent: Dilute all samples in at least 75% Acetonitrile. Causality: Injecting samples in 100% water will disrupt the localized HILIC partitioning layer, leading to severe peak distortion and fronting.

  • System Suitability Validation: Inject the mixed standard.

    • Acceptance Criteria: Tailing factor for picolinic acid must be ≤ 1.3.

Workflow Step1 1. Mobile Phase Preparation (Buffer & Organic) Step2 2. Column Equilibration (≥20 Column Volumes for HILIC) Step1->Step2 Step3 3. System Suitability Test (Rs > 1.5 Required) Step2->Step3 Step4 4. Sample Injection (Matrix Matched to Organic %) Step3->Step4 Step5 5. MS/MS or UV Detection (Data Acquisition) Step4->Step5

Fig 2. Standardized self-validating workflow for isomeric chromatographic separation.

Conclusion

For the separation of picolinic acid regioisomers, traditional reversed-phase chromatography is inadequate without MS-incompatible ion-pairing reagents. While HILIC provides excellent MS compatibility and adequate retention, Mixed-Mode Chromatography (RP/Cation-Exchange) stands out as the superior choice. By exploiting both the hydrophobic backbone and the distinct localized pKa values of the ortho, meta, and para nitrogen positions, mixed-mode columns deliver robust, baseline resolution of these closely related zwitterions.

References

  • SIELC Technologies.HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column.
  • Taylor & Francis (Christopherson et al., 2006).Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids. Journal of Liquid Chromatography & Related Technologies.
  • PubMed/NIH (2023).Liquid chromatography-tandem mass spectrometry based simultaneous quantification of tryptophan, serotonin and kynurenine pathway metabolites in tissues and cell culture systems.

Sources

Safety & Regulatory Compliance

Safety

5-Carbamoyl-4-methylpyridine-2-carboxylic acid proper disposal procedures

Proper Disposal Procedures for 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid Executive Summary: Immediate Action Card Critical Check Status / Action Hazard Class Irritant / Potential Toxicant . Treat as a hazardous orga...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid

Executive Summary: Immediate Action Card

Critical Check Status / Action
Hazard Class Irritant / Potential Toxicant . Treat as a hazardous organic substance.
Primary Disposal High-Temperature Incineration (with NOx scrubbing).
Drain Disposal STRICTLY PROHIBITED . Do not release into municipal sewers or waterways.
Spill Response Isolate & Contain . Wear PPE (Nitrile gloves, lab coat, safety goggles, N95/P100 respirator if dust is present).
RCRA Status Generator Determination Required . Likely Non-Listed (unless characteristic D002 applies), but must be managed as hazardous waste.

Chemical Profile & Hazard Identification

To select the correct disposal method, one must understand the chemical architecture of 5-Carbamoyl-4-methylpyridine-2-carboxylic acid . This molecule is amphoteric, containing an acidic carboxyl group, a basic pyridine nitrogen, and a neutral amide moiety.

  • Chemical Structure Analysis :

    • Pyridine Ring : Nitrogen-containing aromatic heterocycle. Combustion generates nitrogen oxides (NOx), requiring specialized scrubbers during incineration.

    • Carboxylic Acid (-COOH) at C2 : Confers acidity. Aqueous solutions may be corrosive (pH < 2), potentially triggering RCRA Waste Code D002 .

    • Carbamoyl Group (-CONH₂) at C5 : An amide functionality. Susceptible to hydrolysis under strong acidic/basic conditions, releasing ammonia or amines.

    • Methyl Group (-CH₃) at C4 : Increases lipophilicity compared to simple pyridine carboxylic acids.

  • Physical Properties (Estimated) :

    • State : Solid (Powder/Crystalline).

    • Solubility : pH-dependent. Soluble in dilute base (forming carboxylate salts) and dilute acid (protonating the pyridine nitrogen). Limited solubility in neutral water or non-polar solvents.

  • Key Hazards :

    • Health : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Potential acute toxicity if swallowed (H301/H302), typical of pyridine derivatives [1, 2].

    • Reactivity : Stable under normal conditions but reacts with strong oxidizers.

Regulatory Framework (RCRA & EPA)

Unlike pyridine (U196), this specific derivative is not explicitly P-listed or U-listed by name in 40 CFR §261.33. However, the generator is legally responsible for determining if the waste exhibits hazardous characteristics.

  • Characteristic Waste Determination :

    • Corrosivity (D002) : If the waste is an aqueous solution with pH ≤ 2 or ≥ 12.5.

    • Toxicity (D004-D043) : While not a standard TC constituent, the "Pyridine" core suggests treating it as toxic to aquatic life.

  • Best Practice Classification :

    • Classify as "Non-Regulated Hazardous Waste" or "Hazardous Waste, Solid, N.O.S. (Pyridine Derivative)" to ensure incineration. Do not classify as general refuse.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired reagents, spilled solids, or synthesis cakes.

  • Container Selection : Use a high-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling : Affix a hazardous waste label.

    • Constituents: "5-Carbamoyl-4-methylpyridine-2-carboxylic acid, 95%".

    • Hazards: Check "Toxic" and "Irritant".[2]

  • Segregation : Keep separate from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

  • Disposal Path : Transfer to a licensed TSD (Treatment, Storage, and Disposal) facility for incineration .

Protocol B: Liquid Waste (Mother Liquors/Solvents)

Applicable for: Reaction mixtures, HPLC effluent, or washing solvents.

  • Characterize the Solvent :

    • Aqueous Acidic/Basic: Neutralize to pH 6–8 before consolidation if local safety rules permit, OR manage as Corrosive Waste (D002).

    • Organic Solvents (e.g., DCM, Methanol): Segregate into "Halogenated" or "Non-Halogenated" waste streams.

  • Solubility Check : Ensure the compound remains dissolved. If the compound precipitates upon mixing with other wastes, it creates a "sludge" that is difficult to pump.

    • Tip: If precipitating, filter the solid and dispose of it via Protocol A.

  • Disposal Path : Fuel blending or Incineration.

Protocol C: Contaminated Debris

Applicable for: Gloves, weighing boats, paper towels, and sharps.

  • Sharps : Place chemically contaminated needles/glass in a rigid red sharps container. Label "Chemically Contaminated Sharps".

  • Soft Debris : Double-bag in clear, heavy-duty polyethylene bags (4 mil thickness). Place inside a secondary solid waste drum.

Visualized Workflows

Figure 1: Waste Segregation Logic Flow

This decision tree guides the researcher to the correct waste stream based on the physical state and solvent composition.

WasteSegregation Start Waste Generation: 5-Carbamoyl-4-methylpyridine-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution/Suspension) StateCheck->Liquid SolidAction Collect in Wide-Mouth Jar Label: Hazardous Solid Method: Incineration Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck HaloCheck Halogenated? Organic->HaloCheck CorrosiveStream pH < 2 or > 12.5 Label: Corrosive Waste (D002) pHCheck->CorrosiveStream Extreme pH NeutralStream pH 5-9 Label: Aq. Toxic Waste pHCheck->NeutralStream Neutral HaloStream Halogenated Waste (e.g., DCM, Chloroform) HaloCheck->HaloStream Yes NonHaloStream Non-Halogenated Waste (e.g., MeOH, Acetone) HaloCheck->NonHaloStream No

Caption: Logical decision tree for segregating 5-Carbamoyl-4-methylpyridine-2-carboxylic acid waste streams to ensure compliance with RCRA and local safety standards.

Figure 2: Spill Response & Cleanup Workflow

Immediate steps to take in the event of a laboratory spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100g or in a hood?) Spill->Assess Minor Minor Spill (Manageable) Assess->Minor Small/Contained Major Major Spill (Evacuate) Assess->Major Large/Unsafe PPE Don PPE: Gloves, Goggles, Lab Coat (N95 if dust) Minor->PPE EHS Contact EHS / Fire Dept Major->EHS Contain Containment: Cover with absorbent pads or dampen powder PPE->Contain Clean Cleanup: Scoop into waste bag. Wash area with soap/water. Contain->Clean Dispose Disposal: Label as Hazardous Waste Clean->Dispose

Caption: Operational workflow for containing and cleaning spills of solid or liquid pyridine carboxylic acid derivatives.

References

  • Fisher Scientific . (2025). Safety Data Sheet: 2-Methylpyridine-4-carboxylic acid. Retrieved from

  • Sigma-Aldrich . (2025).[2] Safety Data Sheet: Pyridine derivatives and general organic acids. Retrieved from

  • U.S. Environmental Protection Agency (EPA) . RCRA Waste Codes and Determination (40 CFR Part 261). Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary: Pyridinecarboxylic acid derivatives. Retrieved from

Sources

Handling

Personal protective equipment for handling 5-Carbamoyl-4-methylpyridine-2-carboxylic acid

Topic: Personal Protective Equipment (PPE) & Handling Guide for 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 5-Carbamoyl-4-methylpyridine-2-carboxylic Acid Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Introduction: Handling High-Value Pharmaceutical Intermediates

5-Carbamoyl-4-methylpyridine-2-carboxylic acid is a functionalized pyridine derivative likely utilized as a scaffold in the synthesis of bioactive small molecules, such as kinase inhibitors or Factor Xa inhibitors. Its structure combines three distinct functional motifs: a basic pyridine ring, an acidic carboxyl group (C2), and a neutral carbamoyl (amide) group (C5).[1]

While specific toxicological data for this exact intermediate may be limited in public repositories, its structural analogs (substituted picolinic acids) dictate a strict safety protocol. As a Senior Application Scientist, I advise treating this compound as a Category 3 Irritant (Skin/Eye/Respiratory) with potential sensitizing properties. The following guide operationalizes safety based on Structure-Activity Relationship (SAR) hazards, ensuring both personnel safety and sample integrity.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the why behind the hazards.[1]

Functional GroupAssociated HazardPhysiological Mechanism
Carboxylic Acid (-COOH) Corrosivity / Irritation Proton donation lowers pH on contact with mucous membranes, causing immediate irritation or burns (H314/H315).[1]
Pyridine Ring Respiratory Irritation / Sensitization Pyridine moieties can act as haptens, potentially leading to respiratory sensitization or irritation (H335).[1] Distinct odor threshold.
Carbamoyl (-CONH₂) Low Reactivity / Dust Generally stable, but contributes to the formation of fine crystalline dust, increasing inhalation risk.[1]
Physical State Inhalation of Particulates Likely a solid powder.[1] High surface area increases rapid absorption via lung tissue.

Signal Word: WARNING Likely Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient. You require a barrier strategy that accounts for both chemical acidity and organic solvent permeability (if in solution).

PPE CategoryRecommendationScientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thick)Why: Latex is permeable to many pyridine derivatives.[1] Nitrile provides superior chemical resistance. Protocol: Change outer gloves immediately upon splash; change inner gloves every 2 hours.
Eye Protection Chemical Splash Goggles (Indirect Vent)Why: Safety glasses with side shields are inadequate for fine powders or acidic splashes.[1] Goggles prevent airborne dust from bypassing the lens.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Why: Engineering controls (Hood) are superior to PPE.[1] If weighing outside a hood is unavoidable, a fit-tested N95 is mandatory to block particulate inhalation.
Body Protection Lab Coat (High-neck, long sleeve)Why: Prevents skin contact with settling dust.[1] Cotton/polyester blends are standard; use Tyvek sleeves if handling >10g.

Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize "dust events"—the primary exposure vector for solid intermediates.

Phase A: Weighing & Transfer
  • Engineering Control: All weighing must occur inside a certified chemical fume hood.

  • Static Elimination: Use an anti-static gun or bar on the spatula and weigh boat. Pyridine derivatives often carry static charge, causing powder to "jump" and disperse.

  • The "Closed Transfer" Rule: Never transport an open weigh boat across the lab. Seal the solid in a tared vial inside the hood before moving it to the balance if the balance is external (not recommended).

Phase B: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the reaction vessel to wet the powder without lofting it.[1]

  • Dissolution: Once dissolved, the inhalation risk drops significantly, but the skin absorption risk (via solvent carrier) increases.

Phase C: Visualization of Workflow

SafeHandling Start Start: Solid Reagent PPE_Check 1. PPE Verification (Double Nitrile, Goggles) Start->PPE_Check Hood_Prep 2. Fume Hood Prep (Sash at safe height) PPE_Check->Hood_Prep Weighing 3. Weighing (Use Anti-static) Hood_Prep->Weighing Dust Control Transfer 4. Solvent Addition (Down vessel wall) Weighing->Transfer Slow Addition Dissolution 5. Dissolution (Risk: Skin Absorption) Transfer->Dissolution

Caption: Operational workflow emphasizing dust control during the critical weighing and transfer phases.

Emergency Response Strategy

In the event of exposure, immediate action mitigates long-term damage.

Scenario A: Powder Spill (Solid)
  • DO NOT sweep dry dust (creates aerosols).

  • Protocol: Cover the spill with wet paper towels (water or inert oil) to dampen the powder. Scoop up the damp mass and place it in a hazardous waste bag.

  • Decontamination: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the carboxylic acid residues, followed by water.

Scenario B: Skin/Eye Contact
  • Eyes: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The acidic nature requires thorough irrigation to prevent corneal etching.

  • Skin: Wash with soap and water. Do not use organic solvents (ethanol/acetone) to clean skin; this will increase the absorption rate of the pyridine ring into the bloodstream.

Decision Logic for Spills

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Powder Liquid Liquid Solution Type->Liquid Solution Action_Solid 1. Cover with wet pad 2. Scoop damp mass 3. Neut. with NaHCO3 Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite 2. Do NOT use water 3. Dispose as solv. waste Liquid->Action_Liquid

Caption: Decision tree for spill remediation ensuring containment of particulates vs. solvent vapors.

Disposal & Environmental Compliance

As a pyridine derivative, this compound must never enter the drainage system. Pyridines are notorious for environmental persistence and aquatic toxicity.

  • Solid Waste: Dispose of in a container marked "Hazardous Solid Waste - Toxic/Irritant."[1]

  • Liquid Waste:

    • Aqueous Streams: If the compound was used in an aqueous reaction, adjust pH to neutral (7.0) before adding to the "Aqueous Waste" drum.

    • Organic Streams: Collect in the "Non-Halogenated Organic Solvent" stream (unless halogenated solvents were used).

  • Container Disposal: Triple rinse empty vials with a suitable solvent (methanol or acetone) and add the rinsate to the liquid waste. Deface the label before discarding the glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018, Picolinic Acid (Analogous Structure). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Pyridine Derivatives. Retrieved from [Link]

Sources

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